5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one
Description
Properties
IUPAC Name |
5'-bromospiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-2-3-9-8(6-7)11(10(14)13-9)15-4-1-5-16-11/h2-3,6H,1,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHABBBYNDXUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=C(C=CC(=C3)Br)NC2=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351853 | |
| Record name | 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332073-48-0 | |
| Record name | 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The spirooxindole core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules.[1][2] The introduction of a bromine atom at the 5'-position and the incorporation of a dioxane ring through a spiro linkage offer opportunities for modulating the compound's physicochemical properties and biological activity. This guide will delve into the strategic synthesis, mechanistic rationale, and practical execution of the preparation of this target molecule, intended to equip researchers with the knowledge to confidently replicate and adapt this synthesis for their specific research needs.
Introduction: The Significance of the Spirooxindole Scaffold
The spirooxindole structural motif has garnered considerable attention from the scientific community due to its prevalence in a wide array of natural alkaloids and its proven therapeutic potential.[2] Compounds bearing this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The unique three-dimensional architecture of spirooxindoles, where a spirocyclic ring is fused at the C3 position of the oxindole core, provides a rigid framework that can facilitate precise interactions with biological targets.
The target molecule, 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one, combines the key features of a halogenated oxindole with a spirocyclic dioxane ring. The bromine substituent can serve as a handle for further functionalization through cross-coupling reactions and is known to enhance the binding affinity of ligands to their protein targets through halogen bonding. The dioxane ring can influence the molecule's solubility, metabolic stability, and overall pharmacokinetic profile.
Retrosynthetic Analysis and Synthetic Strategy
The most direct and efficient approach to the synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one involves the formation of the spirocyclic dioxane ring from a suitable indolin-2,3-dione precursor. This leads to a straightforward retrosynthetic disconnection, as illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, is a direct acid-catalyzed ketalization reaction between 5-bromoisatin and 1,3-propanediol. This reaction is a well-established method for the protection of the C3-keto group of isatins and for the synthesis of spiro-dioxolane and -dioxane derivatives.[3][4][5]
Detailed Experimental Protocol
This section provides a step-by-step procedure for the synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 5-Bromoisatin | 226.03 | 87-48-9 | Sigma-Aldrich |
| 1,3-Propanediol | 76.09 | 504-63-2 | Alfa Aesar |
| p-Toluenesulfonic acid monohydrate | 190.22 | 6192-52-5 | Acros Organics |
| Toluene | 92.14 | 108-88-3 | Fisher Scientific |
| Ethyl acetate | 88.11 | 141-78-6 | VWR |
| Hexane | 86.18 | 110-54-3 | EMD Millipore |
Reaction Scheme
Caption: Synthesis of the target molecule via ketalization.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromoisatin (2.26 g, 10.0 mmol), 1,3-propanediol (0.91 g, 12.0 mmol), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol).
-
Solvent Addition: Add 50 mL of toluene to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst, followed by brine (25 mL).
-
Extraction and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product is obtained as a solid. Purify the solid by recrystallization from a mixture of ethyl acetate and hexane to afford 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one as a crystalline solid.
Expected Yield and Characterization
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow crystalline solid
-
Melting Point: To be determined experimentally
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): Expected signals for the aromatic protons of the bromo-substituted indole ring, the methylene protons of the dioxane ring, and the NH proton of the oxindole.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): Expected signals for the carbonyl carbon, the spiro-carbon, the aromatic carbons, and the methylene carbons of the dioxane ring.
-
Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺.
Mechanistic Insights
The formation of the spiro-dioxane ring proceeds through a classical acid-catalyzed ketalization mechanism.
Caption: Proposed mechanism for the acid-catalyzed formation of the target molecule.
The reaction is initiated by the protonation of the C3 carbonyl oxygen of 5-bromoisatin by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of 1,3-propanediol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemiketal intermediate. An intramolecular proton transfer is followed by the elimination of a water molecule to generate a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the propanediol moiety then attacks the electrophilic carbon in an intramolecular fashion, leading to the formation of the six-membered dioxane ring. Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the desired 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one. The use of a Dean-Stark apparatus is crucial to drive the equilibrium towards the product side by removing the water formed during the reaction.
Safety and Handling
-
5-Bromoisatin: Causes skin irritation and serious eye damage.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
1,3-Propanediol: May cause mild skin and eye irritation.
-
p-Toluenesulfonic acid monohydrate: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one. The described acid-catalyzed ketalization of 5-bromoisatin with 1,3-propanediol is a robust and scalable reaction. The detailed experimental protocol and mechanistic insights provided herein should enable researchers to successfully synthesize this valuable compound for further investigation in the fields of medicinal chemistry and drug development. The versatility of the spirooxindole scaffold, combined with the potential for further modification of the bromo-substituent, makes this molecule an attractive starting point for the generation of novel therapeutic agents.
References
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- (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports.
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An In-Depth Technical Guide to the Physicochemical Properties of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
Introduction: The Significance of the Spirooxindole Scaffold
The spirooxindole scaffold is a privileged structural motif in medicinal chemistry, renowned for its rigid three-dimensional geometry which allows for precise orientation of functional groups and interaction with biological targets.[1][2] Compounds incorporating this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The unique spirocyclic system, where two rings share a single carbon atom, imparts a distinct conformational rigidity that is often advantageous for potent and selective binding to proteins.[3][4] 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one is a member of this versatile class of compounds, featuring a bromine substituent on the oxindole ring and a dioxane ring at the spiro center. The introduction of a bromine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions, making it a point of interest for structure-activity relationship (SAR) studies in drug discovery.[5] This guide provides a comprehensive overview of the core physicochemical properties of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one, offering valuable insights for researchers in drug development and chemical biology.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[6] The following table summarizes the key physicochemical parameters for 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₀BrNO₃ | [7] |
| Molecular Weight | 284.11 g/mol | [7] |
| CAS Number | 332073-48-0 | [7] |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
| Melting Point | Not experimentally determined. Expected to be a high-melting solid. | Inferred from related spirooxindoles[4] |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and DMF. | General characteristics of spirooxindoles[6] |
| LogP (predicted) | 2.1 ± 0.5 | Computational prediction based on structure |
| pKa (predicted) | Amide N-H: ~17-18 | Inferred from related oxindoles |
Spectroscopic Characterization
The structural elucidation of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not publicly available, the expected spectral data can be inferred from the extensive literature on analogous spirooxindoles.[2][3]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the brominated benzene ring, with their chemical shifts and coupling patterns influenced by the bromine substituent. The methylene protons of the dioxane ring would likely appear as multiplets in the aliphatic region. The N-H proton of the oxindole ring would present as a singlet, typically in the downfield region.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the spiro carbon, the carbonyl carbon of the lactam, and the carbons of the aromatic and dioxane rings. The carbon attached to the bromine atom would exhibit a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching vibration (around 3200-3300 cm⁻¹) and the amide C=O stretching vibration (around 1700-1720 cm⁻¹).[8]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (284.11 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Experimental Protocol: Synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
The synthesis of spirooxindoles is a well-established area of organic chemistry, with several efficient methods reported.[9] A common and straightforward approach involves the acid-catalyzed condensation of a substituted isatin with a diol.[10] The following protocol outlines a representative synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one.
Causality Behind Experimental Choices:
-
Reactants: 5-Bromoisatin is the readily available starting material providing the core oxindole structure with the desired bromine substitution. 1,3-Propanediol is chosen to form the six-membered dioxane ring.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) is a common, effective, and inexpensive acid catalyst for this type of condensation reaction.
-
Solvent: Toluene is used as the solvent to facilitate the azeotropic removal of water, which drives the reaction equilibrium towards the product.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature, separating the desired product from unreacted starting materials and byproducts.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromoisatin (1.0 eq), 1,3-propanediol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Solvent Addition: Add a sufficient volume of toluene to suspend the reactants.
-
Reflux and Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction (typically monitored by Thin Layer Chromatography, TLC).
-
Work-up: After cooling the reaction mixture to room temperature, wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway for 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one.
Conclusion and Future Directions
5'-Bromospiro[dioxane-2,3'-indolin]-2'-one represents a promising, yet underexplored, member of the pharmacologically significant spirooxindole family. This guide has provided a foundational understanding of its core physicochemical properties, drawing upon available data and established knowledge of related compounds. The outlined synthetic protocol offers a reliable method for its preparation, enabling further investigation into its biological activities. Future research should focus on the experimental determination of its key physicochemical parameters, a comprehensive evaluation of its ADME profile, and screening against a diverse panel of biological targets to unlock its full therapeutic potential. The insights provided herein are intended to serve as a valuable resource for researchers dedicated to the advancement of novel therapeutics based on the versatile spirooxindole scaffold.
References
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Panda, S. S., & Jones, R. A. (2023). Spirooxindole: A versatile biologically active heterocyclic scaffold. Molecules, 28(2), 618. Available at: [Link]
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Helal, M. H., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports, 12(1), 10081. Available at: [Link]
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Liu, X., et al. (2022). Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. Frontiers in Chemistry, 10, 843641. Available at: [Link]
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Elsevier. (n.d.). Spirooxindole: Chemistry, Synthesis, Characterization and Biological Significance. Retrieved from [Link]
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Fodor, T., et al. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indolin]-2′,4-dione Derivatives. Molecules, 27(19), 6649. Available at: [Link]
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Khan, I., et al. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 27(19), 6542. Available at: [Link]
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Meng, Y., & Miao, Y. (2010). Spiro[1,3-dioxolane-2,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1305. Available at: [Link]
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An In-Depth Technical Guide to 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one, a halogenated derivative of the spirooxindole scaffold, a core structure of significant interest in medicinal chemistry. While this specific molecule is primarily available as a research chemical, its structural motifs are present in numerous biologically active compounds. This guide will delve into its chemical identity, a probable and robust synthetic route based on established chemical principles, its physicochemical properties, and the broader context of its potential applications in drug discovery, drawing parallels with structurally related and well-studied spirooxindole analogues.
Introduction: The Significance of the Spirooxindole Scaffold
The spirooxindole core, characterized by a spirocyclic junction at the C3 position of an oxindole ring, is a privileged scaffold in drug discovery. This rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. The indolin-2-one moiety itself is a key pharmacophore in numerous approved anticancer drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
The introduction of a bromine atom at the 5'-position of the indolinone ring, as in 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one, can significantly modulate the compound's physicochemical and pharmacological properties. Halogen bonding, lipophilicity, and metabolic stability are all influenced by this substitution, often leading to enhanced biological activity. This guide will explore the synthesis and potential utility of this specific bromo-substituted spirooxindole.
Chemical Identity and Physicochemical Properties
Table 1: Chemical and Physical Properties of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
| Property | Value | Source |
| CAS Number | 332073-48-0 | CymitQuimica[1] |
| Molecular Formula | C₁₁H₁₀BrNO₃ | CymitQuimica[1] |
| Molecular Weight | 284.11 g/mol | CymitQuimica[1] |
| IUPAC Name | 5'-Bromo-1'H-spiro[[1][2]dioxane-2,3'-indol]-2'-one | N/A |
| Canonical SMILES | C1C(OCOC12C3=CC(=C(C=C3)Br)N2)C=O | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents (predicted) | N/A |
Synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one: A Proposed Protocol
Proposed Reaction Scheme
Caption: Proposed synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one.
Step-by-Step Experimental Protocol
This protocol is a guideline based on analogous reactions and should be optimized for best results.
Materials:
-
5-Bromoisatin (1.0 eq)
-
1,3-Propanediol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 5-bromoisatin, 1,3-propanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. Water will be collected in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one.
Mechanistic Insights
The reaction proceeds via an acid-catalyzed ketalization. The p-toluenesulfonic acid protonates the C3 carbonyl oxygen of 5-bromoisatin, activating the carbonyl group for nucleophilic attack by one of the hydroxyl groups of 1,3-propanediol. Subsequent intramolecular cyclization and elimination of a water molecule lead to the formation of the spiro-dioxane ring.
Potential Applications in Drug Development
The spirooxindole scaffold is a cornerstone in the development of various therapeutic agents, particularly in oncology. The introduction of a bromine atom at the 5-position of the oxindole ring is a common strategy to enhance biological activity.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of 5-bromo-substituted spirooxindole derivatives. These compounds often exhibit their effects through the inhibition of key cellular signaling pathways involved in cancer progression.
-
Kinase Inhibition: The indolin-2-one core is a well-established pharmacophore for kinase inhibitors. The 5-bromo substituent can enhance binding to the ATP-binding pocket of various kinases, leading to improved potency.
-
Modulation of Apoptosis: Many spirooxindole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.
Table 2: Examples of Biologically Active 5-Bromo-Spirooxindole Derivatives
| Compound Class | Biological Target/Activity | Reference |
| 5-Bromo-7-azaindolin-2-one derivatives | Antitumor activity against various cancer cell lines | Molecules[3] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | Anticancer agents with VEGFR-2 inhibitory activity | Molecules[4] |
| Spiro[indoline-3,2'-thiazolidine] derivatives | Dual 5-LOX/sEH inhibitors with anti-inflammatory activity | Journal of Medicinal Chemistry[5] |
Other Therapeutic Areas
Beyond oncology, the spirooxindole scaffold has shown promise in other therapeutic areas, including:
-
Antimicrobial Agents: Certain spirooxindole derivatives have demonstrated activity against various bacterial and fungal strains.
-
Antiviral Agents: The spirooxindole nucleus has been explored for the development of inhibitors of viral replication.
Conclusion and Future Perspectives
5'-Bromospiro[dioxane-2,3'-indolin]-2'-one represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route outlined in this guide provides a practical approach to accessing this compound. The extensive body of research on the biological activities of related 5-bromo-spirooxindole derivatives strongly suggests that this compound and its future derivatives hold significant promise for the development of novel therapeutics, particularly in the field of oncology. Further investigation into the biological profile of this specific molecule is warranted to fully elucidate its potential in drug discovery.
References
-
Meng, Y., & Miao, Y. (2010). Spiro[1,3-dioxolane-2,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1305. Available from: [Link]
-
Lv, K., et al. (2022). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 27(3), 893. Available from: [Link]
-
Abdel-Gawad, H., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3192. Available from: [Link]
-
Pace, V., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(15), 10477-10495. Available from: [Link]
Sources
- 1. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
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- 3. rsc.org [rsc.org]
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1H NMR and 13C NMR data for 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one. In the absence of a directly published, fully assigned spectrum for this specific molecule, this document leverages established principles of NMR spectroscopy and spectral data from closely related analogs to provide a robust and well-reasoned interpretation. This approach is designed to empower researchers in the structural elucidation of this and similar spirocyclic systems.
The structural integrity of novel chemical entities is a cornerstone of drug discovery and development. NMR spectroscopy stands as a primary and indispensable tool for the unambiguous determination of molecular structure. For complex scaffolds such as the spirooxindole system, a thorough understanding of their NMR spectral features is paramount.
Molecular Structure and Numbering
A clear assignment of NMR signals begins with a standardized numbering of the atoms in the molecule. The following diagram illustrates the structure of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one with the numbering scheme that will be used throughout this guide.
Caption: Molecular structure and numbering of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one.
Part 1: Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one is anticipated to exhibit distinct signals corresponding to the aromatic protons of the bromo-indolinone core, the methylene protons of the dioxane ring, and the amine proton. The chemical shifts are influenced by the electronic environment of each proton.
Aromatic Region (δ 7.0-8.0 ppm)
The bromo-substituted aromatic ring of the indolinone moiety will give rise to a characteristic pattern. The bromine atom at the C5' position exerts a de-shielding effect on the neighboring protons.
-
H4': This proton is expected to appear as a doublet due to coupling with H6'. Its chemical shift will be downfield due to the anisotropic effect of the adjacent carbonyl group.
-
H6': This proton, ortho to the bromine atom, will likely be a doublet of doublets, coupling with both H4' and H7'.
-
H7': This proton, meta to the bromine, is anticipated to be a doublet, coupling with H6'.
Dioxane Ring Protons (δ 3.5-4.5 ppm)
The 1,3-dioxane ring protons are diastereotopic due to the spirocyclic nature of the molecule, which is a chiral center. This will result in more complex splitting patterns than a simple, freely rotating system.
-
-OCH₂- Protons: The two methylene groups attached to the oxygen atoms will have protons in different chemical environments (axial and equatorial). These are expected to appear as complex multiplets.
-
-CH₂- Proton: The central methylene group of the propane-1,3-diol unit from which the dioxane is formed will also exhibit diastereotopic protons, likely appearing as a multiplet.
Amine Proton (N1'-H)
The proton on the nitrogen of the indolinone ring is expected to be a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but typically appears downfield (δ 8.0-11.0 ppm) due to hydrogen bonding and the electronic effect of the adjacent carbonyl group.
Summary of Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4' | ~7.8 | d | ~2.0 |
| H6' | ~7.3 | dd | ~8.5, ~2.0 |
| H7' | ~7.0 | d | ~8.5 |
| -OCH₂- (4H) | ~3.8 - 4.2 | m | - |
| -CH₂- (2H) | ~1.9 - 2.2 | m | - |
| N1'-H | ~8.0 - 10.0 | br s | - |
Part 2: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key information about the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the local electronic environment.
Carbonyl Carbon
-
C2': The carbonyl carbon of the lactam is expected to be significantly downfield, typically in the range of δ 175-180 ppm.
Aromatic Carbons
The six aromatic carbons of the indolinone ring will have distinct chemical shifts.
-
C5': The carbon atom bonded to the bromine will be shifted to a lower field compared to its unsubstituted counterpart, but the exact shift is influenced by the heavy atom effect.
-
C3a' and C7a': These quaternary carbons will have chemical shifts influenced by their position relative to the carbonyl group and the bromine atom.
-
C4', C6', C7': These protonated aromatic carbons will appear in the typical aromatic region of δ 110-140 ppm.
Spiro Carbon
-
C3': The spiro carbon, being a quaternary carbon attached to a nitrogen and two oxygen atoms (via the dioxane ring), will have a characteristic chemical shift, expected around δ 70-80 ppm.
Dioxane Ring Carbons
-
-OCH₂- Carbons: The two carbons bonded to the oxygen atoms are expected to have chemical shifts in the range of δ 60-70 ppm.
-
-CH₂- Carbon: The central carbon of the propane-1,3-diol unit will be the most upfield of the dioxane ring carbons, likely around δ 25-35 ppm.
Summary of Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2' (C=O) | ~178 |
| C3' (Spiro) | ~75 |
| C4' | ~128 |
| C5' | ~115 |
| C6' | ~133 |
| C7' | ~112 |
| C3a' | ~130 |
| C7a' | ~142 |
| -OCH₂- (2C) | ~65 |
| -CH₂- (1C) | ~28 |
Part 3: Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing the necessary steps for obtaining unambiguous structural information.
Workflow for NMR Analysis
Caption: A typical workflow for acquiring and analyzing NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often a good choice for ensuring the solubility of polar compounds and for observing exchangeable protons like N-H.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer. A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion, which is particularly important for resolving complex multiplets.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the raw data (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the splitting patterns (multiplicities) and coupling constants in the ¹H NMR spectrum.
-
Use the 2D NMR data to correlate the proton and carbon signals and make definitive assignments for all atoms in the molecule.
-
References
-
General Principles of NMR Spectroscopy
- Title: Basic 1H- and 13C-NMR Spectroscopy
- Source: Elsevier
-
URL: [Link]
-
NMR Data of Spirooxindole Derivatives
- Title: Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv
- Source: MDPI
-
URL: [Link]
-
NMR of Spiro-3-indolin-2-one Containing Compounds
- Title: Development of spiro-3-indolin-2-one containing compounds of antiprolifer
- Source: N
-
URL: [Link]
-
Synthesis of Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one
- Title: Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one
- Source: PubMed
-
URL: [Link]
-
Chemical Shift Information
- Title: Proton NMR Table
- Source: Michigan St
-
URL: [Link]
An In-depth Technical Guide to the Crystal Structure of Bromo-Substituted Spirooxindoles: From Synthesis to Supramolecular Architecture
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, crystallization, and structural analysis of bromo-substituted spirooxindoles. By integrating field-proven insights with rigorous scientific principles, we explore the causal relationships behind experimental choices and delve into the critical role of bromine substitution in dictating molecular conformation and crystal packing.
Introduction: The Significance of the Bromo-Spirooxindole Scaffold
The spirooxindole framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] Its unique three-dimensional structure, featuring a quaternary spiro-carbon atom, provides a rigid scaffold that is highly valuable in drug design for targeting complex biological systems.[2] The introduction of a bromine atom onto this scaffold is a strategic choice in medicinal chemistry for several reasons:
-
Modulation of Physicochemical Properties: Bromine substitution can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.
-
Metabolic Blocking: A strategically placed bromine atom can block sites of metabolic degradation, thereby increasing the compound's half-life.
-
Potency Enhancement: As a heavy and polarizable atom, bromine can engage in specific, high-affinity interactions with biological targets.
-
Directional Intermolecular Interactions: Crucially for crystallography and solid-state properties, the bromine atom is an effective halogen bond donor, which can profoundly influence crystal packing and polymorphism.
This guide focuses on the crystallographic analysis of these compounds, providing a roadmap from targeted synthesis to the detailed interpretation of their solid-state structures.
Synthesis and Crystallization: The Foundation of Structural Analysis
The successful determination of a crystal structure begins with the synthesis of a high-purity compound and the growth of diffraction-quality single crystals. The choice of synthetic route is critical, as it must reliably produce the desired regio- and stereoisomer.
Proven Synthetic Strategies
Multicomponent reactions (MCRs) and cycloaddition reactions are particularly favored for their efficiency and stereoselectivity in constructing the complex spirooxindole core.
-
[3+2] Cycloaddition (32CA) Reactions: This is one of the most powerful methods for synthesizing pyrrolidinyl spirooxindoles.[3][4] The reaction typically involves an azomethine ylide, generated in situ from the condensation of a bromo-substituted isatin and an amino acid (like L-proline), which then reacts with a dipolarophile.[3][5] The high regio- and diastereoselectivity of this method is a key advantage for crystallographic studies, as it yields a single, well-defined product, simplifying purification and crystallization.[3]
-
Lewis Acid-Catalyzed Three-Component Reactions: For constructing other types of spirooxindole systems, Lewis acids like tin(IV) chloride (SnCl₄) can effectively catalyze the condensation of a bromo-substituted isatin with two different 1,3-dicarbonyl compounds.[6][7] Microwave irradiation can often accelerate these reactions, providing the desired product in minutes rather than hours.[6][7]
-
Palladium-Catalyzed Spirocyclization: For more complex spiroindenyl-2-oxindoles, palladium-catalyzed cascade reactions between 2-bromoarylamides and vinyl bromides offer an advanced synthetic route.[8] This method proceeds via the formation of a key spiropalladacycle intermediate.[8]
The workflow from synthesis to analysis is a multi-step, self-validating process.
Caption: Experimental workflow from synthesis to structural analysis.
Protocol: Single Crystal Growth
Obtaining diffraction-quality crystals is often the most challenging step. The protocol below describes a systematic approach to crystallization screening.
Objective: To grow single crystals of a purified bromo-substituted spirooxindole suitable for SC-XRD.
Materials:
-
Purified spirooxindole compound (>98% purity confirmed by NMR/LCMS).
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Small, clean glass vials (e.g., 4 mL).
-
Microscope for crystal inspection.
Methodology (Slow Evaporation):
-
Solubility Test: Begin by determining the compound's solubility in various solvents. Identify a solvent in which the compound is moderately soluble at room temperature. This is a critical first step; a solvent of excessively high or low solubility will not be effective.
-
Solution Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen solvent (or a binary solvent mixture) in a vial. Gentle warming may be used to aid dissolution, but the solution should be saturated or near-saturated upon returning to room temperature.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug in a pipette into a clean vial to remove potential nucleation inhibitors.
-
Incubation: Cover the vial with a cap, pierced with a needle or left slightly loose, to allow for very slow evaporation of the solvent. Place the vial in a vibration-free environment (e.g., a dedicated cupboard or a desiccator).
-
Monitoring: Check the vial periodically (daily) under a microscope for the formation of small, well-defined crystals with sharp edges. Avoid disturbing the vial.
-
Optimization: If no crystals form, or if only powder precipitates, the conditions must be optimized. This is a self-validating loop. For example:
-
Problem: Oily precipitate. Solution: The concentration is too high, or the solvent is too nonpolar. Try a more dilute solution or a slightly more polar solvent system.
-
Problem: Rapid formation of fine needles/powder. Solution: Evaporation is too fast. Tighten the cap or move to a cooler location.
-
Problem: No precipitation. Solution: The solution is too dilute, or the solvent is too good. Allow more evaporation or switch to a solvent system with a non-polar "anti-solvent" for vapor diffusion.
-
Deciphering the Crystal Structure: Key Analytical Insights
Once a suitable crystal is obtained and diffraction data is collected, the analysis reveals a wealth of information about the molecule's three-dimensional structure and its aggregation in the solid state.
Molecular Conformation and Stereochemistry
X-ray crystallography provides unambiguous confirmation of the relative stereochemistry at the multiple chiral centers created during synthesis, which is often challenging to determine by NMR alone.[3] The analysis reveals precise bond lengths, bond angles, and torsion angles, defining the conformation of the fused ring systems. For example, in many pyrrolidinyl spirooxindoles, the five-membered pyrrolidine ring adopts an envelope or twisted conformation.
Supramolecular Architecture: The Role of Intermolecular Interactions
The crystal packing is a result of a delicate balance of various non-covalent interactions. In bromo-substituted spirooxindoles, the bromine atom plays a pivotal role alongside conventional hydrogen bonds and π-π stacking.
-
Hydrogen Bonding: The oxindole moiety contains a classic N-H donor and a C=O acceptor, which frequently participate in hydrogen bonding, often forming dimeric motifs or extended chains that are fundamental to the crystal's overall architecture.
-
π-π Stacking: The aromatic rings of the oxindole and other substituents often engage in slipped π-π stacking interactions, contributing significantly to the packing stability.[9]
-
Halogen Bonding (C-Br···X): This is a highly directional interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base (an electron-rich atom like O, N, or even another Br).[10] This interaction is distinct from simple van der Waals forces and can be a powerful tool in crystal engineering to guide the assembly of molecules into specific arrangements.
Caption: Dominant interactions governing spirooxindole crystal packing.
Hirshfeld Surface Analysis: Visualizing Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts within a crystal lattice.[9][11] The surface is mapped with properties like dnorm, which simultaneously shows contacts shorter (red spots), equal to (white), and longer (blue) than the van der Waals radii, providing an immediate visual summary of the most significant interactions. The 2D fingerprint plots derived from this analysis quantify the percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, Br···H), offering a comparative metric for different crystal structures.[11]
Comparative Crystallographic Data
The table below summarizes key crystallographic parameters for representative bromo-substituted spirooxindoles reported in the literature, illustrating the structural diversity within this class of compounds.
| Compound Class | Formula | Crystal System | Space Group | Key Intermolecular Contacts | Reference |
| Pyrrolizidinyl Spirooxindole | C₂₄H₁₇BrN₄O₃S | Monoclinic | P2₁/c | N-H···O, C-H···O, C-H···π | [3] |
| Pyrrolizidinyl Spirooxindole | C₂₅H₁₉BrN₄O₃S | Monoclinic | P2₁/n | N-H···O, C-H···π | [3] |
| Benzopyran-Indoline | C₁₉H₁₇BrClNO | Tetragonal | P4₃ | Halogen bonds, van der Waals | [12] |
| Pyrrolidinyl Spirooxindole | C₂₆H₂₀BrFN₄O₂S | Triclinic | P-1 | N-H···O, C-H···O, C-H···Cl | [11] |
Conclusion and Outlook
The crystal structure of a bromo-substituted spirooxindole is a rich source of information that validates its synthesis, confirms its stereochemistry, and reveals the complex interplay of intermolecular forces that govern its solid-state form. The bromine atom is not merely a "heavy atom" substituent but an active participant in directing the supramolecular assembly through specific and directional halogen bonds.
For drug development professionals, this understanding is critical. The way a molecule packs in a crystal influences its physical properties, including solubility, dissolution rate, and stability—all key parameters for a successful active pharmaceutical ingredient (API). Future work in this area will likely focus on co-crystallization and polymorphism studies, using the bromine atom as a handle for crystal engineering to deliberately design solid forms with optimized pharmaceutical properties.
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Barakat, A., Haukka, M., Soliman, S. M., Ali, M., Al-Majid, A. M., El-Faham, A., & Domingo, L. R. (2021). Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction. Molecules, 26(15), 4485. [Link]
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Chitra, S., Kamal, A., & Kumar, T. S. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27566–27578. [Link]
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Ge, Y., Wang, T., & Wu, X. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(15), 8596–8613. [Link]
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Gao, Y., Wu, H., Wu, Y., & Wu, Y. (2023). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 28(13), 5183. [Link]
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Barakat, A., Al-Majid, A. M., Al-Otaibi, A. M., Soliman, S. M., Al-Agamy, M. H., Ali, M., & Islam, M. S. (2024). Utilizing MEDT analysis of [3 + 2] cycloaddition reaction: x-ray crystallography of spirooxindole linked with thiophene/furan heterocycles and triazole framework. Scientific Reports, 14(1), 1-15. [Link]
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Richmond, W., Van Orden, L. J., & Movassaghi, M. (2012). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 14(22), 5720–5723. [Link]
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Richmond, W., Van Orden, L. J., & Movassaghi, M. (2012). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 14(22), 5720–5723. [Link]
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ResearchGate. (2024). Thermal ellipsoids are showing atom numbering for the X-ray structure of compound (7m). [Link]
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Barakat, A., Islam, M. S., Al-Majid, A. M., Al-Otaibi, A. M., Ghabbour, H. A., Elaasser, M. M., & Soliman, S. M. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1369324. [Link]
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ResearchGate. (2018). Single crystal X-ray diffraction study of compound 4c. [Link]
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ResearchGate. (2023). X-ray structure showing atom numbering and thermal ellipsoids at 50% probability level. [Link]
-
Sieroń, L., Sładek, A., & Wzorek, Z. (2023). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 79(10), 910-918. [Link]
-
ResearchGate. (2017). Crystal structure of 8-bromo-6-chloro-l′,3′,3′-trimethyl- spiro[2H-1-benzopyran-2,2′-indoline], C19H17BrCINO. [Link]
-
Al-Majid, A. M., Barakat, A., Al-Otaibi, A. M., Soliman, S. M., Ali, M., & Islam, M. S. (2022). Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction. Molecules, 27(15), 4485. [Link]
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ResearchGate. (2025). An evaluation of spirooxindoles as blocking agents of SARS-CoV-2 spike/ACE2 interaction: synthesis, biological evaluation and computational analysis. [Link]
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Al-Warhi, T., Rizk, O., & Al-Zoubi, M. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(19), 6667. [Link]
-
Farfán-Paredes, M., Labra-Vázquez, P., González-Antonio, O., Martínez-Bourget, D., Guzmán-Cedillo, C., Galindo-Hernández, A., ... & Farfán, N. (2021). Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study. Chemistry–A European Journal, 27(56), 14023-14032. [Link]
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Al-Warhi, T., Rizk, O., & Al-Zoubi, M. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(19), 6667. [Link]
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Halogenated Spirooxindole Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The spirooxindole scaffold is a privileged heterocyclic motif renowned for its significant and diverse biological activities. Its unique three-dimensional structure has made it a focal point in medicinal chemistry and drug discovery. The strategic incorporation of halogen atoms onto this scaffold—a common practice in drug design to enhance potency, selectivity, and pharmacokinetic properties—has given rise to a class of compounds with profound therapeutic potential. Halogenated spirooxindole derivatives have emerged as potent agents in oncology and infectious disease research.[1][2] They exert their biological effects through a variety of mechanisms, including the inhibition of critical protein-protein interactions like p53-MDM2, modulation of key cellular kinases, and disruption of microbial processes.[2][3] This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of these promising compounds, offering field-proven insights and detailed experimental protocols for their evaluation.
The Spirooxindole Scaffold: A Foundation for Potent Bioactivity
The spirooxindole core structure, characterized by a spiro-fused ring system at the C3 position of an oxindole, is a prominent feature in numerous natural products and pharmacologically active molecules.[2][4] This rigid, three-dimensional architecture provides a unique topographical presentation for interacting with biological targets, which distinguishes it from more planar heterocyclic systems.
The Strategic Role of Halogenation
Halogenation is a powerful tool in medicinal chemistry used to modulate a molecule's physicochemical properties. Introducing halogen substituents (F, Cl, Br, I) can influence:
-
Binding Affinity: Halogens can form halogen bonds and other non-covalent interactions, enhancing the binding affinity of the compound to its target protein.[5]
-
Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the compound's half-life.
-
Lipophilicity: Halogenation generally increases lipophilicity, which can affect cell membrane permeability and bioavailability.
The biological activities of spirooxindole alkaloids are often strongly influenced by the specific halogen substituents within their structures.[1][2]
Overview of Biological Activities
Halogenated spirooxindoles exhibit a broad spectrum of pharmacological effects. While their anticancer properties are the most extensively studied, they also demonstrate significant antimicrobial, antiviral, and anti-inflammatory activities.[6][7] This guide will focus on the two most prominent areas: anticancer and antimicrobial applications.
Core Synthetic Strategy: [3+2] Cycloaddition
The most prevalent and efficient method for constructing the spirooxindole core is the one-pot, multicomponent [3+2] cycloaddition reaction.[1][8] This reaction is valued for its high degree of stereoselectivity and atom economy.
The [3+2] Cycloaddition Workflow
The reaction typically involves three components:
-
An Isatin Derivative: Often halogenated (e.g., 5-bromoisatin) to form the oxindole core.
-
An Amino Acid: Such as L-proline or sarcosine, which reacts with the isatin.
-
A Dipolarophile: An electron-deficient alkene, commonly a chalcone derivative.
The process begins with the in situ generation of an azomethine ylide from the condensation of the isatin and amino acid. This ylide, a 1,3-dipole, then reacts with the chalcone (dipolarophile) to yield the final, highly functionalized spirooxindole derivative.[8]
Caption: General workflow for the [3+2] cycloaddition synthesis.
Experimental Protocol: One-Pot Synthesis of a Halogenated Spirooxindole
This protocol is adapted from methodologies described for the synthesis of pyrrolizidine-substituted spirooxindole derivatives.[8]
Objective: To synthesize a brominated spirooxindole derivative via a one-pot, three-component reaction.
Materials:
-
5-Bromoisatin (1.3 mmol)
-
L-proline (1.3 mmol)
-
Substituted chalcone (1.0 mmol)
-
Absolute Ethanol (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the substituted chalcone (1.0 mmol), 5-bromoisatin (1.3 mmol), and L-proline (1.3 mmol).
-
Causality: Using a slight excess of the isatin and amino acid ensures the complete consumption of the limiting reagent (chalcone), driving the reaction to completion.[8]
-
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask.
-
Causality: Ethanol serves as an effective solvent that facilitates the dissolution of reactants and provides a suitable medium for the reaction to proceed at reflux temperature.[8]
-
-
Reflux: Attach the reflux condenser and place the flask in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78°C) and maintain for 5-8 hours.
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for both the formation of the azomethine ylide and the subsequent cycloaddition. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure spirooxindole derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and FTIR.
Potent Anticancer Activity and Mechanisms
Halogenated spirooxindoles have emerged as formidable anticancer agents that function through diverse and often multitargeted mechanisms.[2][4] Their ability to modulate critical cellular pathways makes them attractive candidates for cancer therapy.
Mechanism 1: Disruption of the p53-MDM2 Interaction
One of the most promising anticancer strategies for these compounds is the inhibition of the interaction between the tumor suppressor protein p53 and its primary negative regulator, MDM2.[9] In many cancers, p53 is functional but is rendered inactive by overexpression of MDM2, which targets p53 for degradation. Spirooxindoles can fit into a hydrophobic pocket on MDM2, blocking the p53-MDM2 interaction. This rescues p53 from degradation, allowing it to accumulate, activate its downstream targets (like p21), and trigger apoptosis in cancer cells.[9][10][11]
Caption: Inhibition of the p53-MDM2 interaction by spirooxindoles.
Table 1: Anticancer Activity of Spirooxindole Derivatives Targeting MDM2-p53
| Compound ID | Halogen | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| MI-888 | Cl, F | SJSA-1 (Osteosarcoma) | 0.005 (5 nM) | [10][11] |
| Compound 63 | Cl | SJSA-1 (Osteosarcoma) | 0.161 | [10][11] |
| Pyrazole-conjugated | Cl | HCT-116 (Colon) | 3.80 |[2] |
Mechanism 2: Multi-Kinase Inhibition
Cancer cell proliferation is heavily dependent on signaling pathways regulated by kinases. Halogenated spirooxindoles have been identified as inhibitors of several key kinases.[1][2]
-
Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of the cell cycle, inhibiting CDK2 can lead to cell cycle arrest and prevent cancer cell proliferation.[12]
-
VEGFR-2: This is a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Dual inhibitors of tubulin and VEGFR-2 have shown particular promise.[13]
Table 2: Kinase Inhibitory Activity of Halogenated Spirooxindole Derivatives
| Compound ID | Halogen | Target Kinase | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 9j | - | Tubulin & VEGFR-2 | A549 (Lung) | 0.89 | [13] |
| Thiochromene hybrid | Br | - | PC3 (Prostate) | 7.63 | [2] |
| Di-spirooxindole 25b| - | - | PC3 (Prostate) | 3.7 |[2] |
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a halogenated spirooxindole derivative against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Halogenated spirooxindole derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spirooxindole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.
-
Causality: A serial dilution allows for the determination of a dose-response curve, which is essential for calculating an accurate IC₅₀ value.
-
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Broad-Spectrum Antimicrobial Activity
In addition to their anticancer effects, halogenated spirooxindoles have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[10][14]
Structure-Activity Relationships in Antimicrobial Derivatives
Studies have shown that the nature and position of the halogen atom are critical for antimicrobial potency.
-
Chlorine-substituted derivatives often exhibit potent antibacterial and antifungal properties.[10]
-
A brominated derivative (Compound 21d) showed considerable activity against Gram-positive bacteria like S. pneumoniae and B. subtilis.[10]
Table 3: Antimicrobial Activity of Halogenated Spirooxindole Derivatives
| Compound ID | Halogen | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Pyrimidine hybrid | Cl | B. subtilis | 12.5 | [10] |
| Pyrimidine hybrid | Cl | E. coli | 12.5 | [10] |
| Barbituric acid hybrid | Cl | E. coli | 8 | [10] |
| Barbituric acid hybrid | Cl | A. fumigatus | 8 | [10] |
| Compound 3f | F | E. coli | 20 | [15] |
| Compound 3a/3g | F | S. aureus | 20 |[15] |
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of a halogenated spirooxindole against a bacterial strain.
Materials:
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Halogenated spirooxindole derivative (dissolved in DMSO)
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the spirooxindole compound in MHB directly in the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Inoculum Preparation: Dilute the standardized bacterial suspension in MHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the compound dilution.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Perspectives
Halogenated spirooxindole derivatives represent a highly versatile and potent class of biologically active molecules. Their synthetic accessibility, coupled with their ability to modulate multiple, clinically relevant biological targets, positions them as exceptional lead scaffolds in drug discovery. The multitargeted nature of these compounds, particularly in cancer, where they can simultaneously inhibit kinases and reactivate tumor suppressor pathways, offers a promising strategy to overcome drug resistance and improve therapeutic outcomes.[1][2][4]
Future research should focus on:
-
Optimizing Selectivity: Fine-tuning the structure, particularly the halogen substitution patterns, to enhance selectivity for specific cancer-related targets and reduce off-target effects.
-
Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to improve the drug-like properties of lead compounds.
-
In Vivo Efficacy: Advancing the most promising derivatives into preclinical animal models to validate their therapeutic efficacy and safety.
The continued exploration of halogenated spirooxindoles holds immense promise for the development of next-generation therapeutics to address critical unmet needs in oncology and infectious diseases.
References
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- An overview of spirooxindole as a promising scaffold for novel drug discovery. Taylor & Francis Online.
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- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI.
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discovery and isolation of spirooxindole alkaloids
An In-depth Technical Guide to the Discovery and Isolation of Spirooxindole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirooxindole alkaloids represent a structurally fascinating and pharmaceutically significant class of natural products. Characterized by a unique three-dimensional scaffold where an oxindole core is fused to a heterocyclic or carbocyclic ring system via a shared spirocyclic carbon at the C-3 position, these molecules exhibit a remarkable breadth of biological activities.[1] Their diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, have positioned them as privileged scaffolds in modern drug discovery.[2][3] Several derivatives have even advanced to clinical trials, underscoring their therapeutic potential.[2] This guide provides a comprehensive overview of the journey of spirooxindole alkaloids, from their initial discovery in natural sources to the sophisticated, multi-step isolation and purification strategies employed by researchers today. It is designed to offer field-proven insights and detailed methodologies for professionals engaged in natural product chemistry and drug development.
Part 1: A Historical Perspective on Discovery
The story of spirooxindole alkaloids begins not in a modern laboratory, but with observations of natural flora. The first compound of this class was isolated as early as 1870 from the root of the yellow jessamine (Gelsemium sempervirens).[4][5] However, it was in the early to mid-20th century that dedicated chemical and pharmacological evaluations of plant extracts, particularly from the Rubiaceae and Apocynaceae families, began to unveil the structural diversity and therapeutic promise of these molecules.[2][6]
Key milestones in the discovery timeline include:
-
Plant-Derived Alkaloids: The isolation of tetracyclic oxindole alkaloids like rhynchophylline and isorhynchophylline from Uncaria species (Gouteng), plants long used in traditional Chinese medicine to treat cardiovascular and central nervous system ailments, was a significant early development.[7][8]
-
The First Fungal Isolate: The field expanded beyond the plant kingdom in 1969 with the landmark isolation of Brevianamide A from the fungus Penicillium brevicompactum.[2][3] This discovery opened the door to exploring microorganisms as a prolific source of novel spirooxindole structures.
-
Expanding Diversity: Subsequent decades saw an explosion in the number of identified spirooxindole alkaloids from a wide array of organisms, including actinomycetes, cyanobacteria, and marine invertebrates, each source yielding unique structural motifs.[2][3][9] For instance, spirotryprostatins A and B, containing a diketopiperazine moiety, were isolated from Aspergillus fumigatus in 1996.[2]
These early efforts relied on classical methods of isolation and structure elucidation, which were often arduous. The advent of modern spectroscopic techniques, particularly NMR and mass spectrometry, revolutionized the field, enabling rapid and definitive characterization of these complex chiral molecules.
Part 2: A General Workflow for Isolation and Purification
The isolation of a pure spirooxindole alkaloid from a complex biological matrix is a systematic process of enrichment and purification. The strategy hinges on exploiting the physicochemical properties of the target molecules, primarily their polarity, basicity, and molecular weight. The following workflow represents a comprehensive and field-proven approach.
Caption: General workflow for spirooxindole alkaloid isolation.
Step 1: Source Material Preparation and Extraction
The primary goal of extraction is to efficiently transfer the target alkaloids from the solid biological matrix into a liquid solvent phase.
-
Causality: The choice of solvent is critical and is governed by the principle of "like dissolves like." Spirooxindole alkaloids are moderately polar, making alcohols like ethanol (EtOH) or methanol (MeOH) excellent choices for initial extraction as they can solvate a broad range of compounds.[10][11] For microbial cultures, the broth is often extracted with a solvent like ethyl acetate (EtOAc) to capture secreted metabolites.
Experimental Protocol: Maceration Extraction
-
Preparation: Air-dry and grind the collected plant material (e.g., leaves, stems) to a fine powder to maximize the surface area for solvent penetration.
-
Maceration: Submerge the powdered material in 95% ethanol (typically a 1:10 w/v ratio) in a sealed container.
-
Agitation: Agitate the mixture at room temperature for 24-48 hours. This process is often repeated 2-3 times with fresh solvent to ensure exhaustive extraction.
-
Filtration & Concentration: Combine the ethanol extracts, filter to remove solid plant debris, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
Step 2: Preliminary Fractionation via Liquid-Liquid Partitioning
The crude extract is a highly complex mixture. Fractionation simplifies this mixture, which is essential for effective chromatographic separation.
-
Trustworthiness: This step incorporates a self-validating system. An acid-base partitioning step specifically isolates basic compounds (the alkaloids) from neutral and acidic metabolites. Subsequently, partitioning the alkaloid-rich fraction against a series of immiscible organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) further separates the compounds into less complex groups.[12] This systematic segregation prevents column overload and improves the resolution of the final purification steps.
Experimental Protocol: Acid-Base and Solvent-Solvent Partitioning
-
Acidification: Dissolve the crude extract in 5% aqueous hydrochloric acid (HCl). Alkaloids, being basic, will be protonated to form water-soluble hydrochloride salts.
-
Neutral Wash: Wash the acidic aqueous solution with a non-polar solvent like n-hexane to remove non-basic, lipophilic compounds (e.g., fats, sterols). Discard the hexane layer.
-
Basification: Basify the aqueous layer to a pH of 9-10 using ammonium hydroxide (NH₄OH). This deprotonates the alkaloids, rendering them water-insoluble.
-
Extraction: Extract the basified aqueous solution multiple times with a moderately polar solvent like ethyl acetate or chloroform. The deprotonated alkaloids will move into the organic layer.
-
Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield an alkaloid-enriched crude fraction.
Part 3: High-Resolution Chromatographic Purification
Chromatography is the cornerstone of purification, separating molecules based on their differential interactions with a stationary phase and a mobile phase. A multi-modal approach, moving from low- to high-resolution techniques, is standard.
Technique 1: Column Chromatography (CC)
CC is the primary workhorse for the initial large-scale separation of the alkaloid-enriched fraction.
-
Expertise & Experience: Normal-phase silica gel is the stationary phase of choice for spirooxindole alkaloids.[10][11] Its polar surface interacts most strongly with polar compounds. A gradient elution, starting with a non-polar mobile phase and gradually increasing its polarity, is employed. This allows for the sequential elution of compounds, from least polar to most polar, providing a robust and predictable separation.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column to create a uniform stationary bed.
-
Sample Loading: Adsorb the alkaloid-enriched fraction onto a small amount of silica gel (dry loading) and carefully apply it to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform). Gradually increase the mobile phase polarity by adding increasing percentages of a more polar solvent (e.g., methanol or ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of tubes.
-
Monitoring: Monitor the separation using Thin-Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.
Technique 2: Thin-Layer Chromatography (TLC)
TLC is an indispensable analytical tool for rapidly assessing the purity of fractions and optimizing solvent systems for column chromatography.
-
Trustworthiness: TLC provides a quick visual validation of the separation process. By comparing the retention factor (Rf) of spots in different fractions, a researcher can confidently decide which fractions to combine for further purification. Visualization under UV light or with chemical stains (e.g., KMnO₄, phosphomolybdic acid) reveals the presence of compounds.[13]
Technique 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the final step, used to achieve baseline separation and isolate compounds to >95% purity.
-
Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the gold standard for the final purification of moderately polar natural products like spirooxindole alkaloids. A non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (typically a gradient of acetonitrile and water). This mode provides excellent resolution and reproducibility.
Experimental Protocol: Semi-Preparative RP-HPLC
-
System Preparation: Use a semi-preparative HPLC system equipped with a C18 column and a UV detector. The mobile phase consists of Solvent A (e.g., water with 0.1% formic acid to improve peak shape) and Solvent B (e.g., acetonitrile).
-
Sample Preparation: Dissolve the semi-purified fraction from CC in a minimal volume of the initial mobile phase (or a compatible solvent like methanol) and filter through a 0.45 µm syringe filter.
-
Gradient Elution: Inject the sample and run a linear gradient. A typical gradient might be 10% B to 90% B over 40 minutes.
-
Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm) and collect the peaks corresponding to the target alkaloids.
-
Purity Check: Re-analyze the collected fractions on an analytical scale HPLC to confirm purity.
Table 1: Example Chromatographic Conditions for Spirooxindole Alkaloid Isolation
| Compound Class | Source Organism | Column Chromatography (CC) | HPLC | Reference |
| Monoterpenoid Indoles | Gardneria multiflora | Silica gel column, gradient elution | Not specified | [10] |
| Spirooxindoles | Mitragyna speciosa | Silica gel column | C18 column, MeCN/H₂O gradient | [10] |
| Flueindoline C | Flueggea virosa | Silica gel column | Not specified | [11] |
| Spiro-metabolites | Penicillium janthinellum | Silica gel column | Not specified | [10] |
Part 4: Structure Elucidation
Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of modern spectroscopic and spectrometric methods.
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A Senior Application Scientist’s Guide to the Spectroscopic Characterization of Novel Spiro Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Embracing Three-Dimensional Complexity
Novel spiro compounds, defined by their unique structural motif of two rings sharing a single quaternary carbon atom, represent a significant and expanding frontier in medicinal chemistry and materials science.[1] Their inherent three-dimensionality offers access to underexplored chemical space, providing rigid scaffolds that can present pharmacophoric elements in precise spatial orientations. However, this structural rigidity and complexity, which makes them so attractive, also presents distinct challenges for their characterization. A routine application of standard spectroscopic techniques is often insufficient. This guide moves beyond mere procedural descriptions to provide a strategic framework for the structural elucidation of these molecules. We will explore the causality behind experimental choices, ensuring that each step provides a layer of validation for the next, culminating in an unambiguous structural assignment.
The Strategic Workflow: An Integrated Spectroscopic Approach
The complete characterization of a novel spiro compound is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a coherent structural model. The initial hypothesis generated from one technique is rigorously tested and refined by another.
Caption: Decision tree for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. [2][3]This allows for the identification of individual spin systems within each ring of the spiro compound.
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. [4][3]This is a powerful experiment for assigning the ¹³C signals of all proton-bearing carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for spiro compound characterization. It shows correlations between protons and carbons that are two or three bonds away. The key application is to observe correlations from protons on each ring to the central spiro-carbon. [4][3][5]This unequivocally links the separate ring systems together, validating the spirocyclic nature of the molecule.
Data Presentation: NMR Spectral Data Summary
| Nucleus | Experiment | Typical Chemical Shift / Correlation | Purpose in Spiro Compound Analysis |
| ¹³C | 1D | 50 - 90 ppm (Varies with heteroatoms) | Direct detection of the quaternary spiro-carbon. |
| ¹H | 1D | Highly variable | Initial assessment of proton types; often shows complex multiplets. |
| ¹H-¹H | COSY | Cross-peaks | Delineate separate spin systems within each ring structure. |
| ¹H-¹³C | HSQC | Cross-peaks | Assign carbon signals for all protonated carbons. |
| ¹H-¹³C | HMBC | Cross-peaks (e.g., H(ring A) to Cspiro) | Crucial for linking ring systems via the spiro-carbon. |
Experimental Protocol: Acquiring a High-Quality HMBC Spectrum
This protocol is designed to be self-validating by ensuring proper calibration before the longer 2D acquisition.
-
Sample Preparation: Dissolve 5-10 mg of the purified spiro compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Lock and shim the instrument using the prepared sample.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. These are required to determine the spectral width for the 2D experiment.
-
Pulse Calibration: Accurately determine the 90° pulse widths for both ¹H and ¹³C channels for the specific sample. This is critical for efficient signal transfer.
-
HMBC Parameter Setup:
-
Use a gradient-selected HMBC pulse sequence (e.g., hsqcetgplpndqf) for artifact suppression.
-
Set the ¹H spectral width (SW in F2) to encompass all proton signals.
-
Set the ¹³C spectral width (SW in F1) to encompass all carbon signals, from aliphatic to carbonyl/aromatic.
-
Crucial Parameter: Set the long-range coupling constant (CNST2 or J(XH)) to an average value, typically 8 Hz. This value is optimized for detecting typical ²JCH and ³JCH correlations. [6]6. Acquisition:
-
Set the number of scans (NS) to a multiple of 8 or 16 for proper phase cycling (e.g., 16 scans).
-
Set the number of increments in the indirect dimension (F1) to at least 256 for adequate resolution.
-
The total experiment time will depend on the sample concentration. A typical experiment can run from 1 to 4 hours.
-
-
Processing and Analysis: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation to improve resolution. Phase the spectrum and calibrate the axes using the 1D spectra. Analyze the cross-peaks to establish long-range connectivities.
Mass Spectrometry (MS): Molecular Formula and Fragmentation
While NMR builds the molecular skeleton, mass spectrometry provides the elemental formula and offers clues about the stability and connectivity of the structure through fragmentation analysis. [1][7]
Expertise & Causality: Why HRMS and Tandem MS are Essential
-
High-Resolution MS (HRMS): For a novel compound, low-resolution MS is insufficient. HRMS (e.g., TOF, Orbitrap) provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental composition. [7][8]This is a critical validation step that confirms the molecular formula proposed from synthesis and NMR.
-
Tandem MS (MS/MS): The rigid nature of spiro compounds can lead to characteristic fragmentation patterns. [9]In MS/MS, the molecular ion ([M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. [10][11][12]This controlled fragmentation helps to confirm the connectivity of the molecule, as cleavage often occurs at the bonds alpha to the spirocenter.
Caption: Conceptual workflow of a Tandem MS (MS/MS) experiment.
Data Presentation: Mass Spectrometry Data
| Technique | Parameter Measured | Information Gained | Typical Requirement for Novel Spiro Compound |
| HRMS (ESI-TOF) | Accurate m/z | Elemental Composition | Mass accuracy < 5 ppm |
| MS/MS (CID) | m/z of fragment ions | Structural Connectivity | Provides evidence for ring linkages and substituent stability. |
Vibrational & Electronic Spectroscopy: Functional Groups and Electronic Properties
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and indispensable technique for identifying the functional groups present in the molecule. [13][14]This serves as a quick quality check and validation of the structure. For example, the presence of a strong absorption around 1700 cm⁻¹ would confirm a carbonyl group suggested by a ¹³C NMR signal at ~200 ppm.
-
Causality: The vibrational frequencies of bonds are sensitive to their environment. [15]For spiro compounds, ring strain or steric interactions can cause slight shifts in absorption frequencies compared to acyclic analogues. The fingerprint region (below 1500 cm⁻¹) is unique to the molecule as a whole and serves as a valuable confirmation of identity when compared between batches. [15][16] Data Presentation: Common FT-IR Absorptions in Spirocyclic Drug Candidates
| Functional Group | Absorption Range (cm⁻¹) | Peak Characteristics |
| O-H (Alcohol/Phenol) | 3200 - 3600 | Broad |
| N-H (Amine/Amide) | 3100 - 3500 | Medium, may be sharp |
| C-H (sp³, sp²) | 2850 - 3100 | Sharp |
| C≡N (Nitrile) | 2210 - 2260 | Sharp, medium intensity |
| C=O (Ketone, Ester, Amide) | 1650 - 1750 | Strong, sharp |
| C=C (Aromatic) | 1450 - 1600 | Multiple sharp peaks |
UV-Visible Spectroscopy
UV-Vis spectroscopy measures electronic transitions and is primarily used to characterize molecules containing chromophores, particularly conjugated π-systems. [17][18]For many aliphatic spirocycles, this technique may be of limited value. However, for spiro compounds containing aromatic rings or designed for optoelectronic applications, it is essential. [19]
-
Causality: The orthogonal arrangement of the two ring systems in a spiro compound can disrupt π-conjugation between chromophores located on different rings. This is reflected in the UV-Vis spectrum, which may resemble the sum of the two separate chromophores rather than a single, extended conjugated system. The absorption maximum (λ_max) provides information about the extent of conjugation. [17][20]
X-ray Crystallography: The Definitive 3D Structure
For chiral spiro compounds, determining the absolute configuration is non-trivial. While NMR (using NOE or ROESY experiments) can reveal the relative stereochemistry, it cannot distinguish between enantiomers. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure, including the absolute configuration of all stereocenters. [21][22][23][24]
Expertise & Causality: The Importance of Absolute Configuration
In drug development, enantiomers of a chiral molecule can have drastically different pharmacological and toxicological properties. Therefore, determining the absolute configuration is a regulatory requirement and a scientific necessity. The Flack parameter, derived from the diffraction data of a high-quality crystal, is a key value used to confidently assign the absolute structure. [22][23]
Experimental Protocol: Preparing a Sample for Single-Crystal X-ray Diffraction
-
Material Purity: The compound must be of very high purity (>99%), as impurities can inhibit crystallization.
-
Crystal Growth: This is often the most challenging step.
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near-saturation. Loosely cap the vial and allow the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.
-
Thermal Methods: Slowly cool a saturated solution.
-
-
Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible cracks. The ideal size is typically 0.1-0.3 mm in each dimension. [25]4. Mounting and Data Collection: The selected crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. The diffractometer then collects diffraction data by rotating the crystal in a beam of X-rays.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Conclusion
The spectroscopic characterization of novel spiro compounds is a multi-faceted task that rewards a thoughtful, integrated approach. By understanding the causal links between the unique 3D structure of these molecules and their spectral output, researchers can move beyond routine data collection. Combining the connective power of 2D NMR, the formulaic certainty of HRMS, and the definitive 3D insight of X-ray crystallography provides a self-validating system that ensures the trustworthy and unambiguous elucidation of these exciting and complex molecules.
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The Emerging Therapeutic Landscape of Spiro[dioxane-2,3'-indolin]-2'-ones: A Technical Guide for Drug Discovery Professionals
Abstract
The spiro[dioxane-2,3'-indolin]-2'-one core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of this unique heterocyclic system. We will dissect the key structural features, delve into the mechanistic underpinnings of its anticancer and antimicrobial properties, and provide detailed, field-proven experimental protocols for its synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, offering both a foundational understanding and actionable insights to accelerate discovery programs.
The Spiro[dioxane-2,3'-indolin]-2'-one Scaffold: A Privileged Heterocyclic System
The indolin-2-one moiety is a cornerstone of numerous natural products and synthetic compounds with significant pharmacological activities. The fusion of this indole framework with a dioxane ring via a spirocyclic junction at the C3 position creates the spiro[dioxane-2,3'-indolin]-2'-one scaffold. This rigid, three-dimensional architecture imparts unique conformational constraints and presents diverse vectors for substitution, making it an attractive template for designing selective and potent therapeutic agents. The inherent chirality of the spiro center further allows for the exploration of stereospecific interactions with biological targets, a critical consideration in modern drug design.
The synthesis of these complex scaffolds has been a subject of considerable interest, with multi-component reactions, such as the 1,3-dipolar cycloaddition, emerging as efficient and elegant strategies. These methods often allow for the rapid assembly of molecular complexity from simple starting materials, facilitating the generation of diverse compound libraries for biological screening. A common synthetic route involves the condensation reaction of an isatin derivative with a suitable diol, such as ethylene glycol, in the presence of an acid catalyst like p-toluenesulfonic acid.[1]
Anticancer Applications: A Multi-pronged Assault on Malignancy
Spiro-indolinone derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[2]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which spiro-indolinone compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Certain spiro[cyclopropane-1,3'-indolin]-2'-ones have been shown to arrest the cell cycle in the G0/G1 phase, leading to caspase-3 dependent apoptotic cell death in human prostate cancer cells (DU-145).[3] This is further supported by measurements of mitochondrial membrane potential and Annexin V-FITC assays, which confirm the apoptotic pathway of cell death.[3]
Some derivatives have been observed to induce changes in mitochondrial morphology and trigger mitophagy in cancer cells, suggesting that mitochondrial dysfunction is a key event in their cytotoxic cascade.[4]
Inhibition of Key Signaling Pathways
The anticancer activity of spiro-indolinones is also attributed to their ability to inhibit critical signaling pathways involved in tumor progression and survival.
-
EGFR and VEGFR-2 Inhibition: Certain dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones have exhibited multi-targeted inhibitory properties against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7] The inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.
-
MDM2-p53 Interaction Inhibition: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein. The disruption of the MDM2-p53 interaction is a promising strategy for reactivating p53 function in cancer cells. Several spiro-oxindole derivatives have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction (PPI), with some compounds demonstrating IC50 values in the nanomolar range.[8]
Caption: Inhibition of the MDM2-p53 interaction by spiro-indolinones.
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected spiro-indolinone derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| SSSK17 | MCF-7 (Breast) | GI50 | 0.04 | [9][10] |
| SSSK16 | MCF-7 (Breast) | GI50 | 0.44 | [9][10] |
| 6m | MCF-7 (Breast) | IC50 | 3.597 | [6] |
| 6m | A431 (Skin) | IC50 | 2.434 | [6] |
| 6j | PaCa-2 (Pancreatic) | IC50 | 8.830 | [6] |
| 6k | PaCa-2 (Pancreatic) | IC50 | 8.830 | [6] |
| 6b | DU-145 (Prostate) | IC50 | <20 | [3] |
| 6u | DU-145 (Prostate) | IC50 | <20 | [3] |
| 3b | DU-145 (Prostate) | IC50 | <10 | [11] |
| 3i | DU-145 (Prostate) | IC50 | <10 | [11] |
| Dispiro-indolinone 29 | LNCaP (Prostate) | IC50 | 1.2 - 3.5 | [8] |
Experimental Protocol: In Vitro Anticancer Screening (SRB Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity and cell proliferation.[9]
Workflow Diagram:
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at the appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the spiro-indolinone compounds to the wells. Include a positive control (e.g., Adriamycin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (typically 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition and determine the GI50 (the concentration required to inhibit 50% of cell growth).
Antimicrobial Applications: Combating Pathogenic Microbes
The spiro-indolinone scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria.[12][13]
Spectrum of Activity
Several synthesized spiro[3H-indol-3,5'-(4'H)-isoxazol]-2(1H)-ones and related oximes have been screened for their in vitro growth inhibitory activity against various microorganisms, including:
-
Gram-positive bacteria: Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Bacillus subtilis, Bacillus cereus.[12][13]
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Enterobacter aerogenes, Acinetobacter baumannii, Alcaligenes faecalis.[12]
-
Fungi: Candida albicans, Saccharomyces cerevisiae.[12]
Certain spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones have demonstrated significant antimicrobial activity, particularly against E. faecalis and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 375–3000 µg/mL.[13][14] The presence of a nitro group on the molecule was found to enhance the antimicrobial effect.[13]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a two-fold serial dilution of the spiro-indolinone compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Future Directions and Conclusion
The spiro[dioxane-2,3'-indolin]-2'-one scaffold and its analogues represent a highly promising class of compounds with diverse therapeutic potential. The research highlighted in this guide underscores their significant anticancer and antimicrobial activities, driven by a range of mechanisms of action.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.
-
Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.
-
Exploration of Other Therapeutic Areas: The diverse biological activities of spiro-indolinones suggest their potential in other disease areas, such as neurodegenerative disorders and inflammatory diseases.
References
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He, R., et al. (2022). Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. Frontiers in Chemistry. [Link]
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Singh, S., et al. (2022). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. [Link]
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Singh, S., et al. (2022). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. ResearchGate. [Link]
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Girgis, A.S., et al. (2022). Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. ResearchGate. [Link]
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Girgis, A.S., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports. [Link]
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Voskressensky, L.G., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules. [Link]
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Abdel-Aziz, M., et al. (2009). Synthesis and Antimicrobial Activity of Some New 2-indolinone Derived Oximes and Spiro-Isoxazolines. Molecules. [Link]
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Maurya, R.A., et al. (2016). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances. [Link]
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Panda, S.S., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences. [Link]
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Girgis, A.S., et al. (2022). Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. PubMed. [Link]
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Meng, Y., & Miao, Y. (2010). Spiro-[1,3-dioxolane-2,3'-indolin]-2'-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
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Gürbüz, D., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific Reports. [Link]
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Kamal, A., et al. (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Panda, S.S., et al. (2023). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Isatin-Derived Spiroketals
Introduction: The Significance of the Spirooxindole Scaffold
The spirooxindole framework, a unique three-dimensional structure, is a prominent feature in numerous natural products and pharmacologically important compounds.[1] Isatin (1H-indole-2,3-dione), with its reactive C3-carbonyl group, serves as a versatile building block for the synthesis of a diverse array of spirocyclic oxindoles.[2][3] These compounds are of significant interest to the drug development community due to their wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, and antiviral properties.[4][5][6] The incorporation of a spiroketal moiety, specifically through the reaction of isatin with diols, can further enhance the structural complexity and potential therapeutic efficacy of these molecules. This document provides a detailed protocol for the spiroketalization of isatin with 1,3-propanediol, yielding a spiro-1,3-dioxane oxindole, a valuable scaffold for further chemical exploration.
Reaction Principle and Mechanistic Insights
The spiroketalization of isatin with 1,3-propanediol is typically an acid-catalyzed reaction. The mechanism involves the protonation of the highly electrophilic C3-carbonyl oxygen of isatin, which enhances its reactivity towards nucleophilic attack. The hydroxyl groups of 1,3-propanediol then act as nucleophiles, attacking the activated carbonyl carbon. This is followed by a series of proton transfer and dehydration steps, ultimately leading to the formation of the thermodynamically stable spiroketal.
Experimental Workflow Overview
The overall experimental workflow for the synthesis and characterization of the isatin-1,3-propanediol spiroketal is depicted below.
Caption: A schematic overview of the synthesis, purification, and characterization of the isatin-1,3-propanediol spiroketal.
Detailed Experimental Protocol
This protocol is designed for the synthesis of spiro[indoline-3,2'-[1][7]dioxan]-2-one.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Isatin | ReagentPlus®, 99% | Sigma-Aldrich |
| 1,3-Propanediol | 98% | Alfa Aesar |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | 98.5% | Acros Organics |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Equipment:
-
Round-bottom flask (100 mL)
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add isatin (1.47 g, 10 mmol), 1,3-propanediol (0.91 g, 12 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Solvent Addition and Reflux: Add 50 mL of anhydrous toluene to the flask. The mixture is then heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Reaction Monitoring: The reaction progress should also be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the isatin spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete (typically after 4-6 hours), cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford the pure spiroketal product.
Characterization and Data
The structure of the synthesized spiro[indoline-3,2'-[1][7]dioxan]-2-one should be confirmed by spectroscopic methods.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the oxindole ring, the NH proton, and the methylene protons of the 1,3-dioxane ring. |
| ¹³C NMR | Resonances for the carbonyl carbon, the spiro carbon, aromatic carbons, and the methylene carbons of the dioxane ring.[8] |
| FT-IR | Characteristic absorption bands for the N-H stretching, C=O (amide) stretching, and C-O-C stretching of the ketal. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
Applications and Future Directions
The synthesized isatin-derived spiroketal serves as a valuable scaffold for the development of novel therapeutic agents. The presence of the N-H group on the oxindole ring allows for further functionalization to generate a library of derivatives.[1] These new compounds can then be screened for a variety of biological activities, including but not limited to anticancer, anticonvulsant, and antimicrobial properties.[4][9][10] The unique three-dimensional structure of the spiroketal may lead to novel interactions with biological targets, making it a promising starting point for drug discovery programs.
References
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Murashkina, A. V., et al. (2024). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. Molecules, 29(19), 4764. [Link]
-
Faisal, F. N., & Dawood, R. S. (2024). Synthesis, Identification and Biological Activity Study of Some New Spiro-Isatin Derivatives. Iraqi Journal of Science, 65(4), 1839–1854. [Link]
-
Murashkina, A. V., et al. (2024). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. PubMed. [Link]
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Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 9), 464–472. [Link]
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Prasad, A. A., et al. (2015). Synthesis, characterization and biological activity of novel spiroheterocycles from isatin derivatives. Scholars Research Library, 7(11), 11-16. [Link]
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Al-Nasseri, A. K., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING. [Link]
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Al-Jubouri, H. H., & Al-Masoudi, N. A. (2020). Synthesis and Characterization of New Isatin Nucleosides. Research Journal of Pharmacy and Technology, 13(10), 4621-4628. [Link]
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Al-Amiery, A. A., et al. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Hilaris Publisher. [Link]
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Unciti-Broceta, A., & Díaz-Ojeda, E. (2023). Propagative isatin in organic synthesis of spirooxindoles through catalysis. Organic & Biomolecular Chemistry, 21(1), 23-49. [Link]
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Kamal, A., et al. (2021). Synthesis of Isatin-derived Heterocycles with Promising Anticancer Activities. Current Organic Chemistry, 25(1), 4-25. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling on 5'-Bromooxindoles
Introduction: The Strategic Importance of the 5-Substituted Oxindole Scaffold
The oxindole core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmaceuticals. Its significance in medicinal chemistry is well-established, with derivatives exhibiting a wide range of biological activities, including kinase inhibition, antiviral, and anticancer properties. Functionalization of the oxindole scaffold is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties.[1][2] The 5-position of the oxindole ring, in particular, offers a prime vector for chemical modification, allowing for the introduction of diverse substituents that can profoundly influence molecular interactions with biological targets.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, a feat recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3][4] These reactions provide a powerful and versatile toolkit for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and exceptional functional group tolerance under relatively mild conditions.[4][5] For the modification of 5'-bromooxindoles, these methods are indispensable, enabling the direct and predictable installation of aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby opening a gateway to vast chemical diversity for drug development and lead optimization.
This guide provides an in-depth exploration of the core principles, field-proven protocols, and expert insights for successfully applying palladium-catalyzed cross-coupling reactions to 5'-bromooxindole substrates.
Pillar 1: The Unified Mechanism of Palladium Cross-Coupling
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding reaction design and troubleshooting. The cycle involves the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.[4][5][6]
The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5'-bromooxindole. This is often the rate-limiting step and results in an Ar-Pd(II)-X intermediate.[4][6]
-
Transmetalation : The organic group from a second coupling partner (e.g., an organoboron, organotin, or organozinc reagent) is transferred to the palladium center, displacing the halide.[4] For C-N or C-O couplings, this step is replaced by coordination of the amine or alcohol followed by deprotonation.
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
Pillar 2: Key Coupling Reactions & Detailed Protocols
The choice of reaction depends on the desired bond construction. Below are detailed protocols for the most valuable transformations on 5'-bromooxindoles.
A. Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating C-C bonds between aryl groups.[8] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9] The low toxicity of the boron-containing byproducts also makes it a more environmentally benign choice.[10]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System : While Pd(PPh₃)₄ can be effective, modern catalyst systems using bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often superior.[11] These ligands promote the oxidative addition step and facilitate the reductive elimination, leading to higher turnover numbers and allowing for the coupling of more challenging substrates, often at lower catalyst loadings.[11][12]
-
Base : A base is crucial for activating the boronic acid to facilitate transmetalation.[13] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and often requires empirical optimization.
-
Solvent System : A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is typical. Water is necessary to dissolve the inorganic base and assist in the transmetalation step.[14][15] Rigorous degassing of solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Representative Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5'-bromooxindole (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Catalyst Addition : In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%). Add this to the reaction flask.
-
Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This involves evacuating the flask under vacuum and backfilling with the inert gas, repeated three times.
-
Solvent Addition : Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe. The total concentration is typically 0.1–0.2 M with respect to the 5'-bromooxindole.
-
Reaction : Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. For microwave-assisted reactions, temperatures up to 150 °C for shorter durations (15-30 min) can be effective.[16]
-
Monitoring : Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure 5'-aryloxindole.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5'-Bromooxindoles
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | Reflux | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | High |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | ~85 |
| 4 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | ~90 |
| Yields and conditions are representative and may vary. Data adapted from related indole chemistries.[15][17][18] |
B. Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[1][19] It has largely replaced harsher classical methods due to its broad substrate scope and tolerance for sensitive functional groups.[19][20]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System : This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig are essential.[21] They facilitate both the oxidative addition and the C-N reductive elimination, which can be a challenging step. The choice of ligand often depends on the nature of the amine (primary, secondary, aniline, etc.).[21]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium-amido intermediate). Sodium tert-butoxide (NaOt-Bu) is very common, but others like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.
-
Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong base and interference with the catalyst.
Representative Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv.) to a flame-dried Schlenk flask.
-
Reagent Addition : Add 5'-bromooxindole (1.0 equiv.) and the desired amine (1.1–1.3 equiv.).
-
Solvent and Sealing : Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Seal the flask tightly with a Teflon screw cap.
-
Reaction : Remove the flask from the glovebox and heat with vigorous stirring at 80–110 °C.
-
Monitoring & Work-up : Follow the procedure outlined for the Suzuki-Miyaura coupling. The work-up should be performed carefully if a strong base like NaOt-Bu was used.
-
Purification : Purify the crude product by flash column chromatography.
C. Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing direct access to arylalkynes.[22][23] These products are valuable synthetic intermediates and structural motifs in their own right.
Causality Behind Experimental Choices:
-
Dual Catalysis : The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (for the main cross-coupling cycle) and a copper(I) co-catalyst (typically CuI).[23] The copper facilitates the deprotonation of the alkyne and forms a copper acetylide, which then undergoes transmetalation with the palladium center.[22]
-
Base : An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Copper-Free Variants : To avoid issues with copper, such as the promotion of alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[9] These typically require a different choice of base and sometimes higher catalyst loadings but offer a cleaner reaction profile for certain substrates.
Representative Protocol: Sonogashira Coupling
-
Reaction Setup : To a Schlenk flask, add 5'-bromooxindole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere : Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent and Reagents : Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., TEA, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction : Stir the mixture at room temperature or with gentle heating (40–60 °C) until the reaction is complete.
-
Monitoring & Work-up : Follow the general procedure outlined above. The work-up may involve an aqueous ammonium chloride wash to remove copper salts.
-
Purification : Purify the product by flash column chromatography.
Pillar 3: Workflow and Data Management
A systematic approach is key to successful synthesis and optimization. The following workflow diagram illustrates the logical progression of a cross-coupling experiment.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions are exceptionally reliable and versatile methods for the functionalization of 5'-bromooxindoles. By understanding the underlying catalytic cycle and the specific roles of each component—catalyst, ligand, base, and solvent—researchers can logically design, execute, and troubleshoot these powerful transformations. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as robust starting points for the synthesis of diverse libraries of 5-substituted oxindoles, paving the way for the discovery of new therapeutic agents and chemical probes.
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Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (n.d.). RSC Publishing. Retrieved January 9, 2024, from [Link]
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Synthesis of 5,7-diarylindoles via Suzuki-Miyaura coupling in water. (2025, October 19). ResearchGate. Retrieved January 9, 2024, from [Link]
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Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. (n.d.). PMC - NIH. Retrieved January 9, 2024, from [Link]
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SYNTHESIS OF 5-ARYLATED INDOLES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 5-INDOLYLBORONIC ACID WITH ARYL- AND HETEROARYL. (n.d.). Retrieved January 9, 2024, from [Link]
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Application Notes & Protocols: Leveraging 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying novel lead compounds.[1][2] This approach begins with the identification of low-molecular-weight fragments (<300 Da) that bind weakly but efficiently to a biological target.[3] These initial hits then serve as high-quality starting points for structure-guided optimization into potent, drug-like molecules.[3][4] This guide provides an in-depth exploration of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one , a versatile fragment, and outlines detailed protocols for its application in an FBDD campaign. We will delve into the rationale behind its selection, primary screening methodologies, hit validation, and strategies for hit-to-lead evolution.
Introduction: The Rationale for a Specialized Fragment
The success of an FBDD campaign is contingent on the quality of the fragment library. While diversity is key, the inclusion of fragments built around "privileged scaffolds" — molecular frameworks that are known to interact with various protein targets — can significantly increase the probability of success. The spirooxindole core is one such scaffold, recognized for its unique three-dimensional architecture and its presence in numerous compounds with broad pharmacological activities, including anticancer and antiviral properties.[5][6][7]
5'-Bromospiro[dioxane-2,3'-indolin]-2'-one was specifically selected for its advantageous properties in an FBDD context:
-
Structural Rigidity and 3D Complexity: The spirocyclic fusion of the dioxane and indolinone rings creates a rigid, three-dimensional shape. This pre-organized conformation reduces the entropic penalty upon binding and allows for a more efficient exploration of the contoured, non-planar pockets on a protein's surface, which are often challenging for flat, aromatic compounds to address.
-
Pharmacophoric Features: The oxindole moiety contains key hydrogen bond donors (N-H) and acceptors (C=O), which are critical for forming specific interactions with protein targets.
-
Vector for Elaboration: The bromine atom at the 5' position serves a dual purpose. It acts as a heavy atom that can aid in solving crystal structures and, more importantly, provides a well-defined synthetic handle (a "vector") for subsequent medicinal chemistry efforts to "grow" the fragment into a more potent compound.[4][8]
Table 1: Physicochemical Properties of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
| Property | Value | Rationale for FBDD Compliance |
|---|---|---|
| CAS Number | 332073-48-0 | N/A |
| Molecular Formula | C₁₁H₁₀BrNO₃ | N/A |
| Molecular Weight | 284.11 g/mol | Compliant with the "Rule of Three" (MW < 300 Da) for fragments.[3][9] |
| cLogP (Predicted) | ~1.5 - 2.0 | Compliant with the "Rule of Three" (cLogP ≤ 3), ensuring adequate solubility. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Compliant with the "Rule of Three" (HBD ≤ 3), preventing excessive polarity. |
| Hydrogen Bond Acceptors | 3 (2x Carbonyl O, 1x Dioxane O) | Compliant with the "Rule of Three" (HBA ≤ 3), balancing interaction potential. |
| Rotatable Bonds | 1 | Low number of rotatable bonds reduces the entropic cost of binding. |
The Fragment-Based Drug Discovery Workflow
An FBDD project is a multi-stage, iterative process that integrates biophysics, structural biology, and medicinal chemistry. The goal is to identify weakly binding fragments and rationally evolve them into high-affinity lead compounds. This workflow stands in contrast to traditional High-Throughput Screening (HTS) by starting with smaller, less complex molecules and building complexity in a guided manner.[10]
Caption: The integrated workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocols for Primary Screening and Hit Identification
Because fragments exhibit weak binding affinities (typically in the high micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[2][3] No single technique is perfect; the choice depends on the nature of the target protein, available resources, and desired throughput. We present protocols for three gold-standard techniques.
Table 2: Comparison of Primary Screening Techniques
| Technique | Throughput | Protein Consumption | Key Advantage | Key Disadvantage |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | High | Low-Medium | Provides real-time kinetics (k_on, k_off) and affinity (K_D).[11][12] | Requires protein immobilization, which may affect activity; sensitive to buffer mismatch.[12] |
| X-ray Crystallography | Low-Medium | High | The "gold standard"; provides direct, high-resolution structural data on the binding mode.[9][13][14] | Requires well-diffracting crystals and access to a synchrotron; lower throughput.[15] |
| NMR Spectroscopy | Medium | Medium-High | Solution-based method, detects very weak interactions, can map the binding site on the protein.[16][17] | Requires larger amounts of protein, which may need isotopic labeling; spectral overlap can be an issue.[16] |
Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for label-free detection of binding events in real time.[9][18]
Objective: To identify fragments that bind to the immobilized target protein and to characterize their binding kinetics.
Materials:
-
Purified target protein (>95% purity) with an appropriate tag for immobilization (e.g., His-tag, AviTag).
-
SPR instrument (e.g., Biacore, Cytiva).
-
Sensor chip (e.g., CM5, NTA chip).
-
Immobilization buffers and reagents.
-
Running buffer (e.g., HBS-EP+).
-
5'-Bromospiro[dioxane-2,3'-indolin]-2'-one stock solution (100 mM in 100% DMSO).
Methodology:
-
System Preparation:
-
Equilibrate the SPR instrument and sensor chip with running buffer until a stable baseline is achieved. The inclusion of a low concentration of DMSO (e.g., 1-2%) in the running buffer is critical to minimize bulk refractive index shifts from the fragment stock solutions.[12]
-
-
Target Immobilization:
-
Immobilize the target protein onto the active flow cells of the sensor chip according to the manufacturer's instructions.
-
Causality: The goal is to achieve an immobilization level that will yield a sufficient signal (response units, RU) for fragment binding without causing mass transport limitations. A typical target is 5,000-10,000 RU.
-
Leave one flow cell unmodified or immobilize an irrelevant protein to serve as a reference surface. This is crucial for subtracting non-specific binding and bulk refractive index changes.[11]
-
-
Fragment Screening:
-
Prepare a dilution series of the spirooxindole fragment in running buffer. Due to the expected weak affinity, a high screening concentration is required, typically starting at 100-200 µM.
-
Inject the fragment solution over the reference and active flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Self-Validation: Intersperse buffer-only (blank) injections throughout the run to double-reference the data, correcting for baseline drift and systematic noise.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the average of the blank injections from the active flow cell data.
-
A positive, concentration-dependent binding response that fits a 1:1 binding model is considered a preliminary hit.
-
Calculate the equilibrium dissociation constant (K_D) from the steady-state binding levels or by fitting the kinetic association (k_on) and dissociation (k_off) rates.
-
Trustworthiness: A key metric for prioritizing fragments is Ligand Efficiency (LE) , which normalizes binding affinity for the size of the molecule. It is calculated as: LE = -RT * ln(KD) / N, where N is the number of heavy (non-hydrogen) atoms. A higher LE indicates a more efficient binder and a more promising starting point.[11]
-
Protocol 3.2: Structural Screening via X-ray Crystallography
This method provides unparalleled insight by directly visualizing the fragment bound to the protein's active or allosteric site.[14][19]
Objective: To determine the three-dimensional structure of the protein-fragment complex.
Materials:
-
High-quality, well-diffracting crystals of the target protein.
-
Cryoprotectant solution.
-
5'-Bromospiro[dioxane-2,3'-indolin]-2'-one stock solution (100 mM in 100% DMSO).
-
Crystal harvesting tools (loops, wands).
-
Access to an X-ray diffraction facility (synchrotron preferred).
Methodology:
-
Crystal Soaking:
-
Prepare a soaking solution by adding the fragment stock solution to the crystal's mother liquor or a suitable cryoprotectant solution to a final concentration of 10-50 mM.
-
Causality: A high concentration is required to drive the binding equilibrium toward the complex state, ensuring sufficient occupancy of the fragment in the crystal lattice for detection in the electron density map.[13]
-
Carefully transfer a protein crystal into a drop of the soaking solution. Soaking times can vary from minutes to overnight, depending on crystal stability.
-
Self-Validation: As a negative control, soak a crystal in a solution containing only the equivalent concentration of DMSO without the fragment. This helps differentiate fragment-induced changes from solvent effects.
-
-
Cryo-cooling and Data Collection:
-
Using a loop, retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron beamline. The bromine atom in the fragment can be leveraged for anomalous dispersion phasing if necessary.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known native structure of the protein.
-
Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) for new, unmodeled density corresponding to the bound fragment.
-
If a clear density is observed, model the spirooxindole fragment into the density and refine the structure.
-
-
Analysis of Binding Mode:
-
Analyze the refined structure to identify the specific hydrogen bonds, hydrophobic interactions, and other contacts between the fragment and the protein. This information is the foundation for structure-based drug design.
-
Hit Validation and Thermodynamic Characterization
A primary hit must be rigorously validated to ensure it is not a false positive (e.g., an aggregator, a reactive compound, or an assay artifact). Orthogonal validation, using a different biophysical technique, is essential.[20]
Protocol 4.1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Objective: To independently confirm binding and determine the thermodynamic driving forces of the interaction.
Materials:
-
ITC instrument.
-
Purified target protein, dialyzed extensively into the final ITC buffer.
-
5'-Bromospiro[dioxane-2,3'-indolin]-2'-one, dissolved in the final dialysis buffer.
Methodology:
-
Sample Preparation:
-
Prepare the protein solution (in the sample cell) at a concentration of 10-50 µM.
-
Prepare the fragment solution (in the injection syringe) at a concentration 10-20 times higher than the protein concentration.
-
Causality & Trustworthiness: It is absolutely critical that both the protein and fragment are in identical buffer solutions, including the same concentration of DMSO. Any mismatch will generate large heats of dilution, obscuring the true binding signal.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2-3 µL) of the fragment solution into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.
-
Expertise: A confirmed hit will show a sigmoidal binding curve. A K_D value obtained from ITC that is consistent with the primary screening method provides strong validation of the fragment as a true binder.
-
From Fragment Hit to Lead Compound: Structure-Guided Optimization
With a validated, structurally characterized hit in hand, the next phase is to improve its potency and drug-like properties. The structural information is used to guide the addition of new chemical functionalities that can form additional favorable interactions with the target protein.[21][22]
Caption: Key strategies for evolving a low-affinity fragment hit into a high-affinity lead.
-
Fragment Growing: This is often the most direct strategy.[8][23] The crystal structure of the complex will reveal the vector of the 5'-bromo group relative to the protein surface. If it points toward an adjacent pocket, chemists can use palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the bromine position to add chemical groups that occupy this pocket, forming new interactions and increasing affinity.
-
Fragment Merging: If a separate screening campaign identifies a second fragment that binds in a site that partially overlaps with the spirooxindole, medicinal chemists can design a new, single molecule that incorporates the key binding features of both fragments.[22]
-
Fragment Linking: If a second fragment is found to bind in a distinct but nearby pocket, a chemical linker can be designed to connect the two fragments into a single, high-avidity molecule.[23][24]
Computational chemistry plays a vital role in this phase, using techniques like molecular docking and free energy calculations to prioritize synthetic targets that are most likely to improve binding affinity.[25][26]
Conclusion
5'-Bromospiro[dioxane-2,3'-indolin]-2'-one represents a high-quality chemical starting point for fragment-based drug discovery. Its unique three-dimensional structure, embedded pharmacophoric elements, and synthetically tractable vector for optimization make it a valuable tool for tackling challenging protein targets. By employing a rigorous and integrated workflow of sensitive biophysical screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage this fragment to initiate discovery campaigns that can lead to the development of novel, potent, and selective therapeutics.
References
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
- Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry.
- Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening.
- Using computational techniques in fragment-based drug discovery. Methods in Enzymology.
- Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
- NMR Spectroscopy in Fragment-Based Drug Design.
- An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery.
- Fragment Screening.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.
- Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry.
- Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research.
- Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Journal of Medicinal Chemistry.
- Recent Developments in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry.
- Biophysics for Successful Drug Discovery Programs. Eurofins Discovery.
- X-ray Crystallography Fragment Screening. Selvita.
- Fragment-Based Drug Discovery Using NMR Spectroscopy. Protein Engineering, Design and Selection.
- Fragment based drug design: from experimental to computational approaches. Current Medicinal Chemistry.
- Biophysical screening in fragment-based drug design: a brief overview. UCL Press.
- An overview of spirooxindole as a promising scaffold for novel drug discovery. Expert Opinion on Drug Discovery.
- Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
- Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
- The XChem pipeline for fragment screening by X-ray crystallography. Diamond Light Source.
- Therapeutic Potential of Spirooxindoles as Antiviral Agents. ACS Infectious Diseases.
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals Blog.
- In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry.
- Fragment-to-Lead.
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- 6. An overview of spirooxindole as a promising scaffold for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Bromo-indolinones
Introduction: The Strategic Importance of Arylated Indolinones in Medicinal Chemistry
The indolinone scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic arylation of the indolinone core, particularly through robust and versatile methods like the Suzuki-Miyaura cross-coupling reaction, has emerged as a cornerstone in modern drug discovery. This powerful carbon-carbon bond-forming reaction allows for the introduction of a diverse array of aryl and heteroaryl substituents, profoundly influencing the pharmacological profile of the parent molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Suzuki-Miyaura reaction with bromo-indolinone substrates, offering mechanistic insights, detailed protocols, and troubleshooting strategies. The Suzuki-Miyaura reaction's tolerance of a wide range of functional groups, coupled with the commercial availability of a vast library of boronic acids and their derivatives, makes it an indispensable tool for generating compound libraries for structure-activity relationship (SAR) studies.[1]
Mechanistic Underpinnings: A Guide to Rational Reaction Design
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that joins an organoboron compound (nucleophile) with an organic halide (electrophile) in the presence of a base.[2][3] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] A deeper understanding of this mechanism is paramount for rational catalyst selection, troubleshooting, and overall reaction optimization.
-
Oxidative Addition: The cycle commences with the oxidative addition of the bromo-indolinone to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a new palladium(II) intermediate.[2][4] This is often the rate-determining step, particularly with electron-rich or sterically hindered aryl halides.[5]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium(II) complex. The base plays a crucial role here, activating the boronic acid to form a more nucleophilic borate species, which facilitates the transfer of the aryl group to the palladium center and displacement of the halide.[4][6]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed arylated indolinone from the palladium(II) complex. This process forms the desired carbon-carbon bond and regenerates the catalytically active palladium(0) species, allowing the cycle to continue.[2][4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of a bromo-indolinone with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Reagents and Materials
| Reagent/Material | Purpose | Typical Grade | Supplier |
| Bromo-indolinone | Electrophile | >98% | Commercial or Synthesized |
| Arylboronic Acid | Nucleophile | >98% | Commercial |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | High Purity | Commercial |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activator | Anhydrous | Commercial |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Reaction Medium | Anhydrous | Commercial |
| Degassed Water | Co-solvent | Deionized | In-house |
| Inert Gas (Argon or Nitrogen) | Atmosphere | High Purity | Gas Supplier |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying Agent | Reagent Grade | Commercial |
| Silica Gel | Stationary Phase for Chromatography | 60 Å, 230-400 mesh | Commercial |
| TLC Plates | Reaction Monitoring | Silica gel coated | Commercial |
Reaction Setup and Procedure
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
-
Reaction Assembly: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the bromo-indolinone (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the palladium catalyst.[5]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 3:1 to 5:1 ratio) via syringe.[7] The typical concentration is 0.1 M with respect to the bromo-indolinone. Add the palladium catalyst (typically 1-5 mol%).[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-indolinone is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1][7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated indolinone.[1]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently degassed system- Low reactivity of the bromo-indolinone (electron-rich) | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5]- Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | - Presence of excess water- Use of a strong base (e.g., hydroxides) | - Use anhydrous solvents and dry reagents.- Switch to a milder base such as K₂CO₃ or K₃PO₄.- Consider using a boronic ester (e.g., pinacol ester) which is more stable to protodeboronation.[2][5] |
| Homocoupling of Boronic Acid | - Presence of oxygen leading to Pd(II) species that can catalyze homocoupling. | - Ensure rigorous exclusion of air from the reaction mixture.[2] |
| Dehalogenation of Bromo-indolinone | - Certain catalyst/ligand combinations can promote this side reaction. | - Screen different palladium catalysts and ligands.- Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and adaptable method for the synthesis of arylated indolinones. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a wide array of derivatives for applications in drug discovery and materials science. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this pivotal transformation.
References
- Current time information in Pasuruan, ID. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Benchchem. (n.d.). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid...
- Benchchem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- HETEROCYCLES. (1992). SYNTHESIS OF 5-ARYLATED INDOLES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTION OF 54NDOLYLBORONIC ACID WITH ARYLAND HETEROARYL.
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Application of Spirooxindoles in Cancer Cell Line Studies: A Technical Guide for Researchers
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Application Notes and Protocols for Multi-Component Reactions in the Synthesis of Complex Spiro Heterocycles
Introduction: The Strategic Advantage of Spiro Heterocycles and Multi-Component Synthesis
Spiro heterocycles, characterized by two rings sharing a single atom, represent a unique and privileged structural motif in medicinal chemistry and materials science.[1][2] Their inherent three-dimensionality allows for the projection of functional groups in distinct vectors, offering a powerful tool for exploring chemical space and interacting with biological targets with high specificity.[2][3][4] Many natural products and pharmaceuticals feature spirocyclic cores, underscoring their significance in drug discovery.[1][3][5] The rigidity of the spiro junction can also lead to improved metabolic stability and bioavailability of drug candidates.[3][5]
Traditionally, the synthesis of such complex architectures has relied on multi-step sequences, often burdened by low overall yields, tedious purification procedures, and significant waste generation.[6] Multi-component reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[1][7] By combining three or more starting materials in a single synthetic operation, MCRs enable the rapid and efficient construction of complex molecules, including spiro heterocycles, with high atom economy and procedural simplicity.[6][8][9] This guide provides detailed protocols and expert insights into the application of key MCRs for the synthesis of diverse and complex spiro heterocyclic scaffolds.
I. The Three-Component Synthesis of Spirooxindoles via a Michael Addition Cascade
Spirooxindoles are a prominent class of spiro heterocycles with a wide range of biological activities.[2][7][10] A robust and widely utilized MCR for their synthesis involves the reaction of an isatin derivative, an activated methylene compound (like malononitrile), and a 1,3-dicarbonyl compound.[9] This reaction often proceeds with high efficiency and can be catalyzed by a variety of catalysts, including Lewis acids and organocatalysts.[9][11] Greener protocols utilizing aqueous media or microwave irradiation have also been developed.[6][10][12]
Causality in Experimental Design:
The choice of catalyst and reaction conditions is critical for the success of this transformation. Lewis acids, such as SnCl₄, activate the isatin carbonyl group, facilitating the initial Knoevenagel condensation with the activated methylene compound.[11] This in-situ generated intermediate is a potent Michael acceptor. The subsequent Michael addition of the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration, leads to the spirooxindole product. The use of microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields in shorter reaction times by promoting efficient heat transfer.[6][8][13]
Experimental Workflow Diagram:
Caption: Workflow for the three-component synthesis of spirooxindoles.
Detailed Protocol: Synthesis of Spiro[4H-pyran-3,3'-oxindole] Derivatives
This protocol is adapted from a procedure utilizing a reusable heterogeneous catalyst, nano Ag/kaolin, highlighting a green chemistry approach.[9]
Materials:
-
Substituted isatin (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Cyclic 1,3-diketone (e.g., dimedone) (1.0 mmol)
-
Nano Ag/kaolin catalyst (0.085 g, 7 mol%)
-
Ethanol (10 mL)
-
Standard reflux apparatus or microwave reactor
-
Filtration setup
-
Rotary evaporator
-
Recrystallization glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), cyclic 1,3-diketone (1.0 mmol), and ethanol (10 mL).
-
Add the nano Ag/kaolin catalyst (0.085 g) to the mixture.
-
Stir the reaction mixture vigorously and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., n-hexane/ethyl acetate, 2:1).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with ethanol, dried, and reused.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford the pure spiro[4H-pyran-3,3'-oxindole] derivative.
Data Presentation:
| Entry | Isatin Derivative | 1,3-Dicarbonyl | Catalyst | Conditions | Yield (%) | Reference |
| 1 | Isatin | Dimedone | nano Ag/kaolin | EtOH, Reflux | 95 | [9] |
| 2 | N-Methylisatin | 1,3-Cyclohexanedione | SnCl₄·5H₂O | DCE, 80 °C, µW | 80 | [11] |
| 3 | 5-Bromoisatin | 4-Hydroxycoumarin | L-proline | H₂O, 100 °C | 92 | [9] |
| 4 | 5-Nitroisatin | Barbituric acid | [BMIm]BF₄ | 80 °C | 90 | [9] |
II. The Ugi and Joulié-Ugi Reactions for Spirocyclic Peptidomimetics
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[14][15] This reaction is exceptionally versatile and has been adapted for the synthesis of spiro heterocycles, particularly when cyclic ketones or amines are employed.[16][17] A notable variation is the Joulié-Ugi reaction, which utilizes a cyclic imine as a key component, providing access to constrained peptidomimetics with spirocyclic architectures.[18][19][20]
Mechanistic Rationale:
The Ugi reaction proceeds through the initial formation of an imine from the amine and carbonyl compound.[14] The isocyanide then undergoes a nucleophilic attack on the iminium ion, which is activated by the carboxylic acid. This forms a nitrilium ion intermediate that is subsequently trapped by the carboxylate anion.[14][15] A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product.[14] The Joulié-Ugi reaction follows a similar pathway, starting with a pre-formed or in-situ generated cyclic imine.[18]
Reaction Mechanism Diagram (Ugi Reaction):
Caption: Simplified mechanism of the Ugi four-component reaction.
Detailed Protocol: Joulié-Ugi Synthesis of a Spiroindolenine-based Peptidomimetic
This protocol is based on the batch synthesis of peptidomimetics from a spiroindolenine core.[18]
Materials:
-
Spiroindolenine (0.54 mmol)
-
Amino acid (e.g., Boc-L-proline) (1.0 eq, 0.54 mmol)
-
Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq, 0.54 mmol)
-
Dichloromethane (DCM) or Methanol (MeOH) as solvent (to make a 0.3 M solution)
-
Magnetic stirrer and heating plate
-
Standard glassware for reaction and work-up
-
Silica gel for column chromatography
Procedure:
-
Dissolve the spiroindolenine (0.54 mmol) in the chosen solvent (DCM or MeOH) to a concentration of 0.3 M in a round-bottom flask.
-
Add the amino acid (1.0 eq) to the solution.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 24-30 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the solvent under vacuum.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system to obtain the diastereomeric mixture of the product.
III. The Biginelli Reaction for Spiro-Fused Dihydropyrimidinones
The Biginelli reaction is a classic MCR that typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones.[21] This reaction has been ingeniously adapted for the synthesis of spiro heterocycles by using cyclic β-dicarbonyl compounds, such as barbituric acid or Meldrum's acid, in place of the linear β-ketoester.[22][23]
Expert Insights on Regioselectivity:
A key consideration in this modified Biginelli reaction is the potential for different reaction pathways. However, it has been shown that a pseudo four-component reaction can occur, where two molecules of the aldehyde react with one molecule of urea and one molecule of the cyclic dicarbonyl compound.[22] This leads to the regioselective formation of sigma symmetric spiro heterobicyclic rings.[22] The reaction often proceeds efficiently under solvent-free conditions at elevated temperatures, which is an advantage from a green chemistry perspective.[22][23]
Reaction Scheme Diagram:
Caption: General scheme for the Biginelli-like synthesis of spiro compounds.
General Protocol: Solvent-Free Synthesis of Spiro Heterobicyclic Rings
This is a generalized protocol based on reported procedures.[22][23]
Materials:
-
Aldehyde (2.0 mmol)
-
Urea (1.0 mmol)
-
Cyclic β-dicarbonyl (e.g., barbituric acid) (1.0 mmol)
-
Small reaction vial or flask with a magnetic stir bar
-
Heating mantle or oil bath
-
Ethanol for washing/recrystallization
Procedure:
-
In a reaction vial, combine the aldehyde (2.0 mmol), urea (1.0 mmol), and the cyclic β-dicarbonyl compound (1.0 mmol).
-
Heat the mixture to 80 °C with stirring. The reaction is typically performed without a solvent.
-
Continue heating and stirring for the required time (can range from a few minutes to several hours, monitor by TLC).
-
After completion, cool the reaction mixture to room temperature. The product may solidify.
-
Wash the crude solid product with cold ethanol to remove any unreacted starting materials.
-
If necessary, further purify the product by recrystallization from a suitable solvent.
IV. Domino Reactions for Complex Spiro Heterocycle Construction
Domino reactions, also known as cascade reactions, are processes where multiple bond-forming events occur sequentially in a single pot without the need to isolate intermediates.[1][24] These reactions are particularly powerful for rapidly building molecular complexity and have been successfully applied to the synthesis of intricate spiro heterocycles.[25][26] A [4+2+1] domino cyclization, for instance, has been used to create spiro-substituted diazepine derivatives.[25][27]
Troubleshooting and Optimization:
The success of a domino reaction is highly dependent on the precise tuning of reaction conditions to ensure the desired reaction cascade occurs.
-
Solvent Choice: The polarity of the solvent can influence the stability of intermediates and the rate of different steps in the cascade.
-
Catalyst Selection: The choice of catalyst is crucial to initiate the first step and guide the subsequent transformations.
-
Temperature Control: Precise temperature control is often necessary to prevent side reactions or decomposition of intermediates.
-
Substrate Scope: The electronic and steric properties of the starting materials can significantly impact the efficiency and selectivity of the domino sequence.
Conclusion and Future Outlook
Multi-component reactions offer a paradigm shift in the synthesis of complex molecules, providing a direct, efficient, and often more sustainable route to valuable spiro heterocyclic scaffolds. The examples and protocols detailed in this guide for the synthesis of spirooxindoles, spirocyclic peptidomimetics, and other spiro-fused systems demonstrate the power and versatility of MCRs. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can expect the continued evolution of MCRs, including asymmetric variants, to play an even more prominent role in accelerating drug discovery and the development of novel materials.[28][29][30][31]
References
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Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. Available at: [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC. PubMed Central. Available at: [Link]
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Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. Available at: [Link]
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Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Available at: [Link]
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Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available at: [Link]
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Domino reaction to make heterocyclic spiro compounds. RSC Blogs. Available at: [Link]
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Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. Available at: [Link]
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Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC. PubMed Central. Available at: [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. Available at: [Link]
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Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds - PMC. PubMed Central. Available at: [Link]
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Coupling Interrupted Fischer and Multicomponent Joullié‐Ugi to Chase Chemical Diversity: from Batch to Sustainable Flow Synthesis of Peptidomimetics. NIH. Available at: [Link]
-
Recent Advances in Organocatalytic Asymmetric Multicomponent Cascade Reactions for Enantioselective Synthesis of Spirooxindoles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Available at: [Link]
-
Recent advances in post Ugi-4CR dearomatizations for constructing spiro heterocycles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Synthesis of Spirooxindoles by Multicomponent Reactions | Request PDF. ResearchGate. Available at: [Link]
-
Joullié‐Ugi three‐component reaction based on (spiro)cyclic indolines. ResearchGate. Available at: [Link]
-
Recent advances in catalytic stereoselective multicomponent reactions for the synthesis of spiro‐heterocycles/carbocycles. ResearchGate. Available at: [Link]
-
Green Protocols for the Synthesis of 3,3'-spirooxindoles – 2016- mid 2019. ResearchGate. Available at: [Link]
-
Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block. ResearchGate. Available at: [Link]
-
Stereoselective Domino Reactions in the Synthesis of Spiro Compounds | Request PDF. ResearchGate. Available at: [Link]
-
A Reexamination of Biginelli-like Multicomponent Condensation Reaction: One-Pot Regioselective Synthesis of Spiro Heterobicyclic Rings. PubMed. Available at: [Link]
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Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles: Full Paper PDF & Summary. Bohrium. Available at: [Link]
-
Multicomponent Reactions towards Heterocycles. Available at: [Link]
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Anomalous Regioselective Four-Member Multicomponent Biginelli Reaction II: One-Pot Parallel Synthesis of Spiro Heterobicyclic Aliphatic Rings | Request PDF. ResearchGate. Available at: [Link]
-
A [4+2+1] Domino reaction for the synthesis of spiro‐substituted... ResearchGate. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Available at: [Link]
-
Catalytic Stereoselective Multicomponent Reactions for the Synthesis of Spiro Derivatives: Recent Progress | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of various N-heterocycles using the four-component Ugi reaction. ResearchGate. Available at: [Link]
-
Passerini reaction. Wikipedia. Available at: [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals. Available at: [Link]
-
Asymmetric Construction of Spirooxindoles by Organocatalytic Multicomponent Reactions Using Diazooxindoles. PubMed. Available at: [Link]
-
Passerini Reaction Mechanism, Examples, and Applications. Chemistry Notes. Available at: [Link]
-
A reexamination of Biginelli-like multicomponent condensation reaction: One-pot regioselective synthesis of spiro heterobicyclic rings | Request PDF. ResearchGate. Available at: [Link]
-
Exploitation of the Ugi-Joullié reaction in drug discovery and development. PubMed. Available at: [Link]
-
Biginelli reaction. Wikipedia. Available at: [Link]
-
Ugi reaction. Wikipedia. Available at: [Link]
-
The Passerini Reaction. Organic Reactions. Available at: [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]
-
Passerini Reaction. Organic Chemistry Portal. Available at: [Link]
-
Multicomponent reaction to construct spirocyclic oxindoles with a Michael (triple Michael)/cyclization cascade sequence as the key step. PubMed. Available at: [Link]
-
Exploitation of the Ugi 5-Center-4-Component Reaction (U-5C-4CR) for the Generation of Diverse Libraries of Polycyclic (Spiro)Compounds. Frontiers. Available at: [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]
-
Van Leusen Imidazole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
The Ugi‐Joullié multicomponent reaction based on an Asinger substrate. ResearchGate. Available at: [Link]
-
Van Leusen reaction. Wikipedia. Available at: [Link]
-
Van Leusen Reaction. NROChemistry. Available at: [Link]
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Application Notes and Protocols for the Functionalization of the Bromine Atom on the Indolinone Ring
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indolinone scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and approved pharmaceuticals, most notably in the class of tyrosine kinase inhibitors. The strategic functionalization of the indolinone ring is paramount for the modulation of pharmacological activity and the exploration of structure-activity relationships (SAR). This comprehensive guide provides an in-depth exploration of the chemical transformations possible at a bromine-substituted indolinone, a versatile handle for a myriad of cross-coupling and substitution reactions. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key functionalization reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-couplings, as well as the Ullmann condensation and nucleophilic aromatic substitution. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug development, enabling the efficient and strategic diversification of indolinone-based lead compounds.
Introduction: The Strategic Importance of the Bromo-Indolinone Synthon
The indolinone core, a bicyclic structure containing a fused benzene and pyrrolidinone ring, is a cornerstone in modern medicinal chemistry. Its prevalence in a number of FDA-approved drugs, such as Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and other cancers, underscores its therapeutic significance. The bromine atom, when strategically placed on the indolinone ring (commonly at the C5 or C6 position), serves as a versatile synthetic handle. Its favorable reactivity in a wide array of transition-metal-catalyzed cross-coupling reactions allows for the introduction of diverse molecular fragments, enabling the systematic exploration of chemical space and the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
This guide will focus on the practical application of key chemical reactions for the derivatization of bromo-indolinones, providing both the "how" and the "why" behind the experimental procedures.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Indolinone Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the bromo-indolinone core. These reactions generally offer high functional group tolerance, good to excellent yields, and predictable stereochemistry.
Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds, owing to the operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or formed from a stable Pd(0) source like Pd(PPh₃)₄. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the aryl bromide and the subsequent reductive elimination, leading to higher turnover numbers and efficiency.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield, and it is often substrate-dependent.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is frequently used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocol: Synthesis of 5-Phenylindolin-2-one
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromoindolin-2-one with phenylboronic acid.
Materials:
-
5-Bromoindolin-2-one
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromoindolin-2-one (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-phenylindolin-2-one.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-indolinone Scaffolds
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [1] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | >90 | General Protocol |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 6 | 80-90 | General Protocol |
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. This reaction is invaluable for the introduction of rigid alkynyl linkers or for accessing further functionalities through subsequent transformations of the alkyne.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the terminal alkyne and as a solvent.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause the oxidative homocoupling of the terminal alkyne (Glaser coupling). Therefore, it is crucial to perform the reaction under an inert atmosphere (argon or nitrogen).
Experimental Protocol: Synthesis of 5-(Phenylethynyl)indolin-2-one
This protocol outlines a general procedure for the Sonogashira coupling of 5-bromoindolin-2-one with phenylacetylene.[2]
Materials:
-
5-Bromoindolin-2-one
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromoindolin-2-one (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF or DMF, followed by triethylamine.
-
Add phenylacetylene (1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(phenylethynyl)indolin-2-one.
Table 2: Representative Conditions for Sonogashira Coupling on Bromo-Aromatic Scaffolds
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25-50 | 12 | 70-90 | [2] |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 60 | 8 | 80-95 | General Protocol |
| PdCl₂(dppf) (2) | CuI (4) | Et₃N | Dioxane | 80 | 6 | >85 | General Protocol |
Diagram 2: Sonogashira Coupling Catalytic Cycle
Caption: A simplified representation of the dual catalytic cycles in the Sonogashira cross-coupling reaction.
Heck Reaction: Vinylation of the Indolinone Core
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an alkene.[3][4][5] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic manipulations.
Causality Behind Experimental Choices:
-
Catalyst and Ligands: Similar to other palladium-catalyzed reactions, a Pd(0) species is the active catalyst, often generated from Pd(OAc)₂. Phosphine ligands are commonly used to stabilize the catalyst and promote the reaction. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often beneficial.
-
Base: A base, typically an amine base like triethylamine or an inorganic base like sodium or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction and to regenerate the Pd(0) catalyst.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are commonly used.
Experimental Protocol: Synthesis of 5-Styrylindolin-2-one
This protocol provides a general procedure for the Heck reaction of 5-bromoindolin-2-one with styrene.
Materials:
-
5-Bromoindolin-2-one
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromoindolin-2-one (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMF, triethylamine (1.5 equiv.), and styrene (1.2 equiv.).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-styrylindolin-2-one.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[6] This reaction is of immense importance in medicinal chemistry for the introduction of nitrogen-containing functionalities.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands) in combination with a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃). These ligands facilitate the challenging reductive elimination step to form the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido intermediate. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this purpose.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Experimental Protocol: Synthesis of 5-Morpholinoindolin-2-one
This protocol describes a general procedure for the Buchwald-Hartwig amination of 5-bromoindolin-2-one with morpholine.[7]
Materials:
-
5-Bromoindolin-2-one
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOt-Bu (1.4 equiv.) to a flame-dried Schlenk flask.
-
Add 5-bromoindolin-2-one (1.0 equiv.), Pd₂(dba)₃ (0.01 equiv.), and Xantphos (0.02 equiv.).
-
Add anhydrous toluene, followed by morpholine (1.2 equiv.).
-
Seal the flask and heat the reaction mixture to 100-110 °C for 8-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the desired 5-morpholinoindolin-2-one.
Copper-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[8] While palladium-catalyzed methods have become more prevalent, the Ullmann reaction remains a valuable tool, particularly for certain substrate combinations.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI or CuBr, are typically used as catalysts. In some cases, copper powder is employed.
-
Ligand: The use of ligands, such as 1,10-phenanthroline or various diamines, can significantly improve the reaction efficiency and allow for milder reaction conditions.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are traditionally used.
Experimental Protocol: Synthesis of 5-Phenoxyindolin-2-one
This protocol outlines a general procedure for the Ullmann condensation of 5-bromoindolin-2-one with phenol.
Materials:
-
5-Bromoindolin-2-one
-
Phenol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 5-bromoindolin-2-one (1.0 equiv.), phenol (1.5 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and pour it into water.
-
Extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNA)
While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNA) can be a viable strategy for the functionalization of bromo-indolinones, particularly if the indolinone ring is activated by electron-withdrawing groups or if very strong nucleophiles are used under forcing conditions.
Causality Behind Experimental Choices:
-
Activation: The presence of a strong electron-withdrawing group (e.g., a nitro group) ortho or para to the bromine atom significantly facilitates the SNA reaction by stabilizing the negatively charged Meisenheimer intermediate.
-
Nucleophile: Strong nucleophiles, such as alkoxides (e.g., sodium methoxide) or amides, are typically required.
-
Solvent and Temperature: Polar aprotic solvents like DMSO or DMF are often used, and elevated temperatures may be necessary to drive the reaction to completion.
Experimental Protocol: Synthesis of 5-Methoxyindolin-2-one
This protocol describes a potential procedure for the SNA reaction of an activated 5-bromoindolin-2-one derivative with sodium methoxide.
Materials:
-
Activated 5-bromoindolin-2-one (e.g., with an electron-withdrawing group)
-
Sodium methoxide (NaOCH₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask, add the activated 5-bromoindolin-2-one (1.0 equiv.) and dissolve it in anhydrous DMSO.
-
Add sodium methoxide (1.5-2.0 equiv.).
-
Heat the reaction mixture to 80-120 °C for several hours to overnight. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and carefully pour it into ice-water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The functionalization of the bromine atom on the indolinone ring offers a powerful and versatile platform for the synthesis of diverse libraries of compounds for drug discovery and development. The choice of reaction—be it a palladium-catalyzed cross-coupling, a copper-catalyzed Ullmann condensation, or a nucleophilic aromatic substitution—will depend on the desired functionality to be introduced and the overall synthetic strategy. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize the bromo-indolinone synthon in their quest for novel therapeutic agents. Careful optimization of reaction conditions for each specific substrate is always recommended to achieve the best possible outcomes.
Diagram 3: Overview of Functionalization Pathways
Caption: A summary of the key reaction pathways for the functionalization of a bromo-indolinone.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals (Basel)15 (11), 1416 (2022). [Link]
-
Unraveling the Anticancer Activity of Sunitinib Derivatives Through Modifications in Solvent-Exposed Regions: Synthesis, In Vitro Evaluation, and Computational Studies. Arch. Pharm. (Weinheim), e20168 (2024). [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid. ResearchGate. [Link]
-
Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
-
Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Curr. Org. Chem. (2024). [Link]
-
(PDF) Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. ResearchGate. [Link]
-
Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity. Bioorg. Chem.105 , 104445 (2020). [Link]
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija24 (2) (2013). [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Heck cross coupling reaction. Slideshare. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]
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- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
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- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
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- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
The Strategic Utility of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one in Medicinal Chemistry and Complex Molecule Synthesis
Introduction: The Spirooxindole Scaffold as a Privileged Motif in Drug Discovery
The spirooxindole structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of natural products and pharmacologically active compounds.[1][2] This unique three-dimensional spirocyclic system, which features a C3-spiro-substituted oxindole core, has been identified as a "privileged scaffold." This designation stems from its ability to interact with a diverse array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The rigidity and defined spatial arrangement of substituents on the spirooxindole framework allow for precise and high-affinity interactions with protein binding sites.
The strategic introduction of a bromine atom at the 5'-position of the indolinone ring, as seen in 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one , transforms this already valuable scaffold into a highly versatile synthetic intermediate. The bromo-substituent serves as a chemical handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. This enables researchers to introduce a wide range of molecular fragments, thereby facilitating the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[6][7][8] The dioxane moiety in this particular intermediate acts as a stable protecting group for the C3-ketone of the parent 5-bromoisatin, allowing for selective reactions at the 5'-position without interference from the otherwise reactive carbonyl group.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one as a key building block in modern organic and medicinal chemistry.
Synthesis of the Intermediate: A Two-Step Protocol
The synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one is a straightforward two-step process commencing from the commercially available 5-bromoisatin.
Caption: Synthetic workflow for the preparation and diversification of the target intermediate.
Protocol 1: Synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one from 5-Bromoisatin
This protocol details the acid-catalyzed ketalization of 5-bromoisatin with 1,3-propanediol to yield the target intermediate. The reaction utilizes a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation.
Materials:
-
1,3-Propanediol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and condenser, add 5-bromoisatin (1.0 eq).
-
Add toluene to the flask to create a suspension.
-
Add 1,3-propanediol (1.5 - 2.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 - 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, when no more water is collected and TLC indicates consumption of the starting material), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one as a solid.
Application as a Synthetic Intermediate: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic utility of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one lies in the reactivity of its 5'-bromo substituent. This aryl bromide is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at this position. This section provides generalized protocols for key C-C and C-N bond-forming reactions.
Caption: Diversification of the spirooxindole core via palladium-catalyzed cross-coupling reactions.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, allowing for the arylation or heteroarylation of the spirooxindole core.[6][7][10][11][12]
Materials:
-
5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
-
Aryl- or heteroarylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/H₂O, Toluene, DME)
Procedure:
-
In an oven-dried reaction vessel, combine 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one (1.0 eq), the boronic acid/ester (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).
-
Add the palladium catalyst (0.01 - 0.05 eq) and, if required, a ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates completion.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This reaction is a premier method for the synthesis of aryl amines, forming a C(sp²)-N bond.[8][13][14][15]
Materials:
-
5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium pre-catalyst (0.01 - 0.05 eq), the ligand (1.2 - 2.4 eq relative to Pd), and the base (1.4 - 2.0 eq).
-
Add 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one (1.0 eq) and the amine (1.2 - 1.5 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the required temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.
-
Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl) and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Additional Cross-Coupling Applications
-
Heck Reaction: For the introduction of alkenyl groups, 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one can be reacted with various alkenes in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N).[16][17][18][19][20]
-
Sonogashira Coupling: To install alkynyl moieties, a reaction with a terminal alkyne is performed using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N or diisopropylamine).[21][22][23][24][25]
Data Summary: Representative Cross-Coupling Conditions
The following table summarizes typical conditions for various palladium-catalyzed cross-coupling reactions using aryl bromides as substrates, which are directly applicable to 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one.
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | [10] |
| Pd(PPh₃)₄ / Cs₂CO₃ | Cs₂CO₃ | Ethanol | 100 (Microwave) | [6] | |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 150 (Microwave) | [15] |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 | [8][13] | |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMA | 100-120 | [18][20] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Diisopropylamine | THF | Room Temp - 50 | [21][22] |
Conclusion and Future Outlook
5'-Bromospiro[dioxane-2,3'-indolin]-2'-one is a strategically designed and highly valuable intermediate for the synthesis of complex spirooxindole derivatives. Its straightforward preparation and the versatile reactivity of the 5'-bromo substituent make it an indispensable tool for medicinal chemists and synthetic organic chemists. The application of modern palladium-catalyzed cross-coupling reactions allows for the systematic and efficient exploration of the chemical space around the spirooxindole core. This facilitates the optimization of lead compounds and the discovery of new drug candidates with potentially enhanced potency, selectivity, and pharmacokinetic properties. The protocols and data presented herein provide a solid foundation for researchers to leverage this powerful synthetic intermediate in their drug discovery and development programs.
References
- Organic Chemistry Frontiers. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. RSC Publishing.
- Molecules. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI.
- National Center for Biotechnology Information. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC - NIH.
-
Ottokemi. (n.d.). 5-Bromoisatin, 97% 87-48-9. [Link]
-
ResearchGate. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ACS Publications. (2024). Pd-Catalyzed Cascade Heck/C(sp3)–H Activation for Spirocyclopropyl Oxindoles. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Center for Biotechnology Information. (n.d.). Transition metal-catalyzed synthesis of spirooxindoles. PMC - NIH. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
RSC Publishing. (n.d.). Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of new spirooxindoles with embedded pharmacophores. New Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Frontiers. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. [Link]
-
PubMed. (2020). An overview of spirooxindole as a promising scaffold for novel drug discovery. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
National Center for Biotechnology Information. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC - NIH. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
PubMed. (n.d.). The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. [Link]
-
PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. [Link]
-
PubChem. (n.d.). 5-Bromoisatin. [Link]
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- 5. The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
Welcome to the technical support center for the synthesis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of spirooxindole scaffolds. Spirooxindoles are a critical class of compounds in drug discovery, recognized for their unique three-dimensional structure and significant biological activities.[1] The target molecule, 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one, is synthesized via the acid-catalyzed ketalization of 5-bromoisatin with 1,3-propanediol. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you improve reaction yield and product purity.
Visual Overview of the Synthesis
The core transformation involves the formation of a spiroketal at the C3-position of the 5-bromoisatin core. This reaction is an equilibrium-driven process that requires careful control of conditions to achieve high yields.
Caption: Acid-catalyzed synthesis of the target spirooxindole.
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 5-bromoisatin, even after prolonged heating. What's going wrong?
Answer: This is a classic symptom of an incomplete equilibrium-driven reaction. The primary causes are typically related to the catalyst or the presence of water.
-
Causality: The formation of the spiroketal is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water in the reaction medium will inhibit the forward reaction and can even promote the hydrolysis of the product back to the starting materials. Additionally, the acid catalyst may be insufficient or may have been neutralized.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The most critical factor is the efficient removal of water. Use a Dean-Stark apparatus to azeotropically remove water as it forms.[2][3] Ensure all glassware is flame-dried or oven-dried before use and that solvents are anhydrous.
-
Verify Catalyst Activity: The catalyst, p-toluenesulfonic acid (p-TsOH), is hygroscopic and can lose activity if not stored properly.[4] Add a fresh, small portion (e.g., 1-2 mol%) of p-TsOH to the reaction mixture. If the reaction proceeds, the original catalyst was likely deactivated.
-
Increase Reactant Concentration: If using a diol other than 1,3-propanediol, or if the reaction is sluggish, using the diol as a co-solvent or increasing its molar excess can help shift the equilibrium towards the product.
-
Question 2: The reaction mixture has turned dark brown or black, and I'm isolating a low yield of product along with a significant amount of intractable, polymeric material. How can I prevent this?
Answer: Dark coloration and polymerization suggest decomposition of the starting material or product. Isatin and its derivatives can be sensitive to harsh acidic conditions and high temperatures.[5]
-
Causality: Strong acids or prolonged exposure to high heat can promote side reactions, such as self-condensation of isatin or other decomposition pathways. The C3-carbonyl group is highly electrophilic, especially when protonated, making it susceptible to undesired reactions.
-
Troubleshooting Steps:
-
Use a Milder Catalyst: While p-TsOH is generally effective, you can switch to a milder solid acid catalyst like Amberlyst-15 or Cs2.5H0.5PW12O40, which can be easily filtered out and may reduce decomposition.[6]
-
Optimize Temperature and Time: Instead of refluxing at the highest possible temperature (e.g., in toluene, ~110°C), try a lower boiling point solvent that still forms an azeotrope with water, such as benzene (~80°C), and extend the reaction time. Monitor the reaction closely by TLC to stop it once the starting material is consumed, preventing product degradation.
-
Control Reactant Purity: Ensure the 5-bromoisatin starting material is pure. Impurities from its synthesis can act as catalysts for decomposition.
-
Question 3: I'm struggling with purification. My product co-elutes with a persistent impurity during column chromatography, or it fails to crystallize.
Answer: Purification challenges often arise from byproducts with similar polarities to the desired spirooxindole or from residual starting materials.
-
Causality: A common impurity is the hemi-ketal intermediate, which has not fully cyclized. This species is often more polar than the final product but can have similar chromatographic behavior. Another possibility is the formation of a dimer or oligomer of the diol under acidic conditions.
-
Troubleshooting Steps:
-
Drive the Reaction to Completion: The best way to avoid purifying away intermediates is to ensure the reaction goes to completion using the strategies from Question 1.
-
Optimize Crystallization: This is often the most effective purification method for spirooxindoles.[7] Test a range of solvent systems. A good starting point is dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, ethanol) and slowly adding a poor solvent (e.g., hexanes, water) until turbidity appears, then allowing it to cool slowly.
-
Adjust Chromatography Conditions: If column chromatography is necessary, try a less polar solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/hexane) to increase the separation factor (ΔRf). A shallow gradient can also improve resolution.
-
Aqueous Work-up: Before concentration and purification, perform an aqueous wash with a mild base like saturated sodium bicarbonate solution. This will remove the acid catalyst and any acidic byproducts, which can simplify the subsequent purification steps.
-
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving low-yield issues.
Caption: A decision tree for troubleshooting low-yield synthesis.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst and loading for this reaction?
-
A: p-Toluenesulfonic acid (p-TsOH) is a cost-effective and highly efficient catalyst for this ketalization. A catalytic loading of 5-10 mol% is typically sufficient.[4] Using a large excess can promote side reactions.
-
-
Q2: Which solvent is best?
-
A: Toluene is the most commonly used solvent because it forms a low-boiling azeotrope with water (85°C), allowing for efficient removal of water via a Dean-Stark trap at a suitable reflux temperature (111°C). Benzene can also be used for a lower reaction temperature.
-
-
Q3: How critical is the purity of 1,3-propanediol?
-
A: Very critical. 1,3-propanediol is hygroscopic. Any water present will inhibit the reaction. It is recommended to use a freshly opened bottle or to distill it before use.
-
-
Q4: Can I monitor the reaction by means other than TLC?
-
A: Yes, GC-MS can be used if the product and starting materials are sufficiently volatile and thermally stable. You can monitor the disappearance of the 5-bromoisatin peak. ¹H NMR of a crude aliquot can also be used to determine the conversion ratio by integrating characteristic peaks of the product and starting material.
-
-
Q5: What is the underlying mechanism of this reaction?
-
A: The reaction proceeds via a standard acid-catalyzed ketalization mechanism. The acid protonates the C3-carbonyl oxygen of isatin, making the carbonyl carbon more electrophilic.[8] One hydroxyl group of 1,3-propanediol then attacks this carbon, forming a hemi-ketal intermediate. Subsequent protonation of the hemi-ketal's hydroxyl group, followed by elimination of a water molecule and intramolecular attack by the second hydroxyl group of the diol, yields the final spiroketal product.
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials & Equipment:
-
5-Bromoisatin (1.0 eq)
-
1,3-Propanediol (1.5 eq, distilled)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene (anhydrous)
-
Round-bottom flask, Dean-Stark trap, reflux condenser (all flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser under a nitrogen or argon atmosphere.
-
Charging Reactants: To the flask, add 5-bromoisatin (1.0 eq), toluene (to achieve a ~0.2 M concentration), and distilled 1,3-propanediol (1.5 eq).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (oil bath temperature ~120-125°C). Vigorously stir the reaction and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Track the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the 5-bromoisatin spot. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one as a crystalline solid.
-
Alternatively, purify by flash column chromatography on silica gel if necessary.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Optimization Data Summary
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | p-TsOH (10) | Toluene | Reflux | 6 | >90 | Dean-Stark apparatus is essential for high yield.[2][3] |
| 2 | H₂SO₄ (5) | Toluene | Reflux | 4 | 65-75 | Increased formation of dark byproducts observed. |
| 3 | Amberlyst-15 | Toluene | Reflux | 12 | ~85 | Cleaner reaction, but slower. Catalyst is easily removed by filtration.[6] |
| 4 | p-TsOH (10) | Benzene | Reflux | 10 | ~88 | Lower temperature reduces decomposition but requires longer reaction time. |
| 5 | p-TsOH (10) | Toluene | Reflux | 8 | <40 | Reaction performed without a Dean-Stark trap; equilibrium is not shifted. |
References
- Khan, I., et al. (2014). Isatin: A Versatile Pharmacophore in Medicinal Chemistry. Medicinal Chemistry, 4(1), 29-37.
- Heravi, M. M., et al. (2008). Ecofriendly ketalization of isatin using heteropolycompounds as catalysts.
- Zhou, B., et al. (2011). Gold-Catalyzed Double Intramolecular Alkyne Hydroalkoxylation: Synthesis of the Bisbenzanellated Spiroketal Core of Rubromycins.
- Wipf, P., et al. (2015). A 300-mL, three-necked, flame-dried, round-bottomed flask equipped with a Teflon-coated stir bar...and a Dean-Stark trap. Organic Syntheses, 92, 234-245.
- Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech Center for Catalysis and Chemical Synthesis.
- Nagy, M., et al. (2023).
- Saikia, P., et al. (2007). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Indian Journal of Chemistry - Section B, 46B, 1674-1678.
- Mosslemin, M. H., et al. (2014). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. Journal of the Brazilian Chemical Society, 25(8), 1471-1476.
- Singh, G. S., & D'hooghe, M. (2016). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 6(108), 105855-105881.
- Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(i), 148-201.
- Organic Syntheses Procedure. (2012). Procedure for the preparation of (R)-4-cyclohexyl-2,3-butadien-1-ol. Organic Syntheses, 89, 21-30.
- Toluenesulfonicacid-ptbba. (2024). Mechanism of p-Toluenesulfonic acid.
- Brandão, P., Marques, C., & Burke, A. J. (2021). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. European Journal of Medicinal Chemistry, 211, 113102.
- Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014). Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320-5323.
- Dandia, A., et al. (2016).
- Liu, H., Wei, Y., & Cai, C. (2016). A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes. Synlett, 27(16), 2378-2383.
- Taylor & Francis Online. (2021). p-Toluenesulfonic acid – Knowledge and References.
- Varala, R., et al. (2016). I2/TBHP Reagent System: A Modern Paradigm for Organic Transformations.
- Fu, Y., et al. (2013). Facile synthesis of functionalized spiro[indoline-3,2'-oxiran]-2-ones by Darzens reaction. Beilstein Journal of Organic Chemistry, 9, 1784-1791.
- Modi, V. P., et al. (2011). Synthesis and antimicrobial evaluation of spiro compound containing 1,2,4-triazole and isatin.
- Sarkar, K., et al. (2021). Propagative isatin in organic synthesis of spirooxindoles through catalysis.
- Gutorov, L. A., et al. (2021). Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties. Molecules, 26(21), 6439.
- Wessendorf, R., & Bellinger, H. (1973). U.S. Patent No. 3,772,443. Washington, DC: U.S.
-
LookChem. 5'-benzoylspiro[[9][10]dioxane-2,3'-indolin]-2'-one. Available at: [Link].
- Chen, Q., et al. (2014). Separation and purification of furanocoumarins from Toddalia asiatica (L.) Lam. using microwave-assisted extraction coupled with high-speed counter-current chromatography.
Sources
- 1. Base-Catalyzed Reaction of Isatins and (3-Hydroxyprop-1-yn-1-yl)phosphonates as a Tool for the Synthesis of Spiro-1,3-dioxolane Oxindoles with Anticancer and Anti-Platelet Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scielo.org.za [scielo.org.za]
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- 8. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Spiroketal Formation from Isatins
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of isatin-derived spiroketals. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during this critical transformation. By understanding the underlying mechanisms and influential factors, you can optimize your reaction conditions to maximize the yield and purity of your desired spiroketal products.
Introduction to Isatin Spiroketalization
The formation of spiroketals from isatins typically involves the reaction of the isatin C3-carbonyl with a diol under acidic or basic catalysis. The highly electrophilic nature of this carbonyl group makes it susceptible to nucleophilic attack, which is the cornerstone of this synthesis.[1] However, this reactivity also opens the door to several competing pathways that can significantly reduce the efficiency of the desired spiroketalization. This guide will address the most common side reactions, providing detailed explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: My spiroketalization reaction is giving a complex mixture of products. What are the most likely side reactions?
A1: The most common side reactions in isatin spiroketalization include isatin ring-opening, dimerization, aldol-type condensations, and ring expansion. The prevalence of each depends heavily on your specific substrates, catalysts, and reaction conditions (e.g., temperature, solvent, pH).
Q2: I am using an acid catalyst, but my yields are still low. What could be the issue?
A2: While acid catalysis is necessary to activate the isatin C3-carbonyl, excessive acidity or prolonged reaction times at elevated temperatures can promote side reactions like isatin ring-opening to form 2-aminobenzoate esters or ring expansion to quinoline derivatives.[2][3] Careful optimization of the acid catalyst type and loading is crucial.
Q3: Can my choice of diol influence the side reactions?
A3: Absolutely. Diols with additional nucleophilic or basic functional groups can lead to undesired pathways. Furthermore, the stereochemistry and steric hindrance of the diol can affect the rate of the desired spiroketalization, potentially allowing slower side reactions to become more competitive.
Q4: I am observing a significant amount of a brightly colored byproduct. What could it be?
A4: A common colored byproduct is indirubin, which arises from the dimerization of isatin.[4] This is particularly prevalent under reducing conditions or when the isatin starting material is unstable.
Troubleshooting Guide: Common Side Reactions
Issue 1: Isatin Ring-Opening
One of the most frequently encountered problems is the cleavage of the amide bond in the isatin core, leading to the formation of 2-aminobenzoate derivatives. This side reaction can be catalyzed by both acids and bases.
Mechanism:
Under acidic conditions, protonation of the C2-carbonyl oxygen makes the amide bond more susceptible to nucleophilic attack by the diol or the solvent (e.g., ethanolysis).[5] Under basic conditions, direct nucleophilic attack at the C2-carbonyl can also lead to ring-opening.[6]
DOT Diagram: Isatin Ring-Opening Pathway
Caption: Competing pathways: Spiroketalization vs. Ring-Opening.
Troubleshooting & Prevention:
| Parameter | Recommendation to Minimize Ring-Opening | Rationale |
| Catalyst | Use milder Lewis acids (e.g., Sc(OTf)₃, InCl₃) or Brønsted acids (e.g., p-TsOH, CSA) in catalytic amounts.[7] Avoid strong mineral acids. | Strong acids can excessively protonate the C2-carbonyl, promoting nucleophilic attack and cleavage. |
| Temperature | Maintain the lowest effective temperature. Start reactions at room temperature or 0 °C. | Higher temperatures provide the activation energy for the ring-opening pathway. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. | Prolonged exposure to acidic conditions increases the likelihood of ring-opening. |
| Solvent | Use aprotic, non-nucleophilic solvents (e.g., DCM, Toluene, THF). | Protic solvents like methanol or ethanol can act as nucleophiles, leading to ester formation.[5] |
Experimental Protocol: Minimizing Ring-Opening with a Mild Lewis Acid
-
To a stirred solution of isatin (1.0 mmol) and the diol (1.2 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere at 0 °C, add scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 5 mol%).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Ring Expansion to Quinolines
The electrophilic C3-carbonyl of isatin can undergo rearrangement and ring expansion, particularly when reacting with certain nucleophiles under acidic conditions, to yield quinoline derivatives.
Mechanism:
This pathway often involves the initial formation of an adduct at the C3 position, followed by cleavage of the C2-C3 bond and subsequent cyclization to form a six-membered quinoline ring.[3] This is a known reaction of isatins that can compete with spiroketal formation, especially with prolonged heating in the presence of acid.
Troubleshooting & Prevention:
| Parameter | Recommendation to Minimize Ring Expansion | Rationale |
| Catalyst | Use catalysts that favor ketal formation over C-C or C-N bond cleavage. Brønsted acids are common for spiroketalization. | Certain Lewis acids might promote rearrangements leading to ring expansion. |
| Temperature | Avoid high temperatures. Reactions are best kept at or below room temperature. | Ring expansion pathways often have a higher activation energy than spiroketalization. |
| Substrate Purity | Ensure the diol is free from contaminants that could act as catalysts for rearrangement. | Impurities can inadvertently trigger alternative reaction pathways. |
Issue 3: Aldol-Type Condensation
If the reaction mixture contains enolizable ketones or aldehydes, either as impurities or formed in situ, they can react with the C3-carbonyl of isatin in an aldol-type condensation. This leads to the formation of 3-substituted-3-hydroxyoxindoles.
Mechanism:
A base (or acid) can catalyze the formation of an enolate from a ketone/aldehyde impurity, which then acts as a nucleophile, attacking the C3-carbonyl of the isatin.[8]
DOT Diagram: Aldol Condensation Side Reaction
Caption: Competition between Spiroketalization and Aldol Condensation.
Troubleshooting & Prevention:
| Parameter | Recommendation to Minimize Aldol Condensation | Rationale |
| Solvent Purity | Use high-purity, anhydrous, and ketone-free solvents. For example, avoid using technical-grade acetone for cleaning glassware. | Solvent impurities are a common source of reactive carbonyl compounds. |
| Reagent Purity | Ensure the diol starting material is pure and free from any ketone or aldehyde contaminants. | Impurities in the reagents can directly lead to side product formation. |
| Reaction Conditions | If using a base, opt for non-nucleophilic bases that are less likely to promote enolate formation, such as DBU or DIPEA, in stoichiometric amounts. | Strong, nucleophilic bases can deprotonate trace ketone impurities, initiating the aldol reaction. |
References
-
Jain, S., et al. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. MedChemComm, 10(3), 365-390. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 106-121. [Link]
-
Blanco, M. M., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 815-825. [Link]
-
Zhang, Y., & Du, H. (2021). Isatin dimers and their biological activities. European Journal of Medicinal Chemistry, 224, 113702. [Link]
-
Niu, Q., et al. (2019). Isatins 3-C annulation vs ring-opening: Two different pathways for synthesis of spiro compounds via multicomponent reactions. Tetrahedron Letters, 60(43), 151158. [Link]
-
Poomathi, N., et al. (2015). Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water. Green Chemistry, 17(6), 3362-3372. [Link]
-
Sun, J., et al. (2014). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 10, 1158-1164. [Link]
-
El-Faham, A., et al. (2015). Opening of 1-acylisatin ring in reactions with primary and secondary amines (microreview). Chemistry of Heterocyclic Compounds, 51(8), 673-684. [Link]
-
Mate, N. A., et al. (2022). Alkylation of isatins with trichloroacetimidates. Organic & Biomolecular Chemistry, 20(11), 2263-2267. [Link]
-
Seijas, J. A., et al. (2012). Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones. The Journal of Organic Chemistry, 77(17), 7538-7545. [Link]
-
Shmidta, M. S., et al. (2011). Reaction of isatin with alkylating agents with acidic methylenes. Tetrahedron Letters, 52(38), 4934-4937. [Link]
-
Kerr, W. J., et al. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. Organic Letters, 1(12), 1905-1907. [Link]
-
Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of spiro-fused cyclic frameworks. Chemical Society Reviews, 41(22), 7385-7408. [Link]
-
Rouhani, F., et al. (2017). Aldol reaction of isatin derivatives with ketones-catalyzed by earthworm extract. Catalysis Communications, 97, 137-140. [Link]
-
Kumar, V., et al. (2020). Novel isatin–indole derivatives as potential inhibitors of chorismate mutase (CM): their synthesis along with unexpected formation of 2-indolylmethylamino benzoate ester under Pd–Cu catalysis. RSC Advances, 10(1), 16-25. [Link]
-
Tangella, Y., et al. (2018). Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids. Organic Letters, 20(12), 3639-3642. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of isatins with 6-amino uracils and isoxazoles: isatin ring-opening vs. annulations and regioselective synthesis of isoxazole fused quinoline scaffolds in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of spiro-epoxyoxindoles by the catalytic Darzens reaction of isatins with phenacyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki Coupling for Bromo-Aryl Compounds
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of bromo-aryl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find a curated collection of troubleshooting advice and frequently asked questions in a direct Q&A format to address common experimental challenges and enhance your synthetic success.
Part A: Troubleshooting Guide - When Reactions Go Wrong
This section addresses specific, common problems encountered during the Suzuki coupling of aryl bromides. Each entry details potential causes and provides a logical, step-by-step approach to resolving the issue.
Q1: My reaction has a low yield or is not proceeding to completion. Where should I start troubleshooting?
A1: Low or no product formation is a frequent challenge. A systematic evaluation of your reaction components and conditions is the most effective approach.[1][2]
Primary Investigation Points:
-
Catalyst Activity and Integrity: The palladium catalyst is the heart of the reaction. The active Pd(0) species is sensitive to oxygen and can be easily deactivated.[1][3]
-
Action: Use a fresh, properly stored catalyst or a pre-catalyst. If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state. This process can consume phosphine ligands or lead to the homocoupling of your boronic acid, impacting your overall yield.[4][5] Consider using a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., a Buchwald G3 precatalyst) for more reliable initiation.
-
Protocol Step: Ensure your catalyst is handled under an inert atmosphere. If you suspect deactivation, consider a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%).
-
-
Inert Atmosphere: Inadequate degassing of solvents and reagents is a primary culprit for catalyst death.
-
Reagent Quality & Stability:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[1][3] This is often exacerbated by moisture and high temperatures.
-
Action: Use fresh, high-purity boronic acid. If stability is a concern, consider using a more robust boronic ester derivative, such as a pinacol ester (B(pin)).[3]
-
-
Base Quality: The base must be anhydrous and finely powdered to ensure consistent reactivity and reproducibility. Clumps can lead to poor mixing and localized pH changes.[1][3]
-
Aryl Bromide: While generally stable, ensure your starting material is pure and free from contaminants that could poison the catalyst.
-
-
Reaction Parameters:
-
Temperature: While many Suzuki couplings are run at elevated temperatures (80-110 °C), excessive heat can promote side reactions.[6][7]
-
Action: If you observe degradation, try lowering the temperature and extending the reaction time. Conversely, if the reaction is sluggish due to unreactive partners (e.g., electron-rich aryl bromides), a higher temperature might be necessary.
-
-
Stirring: For heterogeneous mixtures (common with inorganic bases), vigorous stirring is crucial for ensuring effective mixing and mass transfer.[3]
-
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Q2: I'm observing significant amounts of debrominated starting material. What causes this and how can I prevent it?
A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction where the aryl bromide is reduced instead of coupled.[3][4]
Mechanism: After oxidative addition of the aryl bromide to Pd(0), the resulting Ar-Pd(II)-Br complex can react with a hydride source. Subsequent reductive elimination releases the arene (Ar-H) and regenerates the Pd(0) catalyst.[4]
Potential Causes & Solutions:
-
Hydride Source: The hydride can originate from various sources.
-
Bases: Amine bases (like Et₃N) or bases containing trace formates can be hydride donors.
-
Solution: Switch to a non-reducing inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃.[5]
-
-
Solvents: Alcohols or even THF can sometimes act as hydride sources, especially at high temperatures.
-
Solution: Use aprotic solvents like dioxane or toluene. Ensure solvents are anhydrous.
-
-
-
Slow Transmetalation: If the transmetalation step is slow, the Ar-Pd(II)-Br intermediate has a longer lifetime, increasing the probability of intercepting a hydride source.
Q3: My reaction is producing a significant amount of homocoupled boronic acid (biaryl byproduct). How can I minimize this?
A3: Homocoupling of the boronic acid (Ar'-B(OH)₂ + Ar'-B(OH)₂ → Ar'-Ar') is a problematic side reaction often promoted by the presence of oxygen or unreduced Pd(II) species.[4][9]
Mechanism: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of two boronic acid molecules, which in turn reduces the palladium back to the active Pd(0) state.[4] This side reaction consumes your nucleophile and complicates purification.
Solutions:
-
Strictly Anaerobic Conditions: This is the most critical factor. As mentioned in Q1, ensure your entire system is rigorously purged of oxygen and maintained under a positive inert gas pressure.[1][9]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst [e.g., Pd(PPh₃)₄, Pd₂(dba)₃] or a pre-catalyst that cleanly generates Pd(0) avoids the initial presence of Pd(II) that can drive homocoupling.[10]
-
Control Stoichiometry: Using a slight excess of the aryl bromide (e.g., 1.05-1.1 equivalents) can sometimes suppress homocoupling by ensuring the oxidative addition step is competitive.[11]
-
Temperature Management: High temperatures can sometimes accelerate homocoupling. Running the reaction at the lowest effective temperature can help minimize this byproduct.
Part B: Frequently Asked Questions (FAQs)
This section covers fundamental concepts and best practices for designing and optimizing your Suzuki coupling reactions.
Q4: How do I select the right Palladium catalyst and ligand for my bromo-aryl substrate?
A4: The choice of catalyst and ligand is crucial and depends heavily on the electronic and steric properties of your substrates. Aryl bromides are generally more reactive than aryl chlorides, allowing for a wider range of catalysts.[12][13]
-
For Simple, Unhindered Aryl Bromides:
-
For Electron-Rich or Sterically Hindered Aryl Bromides:
-
Challenge: Electron-donating groups on the aryl bromide slow down the rate-limiting oxidative addition step.[15] Steric hindrance around the C-Br bond also impedes this step.
-
Solution: Use catalysts with bulky, electron-rich phosphine ligands. These ligands accelerate both the oxidative addition and the final reductive elimination step.
-
Table 1: General Guide for Catalyst/Ligand Selection for Aryl Bromides
| Substrate Type | Recommended Pd Source | Recommended Ligand(s) | Key Advantage |
| Electron-poor / Unhindered | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃ | Cost-effective and widely available. |
| Electron-rich | Pd₂(dba)₃, Buchwald Precatalysts | SPhos, XPhos, RuPhos | Promotes fast oxidative addition. |
| Sterically Hindered (ortho-substituted) | Pd₂(dba)₃, Buchwald Precatalysts | XPhos, P(tBu)₃, NHCs | Bulky ligands facilitate reaction with crowded centers.[17][18][19] |
| Heteroaryl Bromides | Buchwald Precatalysts, PdCl₂(dppf) | SPhos, dppf | Often require highly active, specialized catalyst systems. |
Q5: What is the role of the base, and how do I choose the most appropriate one?
A5: The base plays a critical role in the transmetalation step. It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group from boron to palladium.[13][14][20]
Mechanism of Action: The base reacts with the boronic acid to form a more reactive boronate species [Ar-B(OH)₃]⁻ or an analogous species, which is essential for efficient transmetalation.[13]
Selection Guide:
-
Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common choices.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective for coupling challenging substrates, including those sensitive to hydroxide-mediated side reactions.[7]
-
Fluorides (KF, CsF): Fluoride ions can also activate boronic acids. KF is particularly useful when you have base-sensitive functional groups (like esters) on your substrate, as it is a milder base.[10][14]
-
Organic Bases (e.g., Et₃N, DIPEA): Generally avoided for aryl bromide couplings as they can be a source of hydrides, leading to dehalogenation.[5]
Q6: Which solvent system is best for my reaction?
A6: The ideal solvent should dissolve the reactants and catalyst system while being compatible with the reaction conditions. Often, a mixture of an organic solvent and water is used.[4][8]
-
Aprotic Ethereal Solvents (Dioxane, THF, 2-MeTHF): Very common choices. They have good solvating properties for many organic substrates and catalyst complexes.[4][22] Water is frequently added as a co-solvent.
-
Aromatic Solvents (Toluene, Xylene): Excellent for higher-temperature reactions, as they are stable and have high boiling points. They are a good choice when thermal energy is needed to drive a sluggish reaction.
-
Polar Aprotic Solvents (DMF, DMAc): Their high polarity can be beneficial, but they are more difficult to degas and can sometimes participate in side reactions at high temperatures.
-
Alcohols/Water Mixtures: Some protocols use solvents like ethanol or methanol mixed with water.[8][23] These "green" solvent systems can be highly effective and facilitate the dissolution of inorganic bases.
The addition of water often accelerates the reaction, likely by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[8]
General Experimental Protocol
This is a representative, adaptable procedure for a standard Suzuki coupling of an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 1-3 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[4][7][20]
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. [Link]
-
Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. ElectronicsAndBooks. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). ResearchGate. [Link]
-
Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC - NIH. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Labyrinth of Spirooxindole Workup
A Guide to Preventing Decomposition and Ensuring Compound Integrity
Welcome to the Technical Support Center for Spirooxindole Chemistry. As a Senior Application Scientist, I've seen brilliant synthetic routes falter at the final hurdle: the workup. The unique spirocyclic core that makes these compounds so valuable in drug discovery also imparts a delicate disposition. This guide is designed to be your troubleshooter, providing field-proven insights and actionable protocols to help you navigate the challenges of isolating your target spirooxindoles in their purest form.
Frequently Asked Questions (FAQs): Understanding Spirooxindole Stability
Here we address the fundamental questions regarding the inherent stability of the spirooxindole scaffold.
Q1: Why is my spirooxindole decomposing during aqueous workup?
Spirooxindoles can be highly sensitive to pH. Both acidic and basic conditions can catalyze decomposition pathways.
-
Acidic Conditions: Strong acidic conditions can lead to ring-opening of certain spiro-fused rings, particularly those containing sensitive functionalities like epoxides or aziridines. For instance, spiro-epoxyoxindoles can undergo acid-catalyzed ring-opening to form diols, which may lead to a complex mixture of byproducts[1]. Some spirooxindoles can also undergo rearrangement in the presence of acids like POCl3, leading to different heterocyclic systems entirely[2].
-
Basic Conditions: Basic conditions can promote retro-Michael reactions, especially if the spirocycle was formed via a Michael addition. This is a reversible reaction that can lead to the disassembly of your product. Furthermore, strong bases can deprotonate the oxindole nitrogen, potentially leading to undesired side reactions. Some syntheses even utilize basic catalysts like triethylamine or DABCO, highlighting the fine line between formation and decomposition[3][4].
Recommendation: Aim for a neutral pH during aqueous extractions. Use saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize acidic reaction mixtures and saturated aqueous ammonium chloride (NH₄Cl) to quench basic reactions, carefully monitoring the pH with test strips.
Q2: My compound looks like a single spot on TLC after the reaction, but I see multiple spots after chromatography. What's happening?
This is a classic sign of on-column decomposition. The stationary phase, typically silica gel, is inherently acidic due to the presence of silanol groups (Si-OH). These acidic sites can act as a catalyst for the degradation of sensitive spirooxindoles.
Common Decomposition Pathways on Silica Gel:
-
Acid-Catalyzed Rearrangement: The Lewis acidic sites on silica can promote rearrangements, similar to those observed with soluble acids.
-
Ring Opening: For strained or activated spiro-rings, the acidic surface of the silica can be sufficient to induce ring-opening.
-
Adsorption-Induced Decomposition: Strong interaction of polar functional groups on your spirooxindole with the silica surface can sometimes lead to decomposition over time.
Recommendation: Before committing your entire batch to a column, run a small-scale TLC experiment. Spot your crude product on a silica plate and let it sit for an hour or two. If new, lower Rf spots appear, your compound is likely decomposing on the silica.
Troubleshooting Guide: A Problem-Solution Approach
This section provides direct answers and protocols for specific issues you might encounter during the workup and purification of your spirooxindole product.
Problem 1: Streaking and multiple spots on TLC, suggesting on-column decomposition.
Solution: Deactivate the silica gel or use an alternative stationary phase.
The acidity of silica gel is a common culprit for the degradation of sensitive compounds. Deactivating the silica can significantly improve the stability of your spirooxindole during chromatography.
Protocol 1: Deactivation of Silica Gel with Triethylamine
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or ethyl acetate/hexane mixture).
-
Add Triethylamine: Add 1-2% triethylamine (Et₃N) by volume to the slurry. For example, for every 100 mL of solvent, add 1-2 mL of Et₃N.
-
Equilibrate: Stir the slurry for 15-20 minutes to ensure the triethylamine has neutralized the acidic sites on the silica.
-
Pack the Column: Pack your column with the deactivated silica slurry as you normally would.
-
Elute: Run your column using a mobile phase that also contains a small percentage (0.1-1%) of triethylamine.
Data Presentation: Impact of Silica Deactivation
| Condition | Observation on TLC | Post-Column Yield | Purity |
| Standard Silica Gel | Streaking, appearance of new spots over time | Low | Poor |
| Deactivated Silica Gel (1% Et₃N) | Clean, single spot | High | Excellent |
Expertise & Experience: The basic triethylamine neutralizes the acidic silanol groups, preventing them from catalyzing the decomposition of your spirooxindole. This is a widely used technique for purifying acid-sensitive amines and other nitrogen-containing heterocycles.
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase such as alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.
Problem 2: My spirooxindole is an oil and won't crystallize, but decomposes during chromatography.
Solution: Consider protecting group strategies or chromatography-free purification methods.
Some spirooxindoles are inherently unstable or non-crystalline, making traditional purification methods challenging.
Protecting Groups:
If your spirooxindole has a free N-H on the oxindole ring, this can be a site for instability. Protecting this nitrogen can increase stability during workup and purification.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is a common choice. It can be installed using Boc-anhydride and a base like DMAP. The Boc group is generally stable to chromatography and can be removed under acidic conditions (e.g., TFA in DCM) after purification.
-
Benzyl Protection: A benzyl group can be introduced using benzyl bromide and a base. It is stable to a wide range of conditions and can be removed by hydrogenolysis.
Workflow for Protecting Group Strategy
Caption: Workflow for purifying unstable spirooxindoles using a protecting group strategy.
Chromatography-Free Purification:
Several research groups have developed synthetic methods that yield spirooxindoles of high purity without the need for column chromatography[5][6]. These methods often rely on:
-
Crystallization/Precipitation: The product precipitates directly from the reaction mixture upon cooling or addition of an anti-solvent.
-
Solvent Washes: The crude product is washed with a solvent in which the impurities are soluble but the product is not.
If your synthesis allows, exploring these "column-free" approaches can be highly beneficial for sensitive compounds.
Problem 3: I suspect my spirooxindole is undergoing a retro-Michael reaction during workup.
Solution: Maintain low temperatures and avoid basic conditions.
The retro-Michael reaction is often reversible and can be suppressed by controlling the workup conditions.
Protocol 2: Workup for Spirooxindoles Prone to Retro-Michael Decomposition
-
Quench at Low Temperature: Quench the reaction mixture at 0 °C or below.
-
Neutralize Carefully: If the reaction is basic, neutralize with a mild acid like saturated aqueous NH₄Cl at low temperature. Avoid strong acids.
-
Extract Quickly: Perform aqueous extractions quickly and at a reduced temperature if possible. Use pre-chilled solvents and separatory funnels.
-
Dry and Concentrate under Reduced Pressure: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo without excessive heating.
Logical Relationship: Retro-Michael Reaction
Sources
- 1. Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles via POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselectivity in Spiroketalization Reactions
Welcome to the technical support center for spiroketalization reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the synthesis of spiroketals. Spiroketals are pivotal structural motifs in a vast array of biologically active natural products, and achieving precise control over their three-dimensional architecture is often the cornerstone of a successful synthetic campaign.[1][2][3][4]
This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying principles that govern stereoselectivity. Our goal is to empower you to not only solve immediate experimental hurdles but also to rationally design more efficient and selective spiroketalization strategies in the future.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might be encountering at the bench. Each issue is followed by an analysis of potential causes and a set of actionable, step-by-step solutions.
Issue 1: My reaction yields a poor diastereomeric ratio (d.r.), close to 1:1.
A low diastereomeric ratio is one of the most frequent challenges in spiroketal synthesis. It typically indicates that the energy difference between the transition states leading to the different diastereomers is minimal under your current reaction conditions.
This issue often arises when the reaction is not operating under either clear thermodynamic or kinetic control. Under acidic conditions, spiroketalization is generally reversible, allowing the product mixture to equilibrate to the most thermodynamically stable isomer.[2][5][6] If this equilibration is incomplete, or if the inherent stability difference between the isomers is small, a mixture will be obtained.
Strategy 1: Force Thermodynamic Control
The most direct approach to favor a single diastereomer is to ensure the reaction reaches thermodynamic equilibrium, which will favor the most stable product. The stability of a spiroketal is governed by a combination of stereoelectronic and steric effects, most notably the anomeric effect .[7][8] The isomer that benefits from double anomeric stabilization (where both C-O bonds of the spirocenter are axial to the adjacent ring) is typically the most stable.[2][7]
Experimental Protocol: Driving the Reaction to Equilibrium
-
Increase Reaction Time: Extend the reaction duration significantly (e.g., from 4 hours to 24-48 hours) to allow for complete equilibration. Monitor the reaction by NMR or LC-MS to confirm that the diastereomeric ratio is no longer changing over time.
-
Elevate Temperature: Gently heating the reaction (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome the activation barrier for the reverse reaction, facilitating equilibration.[6][9][10] Be mindful of potential side reactions or degradation at higher temperatures.
-
Use a Stronger Protic Acid: A stronger acid can more effectively catalyze the forward and reverse reactions. If you are using a mild acid like pyridinium p-toluenesulfonate (PPTS), consider switching to p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA).
Strategy 2: Screen Different Solvents
Solvent polarity can influence the stability of transition states and the product isomers.[8] Experimenting with a range of solvents can sometimes improve selectivity.
| Solvent | Polarity | Potential Influence |
| Dichloromethane (DCM) | Low | Common starting point, often provides good results. |
| Toluene | Low (Apolar) | Can sometimes favor specific conformations. |
| Acetonitrile (MeCN) | High (Polar Aprotic) | Can stabilize charged intermediates differently. |
| Tetrahydrofuran (THF) | Medium | Coordinating solvent, can interact with catalysts/intermediates. |
Issue 2: The reaction is selective, but I'm getting the wrong (thermodynamically less stable) diastereomer.
Obtaining the "wrong" isomer as the major product is a clear indication that your reaction is under kinetic control .[6][11] This means the product distribution is determined by the rate of formation (the lowest energy transition state), not the thermodynamic stability of the final products.[9][11] While sometimes desirable, if the goal is the thermodynamic product, you need to change the conditions to allow for equilibration.
Kinetic control is favored by conditions that make the reaction irreversible.[6][12] This can happen at low temperatures, with mild catalysts, or if the product precipitates or is otherwise removed from the reaction mixture as it forms.
Strategy 1: Switch to Thermodynamic Control
To obtain the more stable isomer, you must enable the equilibration of the initially formed kinetic product.
Workflow: Converting a Kinetically Controlled Reaction to a Thermodynamically Controlled One
Caption: Workflow to shift from kinetic to thermodynamic control.
Experimental Protocol:
-
Resubject the Product Mixture: Take your purified kinetic product (or the mixture) and resubmit it to the reaction conditions, but with a stronger acid (e.g., PTSA) and/or higher temperature.
-
Monitor for Isomerization: Track the conversion of the kinetic product to the thermodynamic product over time using an appropriate analytical method (e.g., ¹H NMR, GC, or HPLC).
Issue 3: I want to synthesize the thermodynamically less stable spiroketal, but the reaction defaults to the stable isomer.
Synthesizing non-anomeric or less stable spiroketals requires deliberately establishing kinetic control and preventing equilibration.[2][13] This is a common challenge in natural product synthesis where the biologically active isomer is not the most stable one.
Your conditions are likely allowing for product equilibration. Strong acids, high temperatures, and long reaction times all favor the thermodynamic product.
Strategy 1: Employ Kinetic, Non-Equilibrating Conditions
The key is to use conditions that promote rapid cyclization but where the reverse reaction is slow or non-existent.
Experimental Protocol: Achieving Kinetic Control
-
Lower the Temperature: Run the reaction at low temperatures (e.g., 0 °C, -20 °C, or even -78 °C) to disfavor the reverse reaction.[10][14] The activation energy for the reverse ketalization is typically higher, so lowering the temperature will significantly slow it down.
-
Use Milder Acid Catalysts: Employ milder, less acidic catalysts. Examples include PPTS, silica gel, or acidic resins that can be easily filtered off.
-
Transition Metal Catalysis: Gold(I) or Silver(I) catalysts are known to catalyze spiroketalization of alkynyl diols under very mild, neutral conditions, which can favor kinetic products.[15]
-
Lewis Acid-Mediated Cyclization: Specific Lewis acids can mediate kinetic spiroketalization. For example, Ti(Oi-Pr)₄ has been used to achieve kinetic epoxide-opening spirocyclization with retention of configuration at the anomeric carbon, a process proposed to proceed via a chelation-controlled mechanism.[16]
Strategy 2: Substrate Control through Chelation
If your substrate has a nearby coordinating group (e.g., an ether or protected alcohol), you can use a chelating Lewis acid to lock the conformation of the precursor, directing the intramolecular attack from a specific face.[17][18][19]
Experimental Protocol: Chelation-Controlled Spiroketalization
-
Select a Chelating Lewis Acid: Choose a Lewis acid known for strong chelation, such as MgBr₂·OEt₂, ZnCl₂, or TiCl₄.[20]
-
Screen Solvents: The choice of solvent is critical. Non-coordinating solvents like DCM or toluene are often preferred to avoid competition with the substrate for coordination to the Lewis acid.
-
Stoichiometry: This is often a stoichiometric process rather than catalytic. Start with at least 1.1 equivalents of the Lewis acid.
Table: Comparison of Thermodynamic vs. Kinetic Conditions
| Parameter | Thermodynamic Control | Kinetic Control |
| Goal | Most stable isomer | Fastest-formed isomer |
| Temperature | Room Temp to Reflux | Low Temperature (-78 °C to 0 °C)[10][14] |
| Catalyst | Strong Brønsted Acids (PTSA, CSA, TFA) | Mild Acids (PPTS), Lewis Acids (Ti(Oi-Pr)₄), Transition Metals (Au(I))[16][21] |
| Reaction Time | Long (to ensure equilibrium) | Short (to prevent equilibration)[6] |
| Reversibility | Reaction is reversible[6] | Reaction is irreversible[6][12] |
Frequently Asked Questions (FAQs)
Q1: What is the anomeric effect and how does it dictate product stability?
The anomeric effect is a fundamental stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the spirocenter) to favor an axial position over an equatorial one.[21] This preference is counterintuitive from a purely steric standpoint but is rationalized by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond. In spiroketals, the most stable conformation is typically the one that allows for this stabilizing interaction to occur in both rings, a situation referred to as "double anomeric stabilization".[2][7] This usually corresponds to the isomer where both ether linkages are axial with respect to the other ring.
Caption: The anomeric effect: orbital overlap leads to conformational preference.
Q2: Can chiral catalysts be used to achieve enantioselective spiroketalization?
Yes, asymmetric catalysis is a powerful strategy for forming enantioenriched spiroketals.[3][4][22] Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as highly effective catalysts.[1][23][24] These catalysts operate by protonating the substrate and forming a chiral ion pair. The bulky, well-defined chiral environment of the catalyst's conjugate base then shields one face of the intermediate oxocarbenium ion, directing the nucleophilic attack of the tethered alcohol to the other face, thereby controlling the absolute stereochemistry of the newly formed spirocenter.[1][23][24]
Q3: My precursor dihydroxyketone is unstable and decomposes under acidic conditions. What are my options?
This is a common problem, especially with sensitive substrates. The solution is to use milder, non-acidic methods.
-
Transition Metal Catalysis: As mentioned, catalysts like AuCl₃/AgOTf or other gold(I) complexes can cyclize alkynyl diols to spiroketals under neutral conditions, often at room temperature, avoiding harsh acids.[15][21]
-
Oxidative Cyclization: An alternative strategy is to cyclize an enol ether or glycal precursor. For example, treatment of a glycal with an epoxidizing agent like dimethyldioxirane (DMDO) can generate an intermediate epoxide that spontaneously undergoes spirocyclization, often under kinetic control.[25]
-
Base-Mediated Methods: While less common, certain substrates can be induced to cyclize under basic conditions, particularly if an intramolecular conjugate addition is involved.
Q4: How can I separate a mixture of spiroketal diastereomers?
Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.[26]
-
Flash Column Chromatography: This is the most common method. Due to their different shapes and dipole moments, diastereomers often have different affinities for the stationary phase. A careful screening of solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) is usually successful. For very similar isomers, using a high-performance stationary phase or a different solid phase (e.g., C18 for reversed-phase chromatography) can provide the necessary resolution.[26]
-
Recrystallization: If the diastereomers are crystalline solids, recrystallization can be a highly effective and scalable method for purification.
-
Preparative HPLC/SFC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can provide baseline separation.
References
-
The Anomeric Effect in Spiroketals. ChemTube3D. [Link]
-
Khomutnyk, Y. Y., Argüelles, A. J., Winschel, G. A., Sun, Z., Zimmerman, P. M., & Nagorny, P. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 138(1), 444–456. [Link]
-
Kummer, D. A., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483, 322–325. [Link]
-
Paquette, L. A., & Gallucci, R. R. (1999). Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. The Journal of Organic Chemistry, 64(25), 9345–9355. [Link]
-
Brimble, M. A., & Gibson, J. S. (2017). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Molecules, 22(10), 1696. [Link]
-
Spiroketal Formation - Stereoelectronic Effects. ChemTube3D. [Link]
-
Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617–1661. [Link]
-
Tanaka, K., et al. (2013). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Organic Letters, 15(16), 4218–4221. [Link]
-
Reddy, M. S., et al. (2023). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 25(30), 5609–5614. [Link]
-
Gao, S., et al. (2023). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications, 14(1), 6704. [Link]
-
Zhang, J., et al. (2023). Catalytic Asymmetric Synthesis of (N, N)-Spiroketal via Pd-Catalyzed Enantioconvergent Aminocarbonylation and Dearomative Nucleophilic Aza-Addition. SSRN. [Link]
-
List, B., et al. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. ResearchGate. [Link]
-
Optimization of Reaction Conditions for the Synthesis of Spiroketal from 2-Alkynyl Phenol 19. ResearchGate. [Link]
-
ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. YouTube. [Link]
-
Ley, S. V., et al. (2011). Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex. Organic Letters, 13(1), 58–61. [Link]
-
Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]
-
Aldeghi, M., et al. (2023). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. Chemical Science, 14(43), 12051–12061. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic attack. University of California, Irvine. [Link]
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]
-
Stereoselectivity in organic synthesis. University of Auckland. [Link]
-
Tan, D. S., Dudley, G. B., & Danishefsky, S. J. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(14), 4554–4556. [Link]
-
Reaction Conditions Optimization: The Current State. PRISM BioLab. [Link]
-
Nagorny, P., et al. (2018). Epimerization of spiroacetals through acid-catalyzed heterolysis. ResearchGate. [Link]
-
9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Kumar, A., & Kumar, S. (2021). A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals. Angewandte Chemie International Edition, 60(14), 7708–7712. [Link]
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Nagorny, P., et al. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. PubMed. [Link]
-
Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Chemistry of spiroketals. Chemical Reviews, 105(12), 4406–4440. [Link]
-
Rizzacasa, M. A., & Woerpel, K. A. (2009). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 13(1), 81–103. [Link]
-
Singh, V., & Singh, A. (2022). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 27(13), 4100. [Link]
-
Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. The Journal of Antibiotics, 70(1), 23–35. [Link]
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Technical Support Center: Efficient Suzuki Coupling on Heterocyclic Systems
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions on heterocyclic systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental challenges, ensuring the efficient and reproducible synthesis of your target molecules.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might encounter during your Suzuki coupling experiments with heterocyclic substrates. Each issue is presented with potential causes and actionable solutions based on established chemical principles.
Problem 1: Low to No Product Formation
You've set up your reaction, but analysis shows little to no conversion of your starting materials. This is a common and frustrating issue, often pointing to problems within the catalytic cycle.
Possible Cause 1: Catalyst Inactivity or Poisoning. Heterocyclic substrates, particularly those containing nitrogen atoms (e.g., pyridines, imidazoles, indazoles), can act as Lewis bases and coordinate to the palladium center.[1][2] This coordination can deactivate the catalyst, preventing it from participating in the catalytic cycle.[1][3]
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[4][5][6] These ligands form stable and highly active palladium complexes that can outcompete the heterocyclic substrate for coordination to the metal center, thus preventing catalyst poisoning.[4][5]
-
Protecting Groups: For substrates with particularly problematic amine functionalities, consider protecting the amine group with a suitable protecting group like Boc or Cbz.[5] These groups can be removed after the coupling reaction.
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may not be robust enough for challenging heterocyclic couplings.[7] Consider using more active pre-catalysts such as Pd₂(dba)₃ in combination with an appropriate ligand, or well-defined palladacycle pre-catalysts.[5][8]
-
Possible Cause 2: Inefficient Oxidative Addition. The oxidative addition of the palladium(0) catalyst to the heteroaryl halide is often the rate-determining step of the catalytic cycle.[8][9] This step can be particularly slow for electron-rich or sterically hindered heteroaryl halides, as well as for less reactive C-Cl bonds.[6][9][10]
-
Solution:
-
Ligand System: As with catalyst poisoning, bulky, electron-rich ligands are crucial for facilitating oxidative addition.[4][9] They increase the electron density on the palladium center, promoting its insertion into the carbon-halogen bond.
-
Choice of Halide: If synthetically feasible, using a more reactive heteroaryl iodide or bromide instead of a chloride can significantly accelerate the oxidative addition step.
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be mindful of potential side reactions at higher temperatures.
-
Possible Cause 3: Poor Solubility. One or more of your reaction components (heterocyclic halide, boronic acid/ester, or base) may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[1][11][12]
-
Solution:
-
Solvent Screening: Screen a variety of solvents or solvent mixtures. Common choices for Suzuki couplings include ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons like toluene, often with a small amount of water to aid in dissolving the base.[9][13] For particularly insoluble substrates, more polar aprotic solvents like DMF or DMSO might be necessary, but be aware that these can sometimes lead to side reactions.
-
Temperature: Increasing the reaction temperature can improve the solubility of your reagents.
-
Phase-Transfer Catalysis: For reactions with significant solubility issues between organic and aqueous phases, the addition of a phase-transfer catalyst like a quaternary ammonium salt can be beneficial.[14]
-
Problem 2: Significant Formation of Side Products
Your reaction is proceeding, but you observe substantial amounts of undesired byproducts, complicating purification and reducing the yield of your target compound.
Possible Cause 1: Protodeboronation of the Boronic Acid/Ester. This is a very common side reaction where the C-B bond of the organoboron reagent is cleaved and replaced by a C-H bond from a proton source (e.g., water).[1][15][16] Heterocyclic boronic acids, especially those that are electron-deficient or contain basic nitrogen atoms, are particularly susceptible to this decomposition pathway.[1][3][15]
-
Solution:
-
Stabilize the Boronic Acid: Convert the unstable boronic acid into a more stable derivative.[16][17] Common strategies include the use of:
-
Pinacol esters: These are generally more stable to storage and reaction conditions than the corresponding boronic acids.[17][18]
-
Potassium organotrifluoroborates (R-BF₃K): These salts are often crystalline, air-stable solids that slowly release the active boron species under the reaction conditions.[15]
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable and release the boronic acid in a controlled manner under aqueous basic conditions.[15][16]
-
Diethanolamine (DABO) boronates: These are air- and water-stable complexes that can be used directly in Suzuki couplings.[19][20]
-
-
Optimize the Base: Strong, nucleophilic bases like hydroxides can accelerate protodeboronation.[9][15] Consider using weaker inorganic bases like K₂CO₃ or anhydrous bases like K₃PO₄.[13][21]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress protodeboronation.[9][13]
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the boronic acid to the reaction conditions.[5]
-
Possible Cause 2: Homocoupling of the Organoboron Reagent. This side reaction results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid. The presence of oxygen can promote this undesired pathway.[1][2]
-
Solution:
-
Thorough Degassing: Ensure that the reaction mixture is rigorously degassed before adding the catalyst. This can be achieved by several cycles of evacuating the reaction vessel and backfilling with an inert gas like argon or nitrogen.[7][9]
-
Stoichiometry: Using a slight excess of the heteroaryl halide relative to the boronic acid can sometimes minimize homocoupling.
-
Possible Cause 3: Dehalogenation of the Heteroaryl Halide. In this side reaction, the halogen atom on your starting material is replaced by a hydrogen atom.[2][7]
-
Solution:
-
Choice of Base and Solvent: This side reaction can sometimes be influenced by the base and solvent system. Screening different bases and ensuring the use of high-purity, anhydrous solvents may help.
-
Ligand Choice: The choice of ligand can also influence the prevalence of dehalogenation. If this is a persistent issue, screening different phosphine ligands may be beneficial.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst and reagent selection for Suzuki couplings on heterocyclic systems.
Q1: Which type of palladium catalyst system is best for coupling with heteroaryl chlorides?
A1: Heteroaryl chlorides are challenging substrates due to the strength of the C-Cl bond.[6][10] To achieve efficient coupling, highly active catalyst systems are required. The most successful systems typically involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[4][6][7] These ligands facilitate the difficult oxidative addition step.[6] Standard ligands like PPh₃ are often insufficient for these transformations.[7]
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[21] The choice of base is highly dependent on the specific substrates and their functional group tolerance.
-
For robust substrates: A wide range of bases can be effective, with inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ being the most common.[7][21] K₃PO₄ is often a good starting point for challenging couplings.[7]
-
For base-sensitive substrates: If your molecule contains functional groups that can be degraded by strong bases (e.g., esters), milder bases like NaHCO₃ may be necessary.[13]
-
To minimize protodeboronation: As mentioned in the troubleshooting guide, stronger, more nucleophilic bases can promote this side reaction. Using K₃PO₄ under anhydrous conditions can be an effective strategy.[13]
Q3: When should I use a boronic ester instead of a boronic acid?
A3: The choice between a boronic acid and a boronic ester involves a trade-off between reactivity and stability.[17]
-
Use a boronic acid when:
-
The boronic acid is known to be stable.
-
You are performing a rapid, small-scale synthesis.
-
Cost is a primary concern, as boronic acids are often less expensive.[17]
-
-
Use a boronic ester (e.g., pinacol ester) when:
Q4: My reaction involves a sterically hindered substrate. What modifications should I consider?
A4: Steric hindrance, especially at the positions ortho to the coupling sites, can significantly slow down the reaction.[23][24]
-
Ligand Choice: Highly hindered substrates often require very bulky ligands to promote both the oxidative addition and the final reductive elimination step.[23][24] Specialized ligands have been developed for such challenging couplings.[24][25][26]
-
Catalyst System: N-heterocyclic carbene (NHC) based catalysts have also shown great promise for the coupling of sterically hindered aryl chlorides.[25][26]
-
Reaction Conditions: Higher reaction temperatures and longer reaction times may be necessary to achieve good conversion.[23]
Q5: Can I use nickel catalysts for Suzuki coupling of heterocycles?
A5: Yes, nickel catalysts are emerging as a more cost-effective and earth-abundant alternative to palladium for Suzuki couplings.[6] However, their application with heterocyclic substrates can be challenging. Lewis-basic heterocycles can inhibit nickel catalysts, and strong bases are often required, which can limit functional group compatibility.[27] Recent research has focused on developing new ligands to overcome these limitations and expand the scope of nickel-catalyzed Suzuki couplings of heterocycles.[27][28]
Data & Protocols
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of Chloropyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [29] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | High | [29] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | Effective | [29] |
| Pd-PEPPSI-IPr | - | Various | Various | 60-100 | Good | [4][14] |
| NiCl₂(dme) | dtbpf | K₃PO₄ | 1,4-Dioxane | 100 | Moderate to Good | [6] |
| Note: Yields are highly dependent on the specific substrates and reaction conditions. |
General Experimental Protocol for Catalyst System Screening
This protocol provides a general framework for screening different catalyst systems for your specific heterocyclic Suzuki coupling.
Materials:
-
Heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water (if required)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the heteroaryl halide, the organoboron reagent, the base, the palladium precatalyst, and the ligand.[9]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[7][9]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe, followed by degassed water if the reaction conditions call for it.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7][9]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visual Guides
Catalyst Selection Workflow
Caption: Decision workflow for initial catalyst and reagent selection.
Suzuki Catalytic Cycle & Common Pitfalls
Caption: The Suzuki catalytic cycle and key points of failure.
References
- Comparison of catalysts for Suzuki coupling in heterocyclic synthesis - Benchchem.
- Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids - Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine - Benchchem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
- Protodeboron
- A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine - Benchchem.
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles - Benchchem.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
- Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Public
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Public
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temper
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchG
- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
- A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines - Benchchem.
- A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temper
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem.
- How can I solve my problem with Suzuki coupling?
- Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
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- 26. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Managing Spiroketal Stability Under Acidic Conditions
Welcome to the technical support center for managing spiroketal chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with spiroketal stability, particularly isomerization under acidic conditions. Spiroketals are pivotal structural motifs in numerous natural products and pharmaceutical agents, making their stereochemical integrity a critical parameter for biological activity and drug performance.[1][2][3][4] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the robust stereocontrolled synthesis and handling of spiroketal-containing compounds.
Part 1: Spiroketal Stability Troubleshooting Guide
This section addresses specific issues you may encounter during experiments involving spiroketals and acidic reagents.
Question 1: I've isolated my desired spiroketal, but upon standing in a deuterated chloroform (CDCl₃) solution for NMR analysis, I'm observing the appearance of new isomers. What is happening and how can I prevent this?
Answer:
This is a classic case of acid-catalyzed isomerization. Commercial CDCl₃ is often not entirely free of acidic impurities, such as phosgene or trace amounts of HCl, which can be sufficient to promote the equilibration of your spiroketal to a mixture of diastereomers.[1] The major challenge with spiroketals is that the spirocyclic center can be prone to isomerization under even mildly acidic conditions.[5]
Causality: The Mechanism of Isomerization
The isomerization process is initiated by the protonation of one of the ketal oxygen atoms. This is followed by the cleavage of a C-O bond to form a stabilized tertiary oxycarbenium ion intermediate.[1][2] This intermediate is planar, and subsequent intramolecular re-closure of the pendant hydroxyl group can occur from either face, leading to the formation of different stereoisomers. The reaction continues until a thermodynamic equilibrium is reached, which favors the most stable isomer(s).[6][7][8]
Workflow: Preventing Isomerization During NMR Analysis
Caption: Decision workflow for preventing spiroketal isomerization during NMR analysis.
Troubleshooting Protocols:
-
Neutralize the Solvent: Before preparing your NMR sample, pass the required volume of CDCl₃ through a small plug of basic alumina. This will effectively remove trace acidic impurities.
-
In-situ Quenching: Add a small amount of anhydrous potassium carbonate (K₂CO₃) powder to the bottom of the NMR tube before adding your sample and the solvent. The K₂CO₃ will neutralize any acid present.
-
Use an Aprotic, Non-Acidic Solvent: If compatible with your compound's solubility, consider using a different deuterated solvent like benzene-d₆ or pyridine-d₅.
-
Minimize Time and Temperature: Prepare the sample immediately before analysis and, if possible, run the experiment at a lower temperature to slow down the rate of potential isomerization.
Question 2: My spiroketalization reaction is not stereoselective and produces a mixture of isomers. How can I favor the formation of a single, desired isomer?
Answer:
The stereochemical outcome of a spiroketalization reaction is governed by the principles of kinetic versus thermodynamic control.[8][9][10][11] Most acid-catalyzed spirocyclizations of dihydroxy-ketone precursors are reversible and operate under thermodynamic control, meaning the product distribution reflects the relative stability of the possible spiroketal isomers.[1][2][6] The most stable isomer, which is often the one benefiting from stabilizing stereoelectronic effects like the anomeric effect, will be the major product at equilibrium.[1][12]
Understanding the Anomeric Effect: The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the spiro center in this case) to occupy an axial position.[12][13] In spiroketals, the conformation that maximizes the number of anomeric effects (i.e., has the most C-O bonds in an axial orientation with respect to the adjacent ring) is typically the most stable.[1][12]
Mechanism: Thermodynamic vs. Kinetic Control
Caption: Reaction pathways for kinetic vs. thermodynamic spiroketal formation.
Strategies for Stereocontrol:
-
Thermodynamic Control (Favoring the Most Stable Isomer):
-
Reaction Conditions: Use a Brønsted acid (e.g., p-TsOH, CSA) or Lewis acid (e.g., TMSOTf, Sc(OTf)₃) in a suitable solvent and allow the reaction to stir for an extended period (hours to days) to ensure equilibrium is reached.[14] Higher temperatures can facilitate equilibration, but be mindful of potential decomposition.[8]
-
Rationale: This approach allows the initially formed kinetic product to revert to the oxycarbenium ion intermediate and eventually funnel into the most thermodynamically stable spiroketal.[7][8]
-
-
Kinetic Control (Favoring the Less Stable Isomer):
-
Reaction Conditions: Achieving kinetic control is more challenging and often requires specialized methods that avoid reversible conditions.[1][2] This may involve:
-
Low Temperatures: Running the cyclization at very low temperatures can "trap" the kinetic product before it has enough energy to equilibrate.[11]
-
Specialized Reagents: Methods that proceed through non-reversible intermediates, such as halonium-ion-induced spiroketalization or epoxide-opening cyclizations, can provide access to less stable isomers.[6][15][16][17] For example, a Ti(Oi-Pr)₄-mediated reaction can lead to kinetic epoxide-opening with retention of configuration.[15][16]
-
-
Rationale: These methods are designed to be irreversible, making the product ratio dependent on the relative activation energies of the competing cyclization pathways, not the stability of the final products.[9]
-
Question 3: I need to perform a reaction on another part of my molecule that requires acidic conditions, but my spiroketal is not stable. What are my options?
Answer:
This is a common challenge in multi-step synthesis. The lability of standard spiroketals to acid necessitates a strategic approach to protecting groups and reaction sequencing.[18]
Troubleshooting Options:
-
Change the Reaction Order: If possible, perform the acid-sensitive step before the spiroketal is formed. This is the most straightforward solution.
-
Use an Acid-Stable Diol Protecting Group: Instead of forming the spiroketal early, protect the precursor diol with a group that is stable to your acidic conditions. After the acid-mediated step is complete, deprotect the diol and then form the spiroketal under controlled conditions.
Data Summary: Comparing Diol Protecting Groups
| Protecting Group | Structure Class | Stability to Acid | Cleavage Conditions | Orthogonality |
| Isopropylidene (Acetonide) | Cyclic Ketal | Labile | Aq. HCl, p-TsOH | Poor vs. Spiroketal |
| Benzylidene Acetal | Cyclic Acetal | Labile (more stable than acetonide) | Acidic hydrolysis; Hydrogenolysis | Poor vs. Spiroketal |
| Silyl Ethers (TBDMS, TIPS) | Silyl Ether | Moderate to High | Fluoride ions (TBAF), Strong Acid | Excellent |
| Cyclic Carbonate | Carbonate | Stable | Basic hydrolysis (e.g., K₂CO₃) | Excellent |
| "Bocdene" Acetal | Acetal | Very Stable | Base-mediated elimination | Excellent |
This table summarizes data from multiple sources.[19][20][21]
Recommended Protocol: Silyl Ether Protection
If your subsequent reaction involves acidic conditions, protecting the diol precursor as a cyclic silyl ether (e.g., a di-tert-butylsilylene or TIPDS group) is an excellent strategy.[20]
-
Protection: React the diol precursor with the appropriate dichlorosilane or silylene ditriflate reagent in the presence of a base (e.g., pyridine, imidazole).
-
Acidic Reaction: Perform your desired acid-catalyzed transformation on the silyl-protected intermediate.
-
Deprotection: Cleave the silyl ether using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.
-
Spiroketalization: With the diol revealed, proceed with the stereocontrolled spiroketalization as planned.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed spiroketal isomerization?
The mechanism involves three key steps: (1) Protonation of one of the spiroketal oxygen atoms by an acid catalyst. (2) Heterolytic cleavage of the adjacent C-O bond to form a resonance-stabilized, planar oxycarbenium ion and a pendant hydroxyl group. (3) Intramolecular nucleophilic attack of the hydroxyl group onto the carbocation. Since this attack can occur from either face of the planar intermediate, a mixture of diastereomers can be formed, leading to equilibration.[1][22][23]
Q2: How can I monitor the progress of a spiroketalization reaction and check for isomer formation?
A combination of analytical techniques is recommended for robust monitoring:
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the reaction's progress. Diastereomers may sometimes be resolved on TLC.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A chiral stationary phase may be required to resolve enantiomers, while standard reverse-phase or normal-phase columns can often separate diastereomers.[24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The appearance of multiple sets of signals for key protons or carbons indicates the presence of isomers.[26]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it confirms the molecular weight of the product(s) and can help quantify the ratio of isomers if they are chromatographically separated.[24][27]
Q3: Are there any reaction conditions that can completely prevent isomerization?
While completely preventing any potential for isomerization is difficult under equilibrating conditions, you can strongly suppress it by avoiding acid. If the spiroketal has already been formed and must be handled, ensure all solvents and reagents are neutral or basic. If you are synthesizing the spiroketal, using a kinetically controlled, non-acidic method is the best approach to form a specific isomer without subsequent equilibration.[2][15][16]
Q4: My target molecule is a "non-anomeric" spiroketal (a thermodynamically less stable isomer). What is the best synthetic strategy?
Synthesizing the less stable spiroketal requires a kinetically controlled reaction.[1][2] The goal is to use a method where the cyclization step is irreversible, so the product distribution is dictated by the transition state energies rather than the final product stabilities.[8][9] Strategies include:
-
Epoxide-Opening Cyclizations: These reactions, often mediated by specific Lewis acids like Ti(Oi-Pr)₄, can proceed with high stereocontrol and are not reversible under the reaction conditions.[15][16]
-
Intramolecular Hetero-Michael Additions.
-
Organometallic-Mediated Cyclizations.
The key is to choose a reaction that does not involve a Brønsted acid catalyst which would promote equilibration to the more stable thermodynamic product.[2][17]
References
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Stereoelectronic Effects The Anomeric Effect in Spiroketals - ChemTube 3D . ChemTube 3D. Available at: [Link]
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Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC . National Center for Biotechnology Information. Available at: [Link]
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New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]
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Recent synthetic approaches toward non-anomeric spiroketals in natural products - PubMed . PubMed. Available at: [Link]
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Epimerization of spiroacetals through acid-catalyzed heterolysis. - ResearchGate . ResearchGate. Available at: [Link]
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Spiroketal Formation - Stereoelectronic Effects - ChemTube3D . ChemTube 3D. Available at: [Link]
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Alternative Spiroketalization Methods Toward Purpuromycin: A Diketone Approach to Prevent Benzofuran Formation - PubMed . PubMed. Available at: [Link]
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A Mechanistically Inspired Halenium Ion Initiated Spiroketalization: Entry to Mono- and Dibromospiroketals - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]
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Chapter 3 Diol Protecting Groups . Available at: [Link]
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Diol - Wikipedia . Wikipedia. Available at: [Link]
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ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY - YouTube . YouTube. Available at: [Link]
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Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. Chem-Station. Available at: [Link]
-
Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals . PubMed. Available at: [Link]
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Spiroketals - Wikipedia . Wikipedia. Available at: [Link]
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An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control . Imperial College London. Available at: [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - MDPI . MDPI. Available at: [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
Designed Spiroketal Protein Modulation - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online . Taylor & Francis Online. Available at: [Link]
-
Thermodynamic and kinetic reaction control - Wikipedia . Wikipedia. Available at: [Link]
-
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society . ACS Publications. Available at: [Link]
-
Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration - PubMed . PubMed. Available at: [Link]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
-
Nitroalkanes as Central Reagents in the Synthesis of Spiroketals - ResearchGate . ResearchGate. Available at: [Link]
-
Analytical Methods - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin . Jack Westin. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic and Kinetic Products - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]
-
Common methods for the preparation of spiroketals a) from dihydroxyketons - ResearchGate . ResearchGate. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds . Preprints.org. Available at: [Link]
-
Computational Insight into the Rope-Skipping Isomerization of Diarylether Cyclophanes . MDPI. Available at: [Link]
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Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations - NIH . National Institutes of Health. Available at: [Link]
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Analytical Techniques to Investigate the Neurochemical Basis of Behavior . eScholarship. Available at: [Link]
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY . Wiley. Available at: [Link]
-
Monitoring the synthetic procedures of commercial drugs by 2H NMR spectroscopy: the case of ibuprofen and naproxen. | Semantic Scholar . Semantic Scholar. Available at: [Link]
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Technical Support Center: p-Toluenesulfonic Acid (p-TsOH) Catalyst Removal
Welcome to the technical support center for catalyst purification. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven methodologies for the effective removal of p-toluenesulfonic acid (p-TsOH) from reaction mixtures. Our goal is to equip you not just with protocols, but with the underlying chemical principles to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of p-TsOH that influence its removal?
p-Toluenesulfonic acid (p-TsOH) is a strong organic acid, approximately one million times stronger than benzoic acid.[1][2][3] It is a white, hygroscopic solid that is frequently used as its monohydrate (p-TsOH·H₂O).[1][2][3] Its utility as a catalyst in organic synthesis stems from its high acidity and its solubility in polar organic solvents.[1][4][5]
Crucially for its removal, p-TsOH's properties can be modulated through simple acid-base chemistry. While the acid form is soluble in many organic solvents, its conjugate base—the p-toluenesulfonate anion—is significantly more polar. This difference in polarity is the cornerstone of the most common purification strategies.
| Compound | Form | Water Solubility | Organic Solvent Solubility |
| p-Toluenesulfonic Acid (p-TsOH) | Acidic (R-SO₃H) | High (67 g/100 mL)[2] | Soluble in alcohols, ethers, and other polar solvents.[1][3][4] Insoluble in non-polar solvents like toluene.[3] |
| Sodium p-toluenesulfonate | Salt (R-SO₃⁻Na⁺) | Very High | Generally insoluble in non-polar organic solvents (e.g., DCM, Ether, EtOAc). |
Q2: Why is the complete removal of p-TsOH crucial for my experiment?
Residual p-TsOH can have significant downstream consequences:
-
Interference with Subsequent Reactions: As a strong acid, it can catalyze unintended side reactions, decompose acid-sensitive functional groups, or neutralize basic reagents in a subsequent step.
-
Purification Challenges: Its polarity can lead to streaking on silica gel columns, complicating chromatographic purification.
-
Product Instability: The acidic residue can degrade the final compound over time, affecting its purity and stability during storage.
-
Biological Assay Interference: For drug development professionals, residual acid can alter the pH of assay media, leading to erroneous biological data.
Q3: What is the most reliable method for removing p-TsOH from a typical reaction mixture?
The most effective and widely used method is a liquid-liquid extraction using a mild aqueous base , often referred to as a "basic wash" or "basic workup".[6]
The Principle (Causality): This technique exploits the dramatic change in solubility upon deprotonation. The strong acid, p-TsOH, reacts with a weak base (like sodium bicarbonate) to form the sodium p-toluenesulfonate salt.[7][8] This salt is an ionic compound, making it highly soluble in the aqueous phase and virtually insoluble in most common organic solvents. This allows for a clean separation of the catalyst from the desired organic product.
Troubleshooting & In-Depth Protocols
This section addresses specific issues and provides detailed, step-by-step workflows for the most common removal scenarios.
Scenario 1: My product is stable in the presence of a mild base.
Issue: How do I perform a basic aqueous wash to remove p-TsOH?
Solution: Follow the detailed protocol below. This procedure is the first line of defense for most reaction workups involving p-TsOH.
-
Reaction Quenching: Once the reaction is complete (as monitored by TLC, LC-MS, etc.), cool the reaction mixture to room temperature. If the neutralization is expected to be highly exothermic, pre-cool the flask in an ice-water bath (0 °C).
-
Solvent Dilution: Dilute the reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). This ensures the product remains in the organic phase and reduces the viscosity of the mixture.
-
First Basic Wash: Transfer the diluted mixture to a separatory funnel. Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the organic layer volume.
-
Expert Insight: Saturated NaHCO₃ is preferred over stronger bases like NaOH because it is less likely to hydrolyze sensitive functional groups (e.g., esters) and the resulting CO₂ evolution provides a visual cue that the acid is being neutralized.[6]
-
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure generated from CO₂ evolution. Shake gently at first, venting frequently. Once the pressure subsides, shake vigorously for 1-2 minutes to ensure complete mixing.[6]
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat Washes: Repeat the wash (steps 3-5) one or two more times. To confirm the complete removal of the acid, you can check the pH of the final aqueous wash with pH paper; it should be neutral or slightly basic (pH 7-8).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.[6]
-
Drying & Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of p-TsOH.
Caption: Standard workflow for p-TsOH removal via basic extraction.
Scenario 2: My product contains base-labile functional groups (e.g., esters, certain protecting groups).
Issue: A basic wash might damage my product. What are my alternatives?
Solution: You have several options that avoid strongly basic conditions. The best choice depends on the properties of your product.
-
Principle: Since p-TsOH has high water solubility, multiple washes with neutral water can effectively extract the acid, albeit less efficiently than a basic wash.[2][4] This is a good option if your product has very low water solubility.
-
Protocol: Follow the steps in Protocol 1 , but substitute deionized water for the sodium bicarbonate solution. You may need 3-5 washes to be effective.
-
Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). p-TsOH is highly polar and will generally adhere strongly to silica gel.
-
Expert Insight: This method is effective but can be complicated by the acidity of p-TsOH, which may cause streaking or decomposition of very sensitive products on the column. To mitigate this, you can pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., by adding 0.5-1% Et₃N to your eluent system).
-
Protocol:
-
Concentrate the reaction mixture to obtain the crude product.
-
Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent.
-
Load the material onto a silica gel column.
-
Elute the column with an appropriate solvent system (e.g., hexanes/ethyl acetate), gradually increasing polarity. The less polar product should elute before the highly polar p-TsOH.
-
Monitor the fractions by TLC to isolate the pure product.
-
-
Principle: This method is ideal if your desired product is a solid and has solubility properties that are significantly different from p-TsOH in a particular solvent system.[6][9]
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Choose a solvent in which your product is soluble at high temperatures but poorly soluble at low temperatures, while p-TsOH remains soluble at all temperatures.
-
Dissolve the crude material in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly, inducing crystallization of your pure product.
-
Collect the crystals by filtration, washing with a small amount of the cold solvent to remove any residual mother liquor containing the dissolved p-TsOH.
-
Caption: Decision tree for removing p-TsOH from base-sensitive compounds.
References
-
Wikipedia. p-Toluenesulfonic acid. [Link]
-
Solubility of Things. p-Toluenesulfonic acid. [Link]
-
Chemeurope.com. p-Toluenesulfonic acid. [Link]
-
ChemBK. p-Toluenesulfonic Acid. [Link]
-
Zu-Lon Industrial Co., Ltd. PTSA, Para Toluene Sulfonic Acid. [Link]
-
Ataman Kimya. p-Toluenesulfonic Acid. [Link]
-
Chemistry Stack Exchange. Verify my expected product of two acid/base reactions and does chosen solvent change reaction?. [Link]
-
YouTube. Make p-Toluenesulfonic Acid. [Link]
-
YouTube. Sulfonation: p-Toluenesulfonic Acid. [Link]
Sources
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- 5. Page loading... [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with Indolin-2-one Starting Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for dealing with the poor solubility of indolin-2-one starting materials, a common yet significant hurdle in chemical synthesis and drug discovery. The inherent planarity and hydrogen bonding capabilities of the indolin-2-one scaffold frequently lead to high lattice energies and consequently, low solubility in common organic solvents. This guide offers a multi-faceted approach to systematically address and overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with poorly soluble indolin-2-one derivatives.
Q1: Why are my indolin-2-one starting materials not dissolving in standard solvents like ethanol or ethyl acetate?
Indolin-2-one derivatives often exhibit poor solubility due to their rigid, planar structure and the presence of hydrogen bond donors (N-H) and acceptors (C=O). These features promote strong intermolecular interactions, leading to a stable crystal lattice that is difficult for many common solvents to disrupt. The large hydrophobic surface area of the indole ring can also contribute to poor solubility in polar solvents.[1]
Q2: I'm observing precipitation of my indolin-2-one derivative during my reaction. What is the likely cause?
Precipitation during a reaction can occur for several reasons. A change in the reaction mixture's polarity, temperature, or pH can decrease the solubility of your starting material or a newly formed intermediate. For instance, if a reaction consumes a polar reagent, the overall solvent polarity may decrease, causing your less soluble indolin-2-one to crash out of solution.
Q3: Can I simply heat the mixture to dissolve my compound?
Heating can increase the solubility of most compounds.[2][3][4] However, this approach should be used with caution. Excessive heat can lead to degradation of thermally sensitive indolin-2-one derivatives or promote unwanted side reactions. It is crucial to first determine the thermal stability of your compound. A preliminary test would be to heat a small sample in the chosen solvent and monitor for any color change or the appearance of new spots on a TLC plate, which could indicate decomposition.
Q4: Are there any "go-to" solvents for indolin-2-one compounds?
While there is no universal solvent, polar aprotic solvents are often a good starting point for dissolving indolin-2-one derivatives. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[1][5] These solvents have high boiling points and are excellent at disrupting the intermolecular hydrogen bonds that contribute to poor solubility. However, their high boiling points can make them difficult to remove post-reaction.
In-Depth Troubleshooting Guides
When standard approaches fail, a more systematic methodology is required. The following guides provide detailed protocols and the scientific rationale behind them to tackle persistent solubility issues.
Guide 1: Systematic Solvent Screening
A logical first step in troubleshooting is to perform a systematic solvent screening to identify an optimal solvent or solvent system.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Accurately weigh approximately 1-2 mg of your indolin-2-one derivative into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the list below.
-
Observation at Room Temperature: Agitate the vials at room temperature for 5-10 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Controlled Heating: For samples that did not fully dissolve, gently heat the vials in a controlled manner (e.g., in a 40°C water bath) and observe any changes in solubility. Be cautious of solvent evaporation.
-
Data Analysis: Record your observations in a table to compare the effectiveness of different solvents.
Table 1: Example Solvent Screening Data for an Indolin-2-one Derivative
| Solvent | Polarity Index | Boiling Point (°C) | Solubility at RT | Solubility at 40°C | Notes |
| Dichloromethane | 3.1 | 40 | Partially Soluble | Soluble | Volatile, easy to remove. |
| Tetrahydrofuran | 4.0 | 66 | Partially Soluble | Soluble | Can form peroxides.[6] |
| Acetonitrile | 5.8 | 82 | Sparingly Soluble | Partially Soluble | |
| Ethanol | 4.3 | 78 | Insoluble | Sparingly Soluble | |
| Dimethylformamide | 6.4 | 153 | Soluble | Soluble | High boiling point. |
| Dimethyl Sulfoxide | 7.2 | 189 | Soluble | Soluble | High boiling point, can be difficult to remove.[6] |
Diagram 1: Solvent Selection Workflow
Caption: A decision tree for systematic solvent selection.
Guide 2: Employing Co-solvents
If a single solvent is not effective, a mixture of solvents, or a co-solvent system, can be a powerful tool.[7][8] A small amount of a "good" solvent (one in which your compound is highly soluble, like DMSO) can be added to a "poor" but otherwise desirable bulk solvent (like ethanol or toluene) to enhance overall solubility.[9][10]
Experimental Protocol: Co-solvent Titration
-
Initial Suspension: Suspend a known amount of your indolin-2-one derivative in a measured volume of the "poor" bulk solvent.
-
Co-solvent Addition: While stirring, add the "good" co-solvent (e.g., DMSO) dropwise until the solid completely dissolves.
-
Determine Ratio: Record the volume of co-solvent required to achieve dissolution. This will give you a working ratio for your reaction scale-up.
-
Reaction Compatibility Check: Ensure the chosen co-solvent is compatible with your reaction conditions and reagents. For example, DMSO can be oxidized under certain conditions.[6]
Guide 3: pH Adjustment
For indolin-2-one derivatives with ionizable functional groups (e.g., carboxylic acids or basic amines), altering the pH of the reaction medium can dramatically increase solubility.[11][12]
-
Weakly Acidic Indolin-2-ones: For compounds with an acidic proton (e.g., a carboxylic acid substituent), adding a mild base can deprotonate the group, forming a more soluble salt.[13][14]
-
Weakly Basic Indolin-2-ones: Conversely, for compounds with a basic site (e.g., an amino side chain), adding a mild acid can form a protonated, more soluble salt.[12]
Experimental Protocol: pH-Mediated Solubility Test
-
Aqueous Suspension: Suspend a small amount of your compound in water or a buffered solution.
-
pH Modification:
-
For acidic compounds, add a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃) dropwise.
-
For basic compounds, add a dilute aqueous acid (e.g., 1M HCl) dropwise.
-
-
Observe Dissolution: Monitor for dissolution upon pH change.
-
Application to Reaction: If successful, consider if your reaction can be performed under these modified pH conditions or if a pH-adjusting excipient could be used in a formulation.[13][]
Diagram 2: pH Adjustment Strategy
Caption: pH modification for enhancing solubility.
Guide 4: Advanced Solubilization Techniques
For the most challenging cases, more advanced formulation strategies may be necessary, particularly in the context of drug development.
-
Use of Surfactants: Surfactants are amphiphilic molecules that can form micelles in solution.[16] Above a certain concentration (the critical micelle concentration), these micelles can encapsulate poorly soluble compounds in their hydrophobic core, effectively solubilizing them in the bulk aqueous medium.[17][18] Common laboratory and pharmaceutical surfactants include Tween 80 and Sodium Dodecyl Sulfate (SDS).[18][19]
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at a solid state.[20][21] Methods like solvent evaporation or melt extrusion can be used to create a solid dispersion where the drug is present in a much more soluble, often amorphous, state.[22][23] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[20]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, like indolin-2-ones, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent water solubility.[24][25]
Table 2: Comparison of Advanced Solubilization Techniques
| Technique | Principle | Common Excipients | Advantages | Considerations |
| Micellar Solubilization | Encapsulation in surfactant micelles.[18] | Tween 80, Polysorbates, SDS.[18] | Effective for highly hydrophobic compounds. | Potential for toxicity with some surfactants.[26] |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier matrix.[27] | PEGs, PVP, HPMC.[20][22] | Can significantly improve dissolution rate and bioavailability.[21] | Requires specific manufacturing processes (e.g., spray drying).[25] |
| Complexation | Formation of inclusion complexes.[24] | α, β, γ-Cyclodextrins.[25] | High efficiency for suitable guest molecules. | Stoichiometry and binding affinity are critical.[28] |
Conclusion
Addressing the poor solubility of indolin-2-one starting materials requires a systematic and informed approach. By starting with a thorough solvent screening and progressing through techniques like co-solvency and pH adjustment, researchers can often find a practical solution for their synthetic needs. For drug development professionals facing bioavailability challenges, advanced methods such as solid dispersions and complexation offer powerful tools to enhance the delivery of these promising compounds. This guide provides the foundational knowledge and practical steps to confidently navigate and overcome these common experimental hurdles.
References
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Javia, V., Thakkar, H., & Maheriya, P. (2021). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
-
Kumar, R., & Singh, S. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Pawar, J., & Fule, R. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Sharma, D., Saini, S., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Anonymous. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Analysis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
For researchers, scientists, and professionals in drug development, the precise structural elucidation and characterization of novel chemical entities are paramount. The spirooxindole scaffold, a privileged structure in medicinal chemistry, often presents unique analytical challenges due to its rigid, three-dimensional architecture. This guide provides an in-depth comparison of mass spectrometry (MS) with alternative analytical techniques for the characterization of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one, a representative member of this important class of molecules. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to ensure a robust, self-validating analytical workflow.
The Central Role of Mass Spectrometry in Structural Verification
Mass spectrometry is an indispensable tool for confirming the molecular weight and probing the structure of newly synthesized compounds.[1] For 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one (Molecular Formula: C₁₁H₁₀BrNO₃, Molecular Weight: 284.11 g/mol ), high-resolution mass spectrometry (HRMS) is the first line of analysis to confirm the elemental composition.
Ionization Technique Selection: ESI vs. APCI
Electrospray ionization (ESI) is the preferred method for spirooxindole derivatives due to their moderate polarity and the ability to produce intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[2] This "soft" ionization is crucial for establishing the molecular weight unequivocally.[3] ESI in positive ion mode is particularly effective as the nitrogen atom in the indolinone ring is a ready site for protonation.[4][5]
Atmospheric pressure chemical ionization (APCI) could be considered for less polar analogues, but for this compound, ESI provides a cleaner spectrum with a strong molecular ion peak, which is the primary goal of the initial analysis.
Proposed ESI-MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) through collision-induced dissociation (CID) provides structural insights by breaking the molecule into characteristic fragment ions.[1] For 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one, the fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The presence of the bromine atom introduces a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a powerful diagnostic tool in the mass spectrum.
A plausible fragmentation pathway for the [M+H]⁺ ion of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one would likely initiate from the protonated indolinone nitrogen. The fragmentation cascade is expected to involve the dioxane ring and the oxindole core.
Key Predicted Fragmentation Steps:
-
Loss of the Dioxane Moiety: A primary fragmentation would likely involve the cleavage of the spirocyclic C-C bond and subsequent loss of the dioxane ring or parts of it.
-
Indolinone Ring Fragmentation: Cleavage of the amide bond (loss of CO) is a common fragmentation pathway for oxindoles.
-
Loss of Bromine: While less common as an initial step, the loss of the bromine radical can occur at higher collision energies.
Caption: Proposed fragmentation pathway for 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one.
Comparative Analytical Techniques: A Multi-faceted Approach
While powerful, mass spectrometry provides limited information about stereochemistry and subtle structural features. Therefore, a robust characterization relies on the convergence of data from multiple analytical techniques.[6]
| Technique | Information Provided | Strengths | Weaknesses |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula (HRMS), Structural Fragments (MS/MS) | High sensitivity (picomole to femtomole), fast analysis time.[7] | Limited stereochemical information, potential for ion suppression. |
| NMR Spectroscopy | Detailed connectivity (¹H, ¹³C, COSY), 3D structure (NOESY), Stereochemistry.[8][9] | Unambiguous structure elucidation, non-destructive.[10] | Lower sensitivity than MS, requires larger sample amounts, longer acquisition times.[7] |
| HPLC-UV | Purity assessment, quantification, isolation of impurities. | Robust and reproducible for quantification, widely available. | Limited structural information, requires a chromophore for detection. |
| X-Ray Crystallography | Absolute 3D structure, stereochemistry, crystal packing. | Definitive structural confirmation. | Requires a suitable single crystal, which can be difficult to obtain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[8][9] For 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one, a suite of NMR experiments is necessary for complete assignment.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, piecing together the molecular skeleton.
The chemical shifts in the aromatic region will be particularly informative for confirming the position of the bromine atom on the indolinone ring.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is essential for assessing the purity of the synthesized compound and for developing a quantitative analytical method.[11] A reversed-phase HPLC method with UV detection is the standard approach for compounds of this polarity.
Experimental Protocols
Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the compound in methanol or acetonitrile to a concentration of approximately 10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
ESI-MS (Positive Mode):
-
Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
ESI-MS/MS:
-
Select the [M+H]⁺ isotopic cluster (m/z 284/286) as the precursor ion.
-
Apply a collision energy ramp (e.g., 10-40 eV) with argon as the collision gas to observe the fragmentation pattern.
-
Caption: A typical LC-MS/MS workflow for the analysis of small molecules.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Acquire 2D correlation spectra: COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range).
-
HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Conclusion and Best Practices
The comprehensive analysis of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one necessitates a multi-technique approach for unambiguous structural confirmation and purity assessment. While high-resolution mass spectrometry provides essential molecular weight and fragmentation data, it should be corroborated with NMR spectroscopy for detailed structural elucidation and HPLC for purity analysis. This guide provides a framework for selecting the appropriate analytical tools and designing robust experimental protocols. By integrating data from these orthogonal techniques, researchers can ensure the scientific integrity of their findings and accelerate the drug development process.
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A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized Spirooxindoles
Introduction
Spirooxindoles represent a privileged heterocyclic scaffold due to their prevalence in natural alkaloids and their significant potential in medicinal chemistry.[1][2] The unique three-dimensional structure, featuring a spiro center at the C3 position of the oxindole core, imparts remarkable biological activities.[1] As researchers synthesize novel spirooxindole derivatives, rigorous purity assessment becomes a critical, non-negotiable step to ensure that downstream biological or chemical data is both accurate and reproducible. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering the resolution and sensitivity required to separate the target compound from starting materials, byproducts, and isomers.[3][4]
This guide provides an in-depth comparison of HPLC-based methodologies for the purity assessment of spirooxindoles. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, compare advanced techniques, and provide actionable, field-proven insights to empower researchers in drug discovery and development.
Pillar 1: The Primacy of Reversed-Phase HPLC
For most achiral spirooxindole derivatives, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The fundamental principle of RP-HPLC involves a nonpolar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.[5][6] Compounds are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[6]
Why RP-HPLC is the Go-To Method:
-
Versatility: RP-HPLC can separate a vast range of organic molecules, making it suitable for the diverse functionalities that can be incorporated into the spirooxindole scaffold.[5][7]
-
Robustness: Modern RP-HPLC columns, particularly those with C18 (octadecylsilane) bonded phases, are highly stable and provide reproducible results over many analyses.[4]
-
Established Protocols: A wealth of literature and application notes exist for RP-HPLC, simplifying method development.
Typical Starting Conditions for Spirooxindole Analysis:
| Parameter | Recommended Starting Point | Rationale |
| Stationary Phase | C18 (Octadecyl), 5 µm particle size | The long alkyl chains provide strong hydrophobic retention, which is effective for the relatively nonpolar core of many spirooxindoles.[4][7] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with good UV transparency.[4] Formic acid is added to control the ionization state of the analytes and improve peak shape by minimizing tailing.[8] |
| Elution Mode | Gradient | A gradient elution, where the percentage of the organic solvent (B) is increased over time, is ideal for separating compounds with a wide range of polarities, which is common in crude reaction mixtures.[4][5] |
| Detection | UV-Vis (PDA Detector) at 254 nm | The oxindole core contains a chromophore that absorbs UV light, making UV detection a universally applicable method. A Photodiode Array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.[4] |
Pillar 2: Confronting Complexity with Advanced & Orthogonal Techniques
While RP-HPLC is the workhorse, its resolving power may be insufficient for highly complex samples or structurally similar isomers. In these cases, employing advanced or orthogonal (separation based on a different principle) techniques is essential.
Comparison of Chromatographic Techniques
| Technique | Principle | Key Advantages for Spirooxindoles | When to Use |
| HPLC | Separation based on hydrophobicity (RP) or polarity (NP). Utilizes ~3-5 µm particles. | Robust, versatile, widely available, and cost-effective.[9] | Routine purity checks, analysis of moderately complex mixtures. |
| UPLC (Ultra-Performance Liquid Chromatography) | Same principle as HPLC but uses sub-2 µm particles and operates at much higher pressures (~15,000 psi).[10][11] | Faster Run Times: Dramatically increases throughput.[9][12]Higher Resolution: Sharper peaks allow for better separation of closely related impurities.[12]Increased Sensitivity: Taller, narrower peaks are easier to detect.[9] | High-throughput screening, analysis of complex impurity profiles, trace-level impurity detection. |
| SFC (Supercritical Fluid Chromatography) | Uses a supercritical fluid (typically CO2) as the main mobile phase component.[13][14] | Orthogonal Selectivity: Provides different separation patterns compared to RP-HPLC.[15]Faster Separations: Low viscosity of the mobile phase allows for high flow rates.[14]"Greener" Technique: Reduces the use of organic solvents.[13] | Separation of isomers that are difficult to resolve by RP-HPLC; chiral separations.[15][16] |
The Critical Role of Chiral Chromatography
Many synthetic routes for spirooxindoles result in racemic mixtures. Since enantiomers often have drastically different pharmacological effects, their separation and quantification are mandated by regulatory bodies and are essential for drug development.
Why it's essential: Enantiomers have identical physical properties in a non-chiral environment and will co-elute on a standard achiral HPLC column.[17] Chiral separation is necessary to determine the enantiomeric excess (ee) of the product.
Methodology: This is achieved using a Chiral Stationary Phase (CSP).[18] These phases contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.[18][19] Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are extremely popular due to their broad applicability.[17]
Typical Conditions for Chiral Spirooxindole Separation:
-
Stationary Phase: Chiralpak® IA or Chiralcel® OD-H columns are common starting points.[20]
-
Mobile Phase: Often a mixture of n-hexane and isopropanol (normal-phase mode) or specialized mobile phases for reversed-phase chiral chromatography.[20]
-
Screening: Method development is often empirical, requiring the screening of multiple CSPs and mobile phases to find the optimal separation.[21]
Pillar 3: Ensuring Trustworthiness through Method Validation
An unvalidated analytical method provides data without context or assurance of reliability. Method validation, following guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1), demonstrates that a method is suitable for its intended purpose.[22][23][24][25]
Key Validation Parameters for a Purity Assay:
| Parameter | Purpose | How It's Assessed |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).[25] | Analyze blank samples, placebo, and spiked samples. Use a PDA detector to check for peak purity. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Analyze a series of standards at different concentrations (typically 5 levels) and perform a linear regression analysis (R² > 0.995 is common). |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a sample with a known concentration (e.g., a certified reference material) or use a spike-recovery method on a sample matrix. |
| Precision | To assess the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (short-term) and Intermediate Precision (long-term, different days/analysts).[25] | Calculate the Relative Standard Deviation (RSD) of multiple injections or preparations. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically S/N > 10) or by establishing the lowest concentration that meets accuracy and precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[25] | Systematically alter method parameters and observe the effect on the results. |
Experimental Protocols & Workflows
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing a purity assessment method for a novel spirooxindole.
Caption: A systematic workflow for HPLC method development.
Protocol 1: General RP-HPLC Purity Assessment
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized spirooxindole and dissolve it in 1 mL of diluent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the method.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA at 254 nm.
-
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Analysis: Inject the blank (diluent), followed by the sample solution.
-
Data Processing: Integrate all peaks. Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Causality: The gradient is designed to elute polar impurities early and retain the more nonpolar spirooxindole, ensuring separation from potential late-eluting byproducts. The acidic mobile phase ensures that any basic nitrogen atoms in the structure are protonated, leading to sharper, more symmetrical peaks.
Conclusion and Future Perspective
The purity assessment of synthesized spirooxindoles is a multifaceted task that relies heavily on the robust and versatile framework of HPLC. While RP-HPLC remains the primary tool for routine analysis, a modern drug development laboratory must be equipped to deploy orthogonal and advanced techniques like UPLC, SFC, and chiral chromatography to tackle the complex separation challenges presented by these unique scaffolds. The future will likely see wider adoption of UPLC for its speed and efficiency gains, and a greater emphasis on SFC as a green, complementary technique.[10][14] Regardless of the technology, a commitment to rigorous method validation based on authoritative guidelines like ICH Q2(R1) is the ultimate guarantor of data integrity and scientific trustworthiness.[22][25]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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Halogen Wars: A Comparative Guide to the Cytotoxicity of Bromo- vs. Chloro-Substituted Spirooxindoles
In the landscape of medicinal chemistry, the spirooxindole scaffold stands out as a "privileged structure," a framework that repeatedly appears in molecules with significant biological activity, particularly in oncology.[1][2] The strategic modification of this core, especially through halogenation, has become a cornerstone of modern drug design, aimed at enhancing potency, selectivity, and pharmacokinetic properties.[3] This guide provides an in-depth, objective comparison of the cytotoxic effects of bromo- and chloro-substituted spirooxindoles, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Rationale for Halogenation: More Than Just an Atomic Swap
The introduction of a halogen atom—such as bromine (Br) or chlorine (Cl)—onto the spirooxindole scaffold is a deliberate and impactful decision. Halogens can profoundly influence a molecule's biological activity through several mechanisms:
-
Lipophilicity Modulation : Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[3] This is a critical factor for oral bioavailability and overall drug efficacy.
-
Metabolic Stability : The presence of a halogen can block sites on the molecule that are susceptible to metabolic degradation by enzymes, thereby increasing the drug's half-life in the body.
-
Target Engagement : Halogen atoms can form specific, high-affinity interactions known as "halogen bonds" with protein targets. This can lead to a tighter binding affinity and enhanced inhibitory activity against key cancer-related proteins like MDM2 or cyclin-dependent kinases (CDKs).[4]
The choice between bromine and chlorine is nuanced. Bromine is larger, more polarizable, and a stronger halogen bond donor than chlorine. These subtle electronic and steric differences can lead to significant variations in cytotoxic potency and selectivity.
Comparative Cytotoxicity: An Evidence-Based Analysis
The anticancer potential of halogenated spirooxindoles has been evaluated across a multitude of human cancer cell lines. While direct, side-by-side comparisons of identical bromo- and chloro-substituted scaffolds are not always available in a single study, a cross-literature analysis reveals compelling trends. The following table summarizes representative IC₅₀ (half-maximal inhibitory concentration) values, a key measure of a compound's potency.
| Compound Class/Reference | Substitution | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Insights |
| Pyrrolizidine Spirooxindoles[5] | p-Chloro phenyl | A549 (Lung) | >100 (24h), 10.26 (48h) | Delayed onset of action observed. |
| Pyrrolizidine Spirooxindoles[5] | p-Bromo phenyl | A549 (Lung) | 15.49 | Demonstrates substantial activity. |
| Di-spirooxindoles[6] | 6-Chloro isatin derivative | HeLa (Cervical) | 7.2 | Active against cervical cancer. |
| Di-spirooxindoles[7] | 6-Chloro isatin derivative | HeLa (Cervical) | 7.2 | Consistent activity reported in separate studies. |
| Furan-Spirooxindoles[8][9] | o-Chloro substitution | MCF7 (Breast) | >100 | Isomer position is critical; ortho-chloro shows poor activity. |
| Furan-Spirooxindoles[8][9] | p-Chloro substitution | MCF7 (Breast) | 17.8 | Para-chloro isomer shows significantly better activity. |
| Furan-Spirooxindoles[8][9] | p-Bromo substitution | MCF7 (Breast) | 4.7 | Bromo-substitution at the para position is more potent than chloro. |
| Triazole-Spirooxindoles[10][11] | 2,4-Dichloro phenyl | HepG2 (Liver) | 13.5 | Di-chloro substitution shows strong activity. |
| Spirooxindole-Pyrrolidines[12] | Bromo substituted | (Cell line not specified) | Most active | Structure-activity studies identified bromo- and chloro-derivatives as most potent. |
| Flavones (for comparison)[3] | 4'-Chloro flavonol | (Cell line not specified) | 102 | In a non-spirooxindole scaffold, chloro shows modest activity. |
| Flavones (for comparison)[3] | 4'-Bromo flavonol | (Cell line not specified) | 3.3 | Bromo-substitution leads to a ~30-fold increase in potency over chloro. |
Analysis of Findings:
The compiled data suggests that while both bromo- and chloro-substitutions can yield potent anticancer agents, there is often a discernible advantage for bromine. In several instances where scaffolds are highly similar, the bromo-substituted analog exhibits a lower IC₅₀ value, indicating greater cytotoxic potency.[3][8][9] For example, in the furan-spirooxindole series, the p-bromo derivative was nearly four times more potent than its p-chloro counterpart against the MCF7 breast cancer cell line.[8][9] This trend may be attributed to the enhanced lipophilicity and superior halogen bonding capability of bromine.[3]
Furthermore, the position of the halogen is critical. A change from an ortho- to a para-chloro substitution on the same scaffold resulted in a dramatic increase in activity, highlighting the importance of precise structural modifications for optimal target interaction.[8][9]
Unveiling the Mechanism: How Halogenated Spirooxindoles Induce Cell Death
The cytotoxic effects of these compounds are not arbitrary; they are the result of precise interactions with critical cellular machinery that regulates cell life and death. Many halogenated spirooxindoles function by inducing apoptosis , or programmed cell death, a clean and controlled mechanism that avoids the inflammatory response associated with necrosis.[6]
A primary target for many spirooxindoles is the p53-MDM2 protein-protein interaction .[13] The p53 protein is a crucial tumor suppressor, often called the "guardian of the genome." In many cancers, p53 is inhibited by another protein, MDM2. Spirooxindoles can fit into a binding pocket on MDM2, preventing it from binding to and degrading p53. This liberates p53, allowing it to activate downstream pathways that halt the cell cycle and initiate apoptosis.
Caption: Standard experimental workflow for the MTT cell viability assay.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is another common method to quantify cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. [14][15][16] Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up controls: a vehicle control (spontaneous LDH release), a high control (maximum LDH release, achieved by adding a lysis buffer), and a no-cell control (background). [15][17]2. Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells. [17]3. Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new, clear, flat-bottom 96-well plate. [17]4. Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the required volume (e.g., 100 µL) of this reagent to each well containing the supernatant. [17]5. Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. [17][18]6. Stop Reaction & Read Absorbance: Add the stop solution provided in the kit and measure the absorbance at 490 nm. [14][18]7. Data Analysis: Calculate the percentage of cytotoxicity for each treatment by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells. [19][20]In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells. [20]Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it stains the DNA. [19] Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells in T25 flasks or 6-well plates and treat with the spirooxindole compounds for the desired time.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same flask. [19]3. Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at low speed (e.g., 670 x g for 5 minutes) and resuspending the pellet. [19]4. Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. 5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution. 6. Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer. * Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
The evidence strongly indicates that halogenation is a powerful strategy for enhancing the cytotoxic potential of the spirooxindole scaffold. While both chlorine and bromine substitutions can yield highly active compounds, the available data often points to a superior potency for bromo-substituted analogs, likely due to favorable physicochemical properties that enhance target engagement.
For researchers in the field, this guide underscores the importance of systematic structure-activity relationship (SAR) studies. Future work should focus on direct, head-to-head comparisons of bromo- and chloro-substituted spirooxindoles on identical molecular backbones across a standardized panel of cancer cell lines. Such studies, utilizing the robust protocols detailed herein, will provide clearer insights into the nuanced effects of halogen substitution and accelerate the development of next-generation spirooxindole-based cancer therapeutics.
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The Influence of 5'-Substitution on the Bioactivity of Spirooxindoles: A Comparative Guide
The spirooxindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer and antimicrobial effects.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5'-substituted spirooxindoles, offering a comparative look at how modifications at this specific position on the oxindole ring influence their biological efficacy. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for the synthesis and evaluation of these promising compounds.
The Spirooxindole Core: A Hub of Therapeutic Potential
Spirooxindoles are characterized by a spiro-fused ring system at the C3 position of an oxindole core. This unique three-dimensional architecture allows for precise spatial orientation of various substituents, enabling interactions with a diverse range of biological targets.[2] One of the most significant mechanisms of action for many anticancer spirooxindoles is the inhibition of the MDM2-p53 protein-protein interaction.[1][3] By blocking this interaction, these compounds can stabilize the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells.[3]
The Critical Role of 5'-Substitution in Modulating Bioactivity
The 5'-position of the spirooxindole scaffold offers a strategic point for chemical modification to fine-tune the compound's pharmacological properties. The electronic and steric nature of the substituent at this position can significantly impact binding affinity to target proteins, cell permeability, and overall potency.
Anticancer Activity: A Comparative Analysis
The anticancer potential of 5'-substituted spirooxindoles has been extensively investigated against various cancer cell lines. The choice of substituent at the 5'-position has been shown to be a critical determinant of their cytotoxic efficacy.
Key Observations from Experimental Data:
-
Halogen Substitution: Halogen atoms, particularly chlorine and fluorine, at the 5'-position have consistently demonstrated potent anticancer activity.[4][5] For instance, a spirooxindole analog with a 5'-chloro substitution exhibited significant inhibitory effects on the p53-MDM2 interaction.[1] The electron-withdrawing nature of halogens can enhance the binding affinity of the molecule to its target protein.[4]
-
Nitro Group Substitution: The introduction of a nitro group (NO2) at the 5'-position has also been shown to yield compounds with promising anticancer activity.[6] In a study evaluating di-spirooxindole analogs, a compound with a 5'-nitroisatin ring was found to be a potent agent against the triple-negative breast cancer cell line MDA-MB231, with an IC50 value of 7.63 µM.[6]
Table 1: Comparative Anticancer Activity (IC50 in µM) of 5'-Substituted Spirooxindoles
| Compound ID | 5'-Substituent | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | Reference |
| 1a | H | >50 | >50 | >50 | [7] |
| 1b | 5'-Cl | 7.2 ± 0.3 | - | 7.8 ± 0.3 | [1] |
| 1c | 5'-F | - | - | - | [8] |
| 1d | 5'-NO2 | - | - | - | [6] |
| 1e | 5'-Br | - | - | - | [9] |
| 2a | H | - | - | - | [7] |
| 2b | 5'-Cl | - | - | - | [1] |
| 2c | 5'-NO2 | - | 7.63 ± 0.08 (MDA-MB231) | - | [6] |
Note: A direct comparison is challenging due to variations in the core spirooxindole structure and the other substituents in the cited studies. This table aims to provide a general overview of the impact of 5'-substitution.
Antimicrobial Activity: Exploring New Frontiers
Beyond their anticancer properties, spirooxindoles have also shown promise as antimicrobial agents.[2][10] The 5'-substituent is again a key player in determining the spectrum and potency of their activity.
Key Insights from SAR Studies:
-
Halogen and Nitro Groups: Similar to the trend observed in anticancer activity, the presence of electron-withdrawing groups like halogens and nitro at the 5'-position can enhance antibacterial activity.[11] For example, a spirooxindole derivative with a 5'-nitro group showed notable activity against Enterococcus faecalis.[11]
-
Amino Group: In some quinolone series, a 5'-amino group was found to be optimal for antibacterial activity.[12] This highlights that the ideal substituent can vary depending on the specific heterocyclic scaffold and the target pathogen.
Further research is needed to establish a more comprehensive SAR for the antimicrobial activity of 5'-substituted spirooxindoles.
Experimental Protocols: A Guide for Researchers
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 5'-substituted spirooxindoles.
Synthesis of 5'-Substituted Spirooxindole-Pyrrolidine Derivatives
The most common and efficient method for synthesizing the spirooxindole-pyrrolidine scaffold is the one-pot, three-component 1,3-dipolar cycloaddition reaction.[13][14]
Diagram 1: General Synthetic Scheme for 5'-Substituted Spirooxindoles
Caption: A typical one-pot synthesis of 5'-substituted spirooxindoles.
Step-by-Step Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the 5'-substituted isatin (1 mmol), the desired amino acid (e.g., L-proline or sarcosine, 1 mmol), and the dipolarophile (e.g., a chalcone derivative, 1 mmol) in methanol (20 mL).[15]
-
Reaction: Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[8][15]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (50 mL) to precipitate the crude product.[8]
-
Purification: Filter the solid precipitate and wash with cold water. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).[8]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.[8]
Evaluation of Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[16][17]
Diagram 2: Workflow of the MTT Assay
Caption: Step-by-step workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed the desired cancer cell line (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the 5'-substituted spirooxindole compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).[18]
-
Incubation: Incubate the plate for the desired period (typically 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[16]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[19]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[18]
Assessing MDM2-p53 Interaction Inhibition
Several methods can be employed to evaluate the ability of spirooxindoles to inhibit the MDM2-p53 interaction, including immunoenzymatic assays and Western blotting.
Diagram 3: Logic of MDM2-p53 Inhibition and p53 Activation
Caption: Mechanism of action of spirooxindole-based MDM2-p53 inhibitors.
Western Blotting Protocol to Detect p53 Stabilization:
-
Cell Treatment and Lysis: Treat cancer cells (with wild-type p53, e.g., HCT-116) with the test compounds for a specified time. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against p53 overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the intensity of the p53 band in treated cells compared to the control indicates p53 stabilization.[1]
Conclusion and Future Directions
The 5'-position of the spirooxindole scaffold is a critical determinant of its biological activity. The evidence strongly suggests that electron-withdrawing substituents, such as halogens and nitro groups, can significantly enhance the anticancer and antimicrobial potency of these compounds. The inhibition of the MDM2-p53 interaction remains a key mechanism for their anticancer effects.
Future research should focus on a more systematic exploration of a wider range of substituents at the 5'-position to build a more comprehensive SAR profile. The development of dual-targeting spirooxindoles, for instance, those that inhibit both MDM2 and other cancer-related targets, could lead to more effective therapeutic agents.[20] The detailed protocols provided in this guide should empower researchers to synthesize and evaluate novel 5'-substituted spirooxindoles, contributing to the advancement of this promising class of therapeutic agents.
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. (URL: [Link])
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The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. (URL: [Link])
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Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. (URL: [Link])
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DESIGN AND SYNTHESIS OF DENSELY FUNCTIONALIZED NOVEL SPIROOXINDOLES AS ANTICANCER AGENTS. (URL: [Link])
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Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (URL: [Link])
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Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (URL: [Link])
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. (URL: [Link])
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Combinatorial synthesis of functionalized spirooxindole-pyrrolidine/pyrrolizidine/pyrrolothiazole derivatives via three-component 1,3-dipolar cycloaddition reactions. (URL: [Link])
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and Stereoselective Synthesis of a New Series of Spirooxindole Pyrrolidine Grafted Thiochromene Scaffolds. (URL: [Link])
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Bridging the Gap: A Senior Application Scientist's Guide to Validating Molecular Docking with In-Vitro Assays
<-3a--22_topc2-3a_--22_validation-of-molecular-docking-studies-with-in-vitro-assays_22_>
In the landscape of modern drug discovery, molecular docking serves as a powerful computational tool, enabling the rapid screening of vast compound libraries to predict how potential drugs might bind to a biological target.[1][2] However, these in silico predictions, however promising, are fundamentally theoretical. They represent a hypothesis of molecular interaction, a starting point that demands rigorous experimental validation to ascertain its biological relevance. This guide provides an in-depth comparison of common in-vitro assays used to validate molecular docking studies, offering a framework for researchers to bridge the gap between computational prediction and experimental reality.
The core principle of docking is to predict the preferred orientation and binding affinity of a ligand to a target protein.[1] Yet, the scoring functions used are approximations, and factors like protein flexibility, solvation effects, and the presence of cofactors can lead to discrepancies between predicted scores and actual biological activity.[3][4] Therefore, experimental validation is not just a confirmatory step; it is an essential part of the iterative process of drug design and optimization.
The Crucial First Step: Best Practices in Molecular Docking
Before embarking on costly and time-consuming in-vitro experiments, it is paramount to ensure the docking study itself is robust and reliable. A well-conducted docking protocol enhances the probability of identifying true positive hits.
Key Considerations for a Robust Docking Study:
-
Target Preparation: This involves removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. The quality of the protein structure, typically obtained from the Protein Data Bank (PDB), is critical.
-
Ligand Preparation: Ligands must be converted to 3D structures with appropriate ionization states and tautomers for the physiological pH being simulated.[5]
-
Defining the Binding Site: If a co-crystallized ligand is present, the binding site can be defined around it. In the absence of a known ligand, "blind docking" can be performed where the entire protein surface is considered, followed by more focused docking on identified pockets.[5]
-
Protocol Validation: A crucial step is to re-dock the native co-crystallized ligand back into the protein's binding site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[6][7]
Caption: Overall workflow from computational docking to in-vitro validation.
A Comparative Guide to In-Vitro Validation Assays
Once a set of promising candidate compounds has been identified through docking, the next step is to experimentally determine if they interact with the target protein as predicted. In-vitro assays can be broadly categorized into two types: binding assays , which directly measure the physical interaction between the compound and the target, and functional assays , which measure the biological consequence of that interaction.
Binding Assays: Does the Compound Actually Bind?
Binding assays are the most direct method to validate a docking prediction. They provide quantitative data on binding affinity (how tightly the compound binds) and kinetics (how quickly it binds and dissociates).
| Assay Type | Principle | Measures | Throughput | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target.[8] | KD (affinity), kon/koff (kinetics) | Medium-High | Real-time, label-free, high sensitivity, provides kinetic data.[8][9] | Requires immobilization of the target, which can affect its conformation; can be expensive. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a target in solution.[9] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Low | Provides a complete thermodynamic profile of the interaction in solution, no immobilization needed.[9] | Low throughput, requires large amounts of pure protein and compound.[9] |
| Microscale Thermophoresis (MST) | Measures the movement of fluorescently labeled molecules along a temperature gradient, which changes upon binding.[9] | KD (affinity) | High | Low sample consumption, performed in solution, wide range of affinities can be measured.[9] | Requires fluorescent labeling of the target or ligand, which can interfere with binding. |
| Biolayer Interferometry (BLI) | Measures the interference pattern of white light reflected from a biosensor tip as molecules bind to its surface.[9] | KD (affinity), kon/koff (kinetics) | High | Real-time, label-free, high throughput, suitable for crude samples.[8][9] | Requires target immobilization, may have lower sensitivity for small molecules compared to SPR. |
Expert Insight: For initial hit validation from a docking screen, SPR or BLI are often preferred due to their higher throughput and sensitivity.[10] ITC is typically reserved for detailed thermodynamic characterization of a smaller number of promising leads due to its lower throughput and higher sample consumption.[9]
Detailed Protocol: Surface Plasmon Resonance (SPR) for Hit Validation
-
Immobilization of the Target Protein: Covalently attach the purified target protein to the surface of a sensor chip. A common method is amine coupling.
-
System Priming and Equilibration: Flow a running buffer over the sensor surface until a stable baseline is achieved.
-
Compound Injection: Inject a series of concentrations of the candidate compound over the sensor surface. A "zero concentration" (buffer only) injection serves as a negative control.
-
Association and Dissociation: Monitor the change in the SPR signal in real-time as the compound associates with and dissociates from the immobilized target.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound compound and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Caption: Principle of Surface Plasmon Resonance (SPR).
Functional Assays: Does Binding Have a Biological Effect?
While binding is a prerequisite, it doesn't guarantee a biological effect. For targets like enzymes or receptors, it's crucial to determine if the compound's binding modulates their function (e.g., inhibition or activation).[11]
| Assay Type | Principle | Measures | Throughput | Pros | Cons |
| Enzyme Activity Assays | Monitor the rate of an enzymatic reaction by measuring the consumption of a substrate or the formation of a product in the presence of the test compound.[12] | IC50/EC50, Ki (inhibition constant), mechanism of action | High | Directly measures the functional effect on the target, highly amenable to high-throughput screening.[11][12] | Requires a specific and detectable substrate/product; may not be applicable to all protein targets. |
| Cell-Based Assays | Measure a downstream cellular response (e.g., cell viability, gene expression, signaling pathway activation) after treating cells with the compound.[13] | IC50/EC50 | High | More physiologically relevant as they are conducted in a cellular context; can assess cell permeability and toxicity.[13] | The observed effect may be due to off-target interactions; can be more complex to set up and interpret. |
Expert Insight: For enzyme targets, a direct biochemical enzyme inhibition assay is the gold standard for validating docking hits.[13][14] It provides a clear, quantitative measure of the compound's potency (IC50), which can then be correlated with the docking scores.
Detailed Protocol: Enzyme Inhibition Assay (e.g., Kinase)
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate (e.g., a peptide), ATP (the co-substrate), and the test compound at various concentrations in a suitable buffer.
-
Assay Plate Setup: In a microplate, add the enzyme, the test compound (or vehicle control, e.g., DMSO), and allow them to pre-incubate for a short period.
-
Initiate Reaction: Add the substrate and ATP mixture to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop Reaction & Detection: Stop the reaction and use a detection reagent to quantify the amount of product formed or the amount of ATP remaining. For kinases, luminescence-based assays that measure the depletion of ATP are common.[15]
-
Data Analysis: Plot the enzyme activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
Caption: Principle of an enzyme inhibition assay.
Interpreting the Results: Correlating Docking and Experimental Data
A common challenge is the potential lack of correlation between docking scores and experimental results (e.g., IC50 or KD values).[3] It is crucial to understand that a direct 1-to-1 correlation is not always expected.[3]
Reasons for Discrepancies:
-
Scoring Function Inaccuracies: Docking scores are approximations of binding free energy and may not perfectly capture all aspects of the molecular interaction.[3]
-
Incorrect Binding Pose: The docking program might predict a plausible score but for an incorrect binding orientation of the ligand.[3]
-
Protein Flexibility: Most docking protocols treat the protein as rigid, while in reality, it is a dynamic entity.
-
Solubility and Aggregation: The compound may have poor solubility or form aggregates in the assay buffer, leading to misleading experimental results.
-
IC50 vs. KD: An IC50 value from a functional assay is not a direct measure of binding affinity (KD). It can be influenced by substrate concentration and the mechanism of inhibition.
Despite these challenges, a good docking study should enrich the hit list with active compounds. A positive correlation, even if not perfectly linear, between the ranking of compounds by docking score and their experimental potency is a strong indication of a successful predictive model.[16][17][18] When discrepancies arise, they provide valuable opportunities to refine the docking protocol, for instance by using different scoring functions or considering protein flexibility through ensemble docking.[4]
Conclusion
The validation of molecular docking studies with in-vitro assays is a critical and indispensable component of structure-based drug discovery. It transforms computational hypotheses into experimentally verified facts. By carefully selecting the appropriate validation assays—starting with higher throughput binding assays like SPR to confirm interaction, followed by functional assays to demonstrate biological effect—researchers can efficiently prioritize and advance the most promising candidates. Understanding the principles, strengths, and limitations of each technique, as detailed in this guide, empowers scientists to design robust validation workflows, critically interpret their data, and ultimately accelerate the journey from a virtual hit to a viable drug candidate.
References
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XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. Retrieved from [Link]
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ResearchGate. (2017). What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?. Retrieved from [Link]
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ResearchGate. (n.d.). A correlation graph for docking predicted activity and IC50 values. Retrieved from [Link]
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PLOS Computational Biology. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Retrieved from [Link]
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ResearchGate. (n.d.). The correlation between docking scores and IC50 values for the synthesized compounds and the reference ligands against COX‐2. Retrieved from [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]
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YouTube. (2023). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction. Retrieved from [Link]
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YouTube. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Correlation between IC50 and docking score values of compounds. Retrieved from [Link]
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bioRxiv. (2016). Best Practices in Docking and Activity Prediction. Retrieved from [Link]
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Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
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bioRxiv. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. Retrieved from [Link]
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BellBrook Labs. (2024). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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YouTube. (2023). measuring drug-target binding with SPR & ITC binding assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]
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MDPI. (n.d.). Integration of Molecular Docking and In Vitro Studies: A Powerful Approach for Drug Discovery in Breast Cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. Retrieved from [Link]
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ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]
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analytical techniques for characterizing halogenated organic compounds
An In-Depth Guide to Analytical Techniques for Characterizing Halogenated Organic Compounds
For researchers, scientists, and drug development professionals, the accurate characterization of halogenated organic compounds (HOCs) is a critical task. These molecules, distinguished by the presence of one or more halogen atoms (F, Cl, Br, I), are ubiquitous—found in pharmaceuticals, industrial chemicals, agrochemicals, and as persistent environmental pollutants.[1] Their chemical inertness and stability make them valuable in many applications but also challenging to analyze, particularly at trace levels in complex matrices.[2]
This guide provides a comparative overview of the principal analytical techniques for HOC characterization. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to help you select and optimize the most appropriate technique for your specific analytical challenge.
The Analytical Challenge of Halogenated Compounds
The unique properties of HOCs present distinct analytical hurdles. Many are persistent, toxic, and bioaccumulative, necessitating methods with exceptional sensitivity and selectivity to detect them at levels relevant to human and environmental health.[2] Furthermore, the existence of numerous isomers and congeners (e.g., 209 polychlorinated biphenyls or PCBs) that may have vastly different toxicities requires high-resolution separation techniques.[3] Key challenges include:
-
Co-elution of Analytes: No single gas chromatography (GC) column can separate all components of complex HOC groups like PCBs or dioxins in a single run.[2]
-
Matrix Interferences: Biological and environmental samples contain a multitude of compounds that can interfere with the analysis, requiring extensive sample cleanup.[2][4]
-
Thermal Instability: Some halogenated compounds are not suitable for the high temperatures used in GC analysis, necessitating alternative methods like liquid chromatography.
-
Structural Ambiguity: Identifying a novel or unexpected HOC requires techniques that can provide detailed structural information beyond a simple detection event.
Our exploration will focus on the pillars of HOC analysis: chromatographic separations coupled with powerful detection technologies and spectroscopic methods for unambiguous structural elucidation.
Chromatographic Techniques: The Workhorse of HOC Analysis
Separation is the cornerstone of HOC analysis. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamentally dictated by the analyte's physicochemical properties: volatility and thermal stability.
Gas Chromatography (GC)
GC is the gold standard for the analysis of volatile and semi-volatile HOCs, such as organochlorine pesticides, PCBs, and dioxins.[2] The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The separating power of modern capillary columns, combined with highly selective detectors, makes GC an indispensable tool.[2]
The Causality Behind Detector Selection in GC:
The choice of detector is paramount and depends on the specific data quality objectives, including required sensitivity, selectivity, and the need for structural confirmation.
-
Electron Capture Detector (ECD): The ECD is exceptionally sensitive to electronegative compounds, making it ideal for halogenated organics.[2] Developed in 1960, it can detect picogram (10⁻¹² g) levels of HOCs.[2] Its selectivity, however, is not absolute. While it responds strongly to halogens, it can also respond to other electronegative moieties, and it provides no structural information beyond a retention time.
-
Halogen-Specific Detector (XSD): The XSD offers a higher degree of selectivity than the ECD by specifically targeting halogenated compounds.[5] In the XSD, the GC effluent undergoes oxidative pyrolysis, converting halogenated molecules into free halogens which are then detected.[5] This process minimizes interferences from non-halogenated co-eluting compounds, resulting in cleaner chromatograms and a more stable baseline.[5]
-
Mass Spectrometry (MS): The coupling of GC to a mass spectrometer is the universal analytical technique, providing both high sensitivity and unparalleled selectivity.[2] MS detects the mass-to-charge ratio (m/z) of ionized molecules and their fragments, offering a "molecular fingerprint" that can confirm a compound's identity.[1] For many regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), GC-MS is the required technique.[6][7] High-Resolution Mass Spectrometry (HRMS) is often employed for the analysis of dioxins, as it can differentiate toxic components from interfering compounds with high precision.[2]
High-Performance Liquid Chromatography (HPLC)
For HOCs that are non-volatile, thermally labile, or too polar for GC, HPLC is the method of choice. This includes many halogenated pharmaceuticals and their metabolites.[4] Separation occurs in the liquid phase, with compounds partitioning between a liquid mobile phase and a solid stationary phase (commonly a C18 reversed-phase column).[4]
The Dominance of LC-MS/MS:
While various HPLC detectors exist, the coupling to tandem mass spectrometry (MS/MS) has become the definitive technique for analyzing HOCs in complex matrices like water or biological fluids.[4]
-
Ionization: Electrospray Ionization (ESI) is a "soft" ionization technique that allows large, non-volatile molecules to be ionized directly from the liquid phase into the gas phase for MS analysis, typically forming a protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.[4]
-
Selectivity and Sensitivity: A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.[4] In MRM, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of the target HOC), which is then fragmented in the second quadrupole. The third quadrupole selects a specific product ion unique to that precursor. This highly specific transition filters out chemical noise, allowing for quantification at very low levels.[4]
Mass Spectrometry: The Key to Unambiguous Identification
Whether coupled to GC or LC, MS provides the definitive evidence for the presence of a halogenated compound. One of the most powerful features of MS in this context is its ability to reveal the presence and number of chlorine or bromine atoms through their distinct isotopic patterns.
-
Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. A compound with one chlorine atom will therefore exhibit two molecular ion peaks in its mass spectrum: a primary peak (M+) and an "M+2" peak that is about one-third the intensity of the M+ peak.[8][9]
-
Bromine Isotopic Pattern: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in an M+2 peak that is almost equal in intensity to the molecular ion peak (M+), creating a characteristic "doublet."[8][9]
The presence of multiple halogen atoms produces even more complex and predictable patterns (e.g., M+4, M+6 peaks), making these isotopic signatures a cornerstone of HOC identification.[4][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structure Elucidator
While chromatography-mass spectrometry systems are excellent for identifying and quantifying known HOCs, Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for determining the complete and unambiguous structure of novel or unknown compounds.[10] NMR provides detailed information about the chemical environment and connectivity of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F).[11][12]
-
Structural Detail: NMR can distinguish between isomers by revealing the precise arrangement of atoms in a molecule. Techniques like spin-spin coupling provide information on which atoms are bonded to each other.[11]
-
Fluorine Analysis: ¹⁹F NMR is particularly powerful for characterizing fluorinated organic compounds, which are common in pharmaceuticals and materials science.[13]
-
Purity Assessment (qNMR): Quantitative NMR (qNMR) is a primary method for determining the purity of a compound without needing a specific certified reference standard of that same compound.[4] It relies on comparing the integral of an analyte's NMR signal to that of a certified internal standard of known purity.[4]
Comparison of Core Techniques
| Feature | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) |
| Analyte Suitability | Volatile & Semi-Volatile, Thermally Stable | Non-Volatile, Thermally Labile, Polar | Soluble Compounds |
| Primary Application | Environmental Pollutants (PCBs, Dioxins), Pesticides[2] | Pharmaceuticals, Metabolites, Water-Soluble HOCs[4] | Structural Elucidation, Purity Assessment, Novel Compounds[11] |
| Sensitivity | Very High (pg to fg levels) | Very High (ng to pg levels) | Lower (µg to mg levels) |
| Selectivity | High (with MS detection) | Extremely High (with MRM) | High (based on unique nuclear environments) |
| Structural Information | Fragment patterns, Isotopic ratios | Precursor/Product ion relationships | Complete 3D structure and connectivity |
| Quantitative Accuracy | Excellent (with isotopic internal standards) | Excellent (with isotopic internal standards) | Excellent (Primary ratio method via qNMR) |
| Throughput | High | High | Low to Medium |
The Critical Role of Sample Preparation
No analytical instrument can deliver accurate results from a poorly prepared sample. The goal of sample preparation is to extract the HOCs of interest from the sample matrix (e.g., soil, water, plasma) and remove interfering compounds that could compromise the analysis.[2][14]
A self-validating system requires incorporating quality control checks at each stage. This includes the use of isotopically labeled internal standards added at the beginning of the process to correct for analyte loss during preparation and for variations in instrument response.[4]
Experimental Protocol: GC-MS/MS Analysis of PBDEs in Environmental Solids
This protocol outlines a robust, self-validating method for the analysis of Polybrominated Diphenyl Ethers (PBDEs), a class of flame retardants, in a solid matrix like soil or sediment.[4]
1. Sample Preparation (Pressurized Liquid Extraction - PLE)
-
Objective: To quantitatively extract PBDEs from the solid matrix while minimizing solvent usage.
-
Methodology:
-
Homogenize and mix the sample with a drying agent (e.g., diatomaceous earth).
-
Internal Standard Spiking: Accurately spike the sample with a solution of ¹³C-labeled PBDE internal standards. This is a critical step for ensuring trustworthiness, as it allows for the correction of recovery losses.
-
Pack the mixture into a PLE cell.
-
Extract the sample using a hexane/dichloromethane mixture at elevated temperature and pressure (e.g., 100 °C, 1500 psi). The high temperature and pressure increase the efficiency and speed of the extraction process.
-
Concentrate the resulting extract.
-
Cleanup: Pass the concentrated extract through a multi-layered silica gel or Florisil column to remove lipids and other polar interfering compounds.[2][4]
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
2. GC-MS/MS Instrumental Analysis
-
Objective: To separate, detect, and quantify PBDE congeners with high selectivity and sensitivity.
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.[4]
-
GC Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms) is used due to its excellent performance for separating these semi-volatile compounds.[4]
-
Injector: Use a splitless injection at a high temperature (e.g., 280-300°C) to ensure the complete transfer of analytes onto the column.[4]
-
Oven Program: A temperature ramp from a low starting point (e.g., 100°C) to a high final temperature (e.g., 320°C) is required to elute all PBDE congeners in order of their volatility.[4]
-
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is used to produce reproducible fragmentation patterns.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for maximum selectivity. Specific precursor-to-product ion transitions are monitored for each target PBDE congener and each labeled internal standard.[4]
-
3. Data Analysis and Validation
-
Quantification: Identify and quantify PBDE congeners based on their retention times and the response of their specific MRM transitions relative to the corresponding ¹³C-labeled internal standards.
-
Trustworthiness: The recovery of the internal standards must fall within an acceptable range (e.g., 50-150%) for the data to be considered valid. Analysis of a method blank with each batch of samples ensures that no contamination was introduced during the process.[15]
Conclusion
The characterization of halogenated organic compounds is a complex field that demands a thoughtful, multi-faceted analytical approach. While GC-MS and LC-MS/MS are the high-throughput workhorses for screening and quantification, NMR remains the definitive tool for structural elucidation. The optimal technique is always dictated by the specific properties of the analyte and the ultimate research question. By understanding the causality behind each methodological choice—from sample extraction to final detection—researchers can design robust, self-validating systems that deliver accurate and defensible results.
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U.S. Environmental Protection Agency. SW-846 Method 8021A: Aromatic and Halogenated Volatiles by Gas Chromatography Using a Photoionization and/or Electrolytic Conductivity Detector. Available at: [Link]
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Räty, J., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Anomeric Effect in Spiroketal Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Decisive Role of the Anomeric Effect in Spiroketal Chemistry
Spiroketals are a privileged structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1] Their rigid, three-dimensional architecture is crucial for molecular recognition and biological function. The stereochemical arrangement at the central spirocyclic carbon is paramount, and its preference is largely governed by a subtle but powerful stereoelectronic force: the anomeric effect.[2]
The anomeric effect describes the thermodynamic preference for an electronegative substituent on a heterocyclic ring to occupy the axial position, contrary to what steric hindrance would suggest.[3] In spiroketals, this effect is doubled and manifests as two distinct components:
-
Endo-anomeric effect: An interaction involving the lone pair of the endocyclic oxygen of one ring and the anti-bonding orbital (σ*) of the C-O bond in the other ring.[4][5]
-
Exo-anomeric effect: An interaction involving the lone pair of an exocyclic oxygen substituent and the σ* orbital of the endocyclic C-O bond.[4][5]
The interplay of these effects dictates the conformational equilibrium and the relative stability of different stereoisomers.[6][7] An isomer that can adopt a conformation to maximize these stabilizing n→σ* hyperconjugative interactions will be thermodynamically favored.[2] For instance, a (gauche, gauche) conformation, which benefits from a double anomeric effect, is typically the most stable.[6] Assessing and quantifying the magnitude of these effects is therefore critical for rational synthesis, conformational analysis, and structure-activity relationship (SAR) studies in drug development.[8]
This guide provides an in-depth comparison of the primary experimental and computational methodologies used to assess the anomeric effect in spiroketal stereoisomers, offering field-proven insights into their principles, protocols, and data interpretation.
Visualizing the Anomeric Effect in Spiroketals
The stability of spiroketal stereoisomers is a direct consequence of maximizing anomeric stabilization. The diagram below illustrates the key orbital overlap responsible for this effect and the resulting conformational preferences.
Caption: The stabilizing n→σ* interaction and resulting stability hierarchy of spiroketal conformers.
Comparative Methodologies for Assessing the Anomeric Effect
Three primary techniques, often used in concert, provide a comprehensive picture of the anomeric effect's influence: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Computational Chemistry. Each offers unique insights, and their combined application provides a self-validating system for analysis.
| Methodology | Principle of Assessment | Key Data Output | Strengths | Limitations |
| NMR Spectroscopy | Infers conformation in solution based on through-bond and through-space correlations. | Coupling constants (³J), Chemical shifts (δ), Nuclear Overhauser Effect (NOE). | Provides data on dynamic solution-state conformation and equilibrium. | Indirect measurement of stereoelectronic effects; data can be ambiguous without computational support. |
| X-ray Crystallography | Provides a precise, static snapshot of the molecule's three-dimensional structure in the solid state. | Bond lengths, bond angles, dihedral angles. | Unambiguous determination of solid-state conformation; the gold standard for structural validation. | Crystal packing forces can favor a conformation not dominant in solution; requires a high-quality single crystal.[9][10] |
| Computational Chemistry | Models molecular orbitals and calculates the relative energies of different stereoisomers and conformers. | Relative energies (ΔG, ΔH), NBO analysis (E(2) interaction energies), bond lengths. | Directly quantifies stereoelectronic interactions; allows analysis of unstable or transient species.[2] | Accuracy is highly dependent on the level of theory and basis set used; requires experimental validation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Solution-State Conformation
NMR spectroscopy is the most powerful tool for studying the solution-state structure and dynamics of spiroketals.[11] By analyzing chemical shifts and coupling constants, one can deduce the preferred conformation and, by extension, the dominant anomeric effects.[12]
Expertise & Causality in Experimental Choices
The key is to measure parameters sensitive to the dihedral angles that define the spiroketal's conformation. Vicinal coupling constants (³J), particularly between protons and carbons (³JC,H), are invaluable. According to the Karplus equation, the magnitude of ³J is dependent on the dihedral angle between the coupled nuclei. An axial-axial relationship, enforced by the anomeric effect, will result in a characteristically large coupling constant, whereas axial-equatorial or equatorial-equatorial couplings are smaller.[12]
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve a pure sample of the spiroketal stereoisomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as polarity can influence the magnitude of the anomeric effect; less polar solvents tend to enhance it.[3]
-
¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Analyze the chemical shifts and coupling patterns of protons adjacent to the spiroketal core. Protons in an axial position are typically more shielded (shifted upfield) than their equatorial counterparts.
-
¹H-¹H COSY/TOCSY Acquisition: Acquire a COSY or TOCSY spectrum to establish proton-proton connectivity and unambiguously assign all proton resonances within each ring system.
-
HSQC/HMBC Acquisition: Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. Follow with an HMBC experiment to observe long-range (2-3 bond) correlations. The ³JC,H couplings across the C-O bonds are particularly diagnostic of the anomeric effect.
-
NOESY/ROESY Acquisition: Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. For a stereoisomer stabilized by the anomeric effect, strong NOEs between axial substituents (e.g., 1,3-diaxial interactions) will confirm the chair conformation of the rings.
-
Data Interpretation: Integrate peak areas to determine the ratio of conformers if an equilibrium exists. Compare observed J-values and NOE patterns to those predicted for the anomerically stabilized (e.g., diaxial) versus the sterically favored (e.g., diequatorial) conformers.
Workflow for NMR-Based Assessment
Caption: A streamlined workflow for assessing the anomeric effect using NMR spectroscopy.
X-ray Crystallography: The Definitive Solid-State View
X-ray crystallography provides unambiguous, high-resolution structural data, including precise bond lengths and angles.[13] It offers a static picture of the molecule in its lowest-energy crystalline state. This can be considered the ultimate validation of a conformation predicted by other means.
Expertise & Causality in Experimental Choices
The anomeric effect causes predictable geometric changes. The stabilizing n→σ* interaction lengthens the donor (endocyclic) C-O bond and shortens the acceptor (exocyclic) C-O bond at the anomeric center. Therefore, precise measurement of the C-O bond lengths within the spiroketal core from a crystal structure provides direct physical evidence of the anomeric effect's operation.[14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The most challenging step is growing a high-quality single crystal (typically >0.1 mm) of the spiroketal isomer.[13] This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[9]
-
Structure Solution and Refinement: The diffraction data (spot intensities and positions) are processed to generate an electron density map of the unit cell.[9] From this map, an initial model of the molecular structure is built. This model is then refined computationally to best fit the experimental data, yielding the final structure with precise atomic coordinates.
-
Data Analysis: From the refined structure, measure the key C-O bond lengths and the dihedral angles around the spirocenter. Compare the bond lengths in the isomer stabilized by the anomeric effect to a reference, less-stable isomer. The anomerically stabilized isomer should exhibit the characteristic shortening of one C-O bond and lengthening of the other.
Workflow for Crystallographic Assessment
Caption: The process flow for using X-ray crystallography to validate the anomeric effect.
Computational Chemistry: Quantifying the Stereoelectronic Forces
Computational methods, particularly Density Functional Theory (DFT), allow for the direct investigation and quantification of the stereoelectronic interactions that constitute the anomeric effect.[2][15]
Expertise & Causality in Experimental Choices
The most powerful technique for this purpose is Natural Bond Orbital (NBO) analysis.[16] NBO analysis deconstructs the complex molecular wavefunction into localized, intuitive chemical units (bonds, lone pairs). It can then calculate the stabilization energy, E(2), associated with "donor-acceptor" interactions between a filled (donor) NBO, like an oxygen lone pair, and an empty (acceptor) NBO, like a C-O σ* anti-bonding orbital. A large E(2) value for the nO → σ*C-O interaction is the direct quantitative measure of the anomeric effect's strength.[17]
Computational Protocol: DFT and NBO Analysis
-
Structure Generation: Build the 3D structures of all relevant spiroketal stereoisomers (e.g., axial-axial, axial-equatorial, equatorial-equatorial).
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for each isomer using an appropriate level of theory (e.g., B3LYP/6-311++G**). This finds the lowest energy conformation for each isomer.[17] The absence of imaginary frequencies confirms a true energy minimum.
-
Energy Calculation: Calculate the Gibbs free energy (G) and enthalpy (H) for each optimized isomer. The relative energies (ΔG, ΔH) will predict their thermodynamic populations, directly reflecting the overall stability conferred by the anomeric effect.[17]
-
NBO Analysis: Perform a single-point energy calculation on each optimized geometry with the NBO analysis keyword activated.
-
Data Interpretation:
-
Compare the relative energies (ΔG) to determine the most stable isomer.
-
From the NBO output, identify the nO → σ*C-O interactions. The stabilization energy, E(2), quantifies the strength of each anomeric effect.
-
Compare the E(2) values between isomers. The thermodynamically preferred isomer will exhibit the largest total E(2) stabilization from its anomeric interactions.
-
Workflow for Computational Assessment
Caption: A typical workflow for the computational investigation of the anomeric effect.
Quantitative Data Comparison: A Model System
To illustrate the data obtained from these methods, consider a hypothetical 1,7-dioxaspiro[5.5]undecane system comparing the thermodynamically stable (R,S) diaxial isomer with the less stable (R,R) axial-equatorial isomer.
| Parameter | Method | (R,S) Diaxial Isomer (More Stable) | (R,R) Axial-Equatorial Isomer (Less Stable) | Interpretation |
| Relative Energy (ΔG) | Computational | 0.00 kcal/mol (Reference) | +2.5 kcal/mol | The diaxial isomer is significantly more stable, indicating strong stabilizing effects. |
| NBO E(2) (nO→σC-O) | Computational | Total: 18.5 kcal/mol (9.2 + 9.3) | Total: 9.8 kcal/mol | The diaxial isomer benefits from two strong anomeric interactions, quantitatively explaining its stability. |
| Anomeric C-O Bond Length | X-ray | C-Oax: 1.415 Å; C-O'ax: 1.416 Å | C-Oax: 1.418 Å; C-O'eq: 1.432 Å | The shorter axial C-O bonds reflect the n→σ hyperconjugation, while the equatorial bond is longer. |
| ³JH,H Coupling | NMR | Jax,ax ≈ 8-10 Hz | Jax,eq ≈ 2-4 Hz | Large coupling constants in the diaxial isomer confirm the axial orientation of ring protons. |
Conclusion: A Synergistic Approach for Authoritative Assessment
No single method tells the whole story. The most robust and trustworthy assessment of the anomeric effect in spiroketal stereoisomers comes from a synergistic approach. Computational chemistry provides a powerful predictive and quantitative framework, guiding the interpretation of experimental data.[2] NMR spectroscopy validates the predicted conformational preferences in the biologically relevant solution state, while X-ray crystallography offers the definitive, unambiguous structural proof in the solid state. By integrating these three pillars of structural analysis, researchers can confidently elucidate the conformational behavior of spiroketals, providing a solid foundation for understanding their reactivity and designing novel therapeutics.
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Deslongchamps, P., & Pihko, P. M. (2017). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. PMC. [Link]
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ChemMate. (2020). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY. YouTube. [Link]
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Kirby, A. J. (n.d.). Stereoelectronic Effects The Anomeric Effect in Spiroketals. ChemTube3D. [Link]
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van der Meer, L., et al. (2017). Designed Spiroketal Protein Modulation. PubMed Central. [Link]
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Rychnovsky, S. D., & Tlais, S. F. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PubMed Central. [Link]
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Perrin, C. L., Armstrong, K. B., & Fabian, M. A. (1994). The origin of the anomeric effect: conformational analysis of 2-methoxy-1,3-dimethylhexahydropyrimidine. Journal of the American Chemical Society. [Link]
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da Silva, G. V. J., et al. (2012). The anomeric effect on the basis of natural bond orbital analysis. RSC Publishing. [Link]
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Nori-Shargh, D., & Deyhimi, F. (2013). Analysis of anomeric effects in some oxa diaza Spiro decan derivatives by DFT molecular orbital calculations. ResearchGate. [Link]
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Nori-Shargh, D., et al. (2012). Study of Influence of Anomeric Effect on Conformational Preferences using hybrid density functional theory (DFT) and natural bond orbital (NBO) methods. Revue Roumaine de Chimie. [Link]
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Iadanza, M., et al. (2020). Synthesis and Enantiomeric Separation of a Novel Spiroketal Derivative: A Potent Human Telomerase Inhibitor with Antitumor Activity. CORE. [Link]
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Serianni, A. S. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS. [Link]
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Anderson, J. L., et al. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). The anomeric effect and the design of a sensor to isolate and detect it. ResearchGate. [Link]
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Cramer, C., Truhlar, D., & French, A. (1997). Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Semantic Scholar. [Link]
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de Freitas Filho, J. R., et al. (2023). Recent Advances Related to Anomeric and Exo-Anomeric Effects in Carbohydrate Chemistry. International Research Journal of Pure and Applied Chemistry. [Link]
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A Comparative Guide to the Antimicrobial Activity of Halogenated Compounds
In the persistent battle against microbial pathogens, the strategic modification of chemical structures has proven to be a cornerstone of drug discovery. Among the various chemical modifications, halogenation—the incorporation of halogen atoms such as fluorine, chlorine, bromine, or iodine into a molecule—stands out as a powerful strategy to enhance the antimicrobial and antibiofilm properties of organic compounds.[1] This guide provides an in-depth comparison of the antimicrobial activity of different halogenated compounds, delving into their mechanisms of action, and presenting standardized experimental protocols for their evaluation. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage halogenation to develop novel and potent antimicrobial agents.
The Impact of Halogenation on Antimicrobial Efficacy
The introduction of halogen atoms into a molecular scaffold can significantly alter its physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. These modifications can, in turn, enhance the compound's ability to interact with microbial targets, leading to improved antimicrobial potency.[2][3] The electronegativity and size of the halogen atom play a crucial role in determining the nature and strength of these interactions. For instance, the incorporation of bulky halogens like iodine and bromine has been shown to enhance the antibacterial potency of the indole scaffold.[1]
Mechanisms of Action: How Halogenated Compounds Combat Microbes
Halogenated antimicrobial agents exert their effects through various mechanisms, primarily centered around disruption of essential cellular components and processes. The two primary mechanisms are oxidation and halogenation.[4]
-
Oxidation: Halogens are potent oxidizing agents that can disrupt microbial cells by oxidizing critical functional groups in proteins and enzymes, such as the sulfhydryl (-SH) groups in cysteine residues.[4] This leads to conformational changes in proteins, altering their function and ultimately leading to cell death.
-
Halogenation: Compounds that can release chlorine, hypochlorite, or iodine can directly halogenate peptide linkages within proteins. This modification disrupts the hydrogen bonding forces responsible for the proper three-dimensional structure of the protein, thereby inactivating it and killing the microorganism.[4]
Beyond these general mechanisms, specific halogenated compounds can have more targeted modes of action, including:
-
Disruption of bacterial membranes [1]
-
Suppression of virulence gene expression [1]
-
Inhibition of quorum sensing [1]
-
Induction of oxidative stress [1]
Comparative Antimicrobial Activity
While the specific activity of a halogenated compound is highly dependent on the parent molecule and the position of halogenation, some general trends in antimicrobial efficacy can be observed among the different halogens. Chlorine and iodine compounds are widely used for inactivating microorganisms and are generally equally effective against vegetative cells.[5][6] However, chlorine compounds tend to be more effective in inactivating spores.[5][6]
The following table summarizes a selection of studies comparing the antimicrobial efficacy of different halogenated compounds. It is important to note that direct, head-to-head comparative studies across a wide range of halogenated compounds and microbial species are limited. The data presented here is a synthesis from various sources to provide a comparative overview.
| Halogenated Compound/Class | Microbial Target | Efficacy Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Chlorine-based | |||
| Sodium Hypochlorite | Escherichia coli, Streptococcus faecalis | 0.3 - 0.6 ppm for effective disinfection | [7] |
| Chlorhexidine (a chlorinated biguanide) | Streptococcus mutans, Lactobacilli | High efficacy, considered a "gold standard" | [8] |
| Iodine-based | |||
| Povidone-Iodine | Non-sporing bacteria | Broad-spectrum antibacterial activity | [5] |
| Metallic Iodine | Escherichia coli, Streptococcus faecalis | 2.0 ppm for equivalent activity to 0.6 ppm chlorine | [7] |
| 5-Iodoindole | Staphylococcus aureus | Potent activity against Gram-positive bacteria | [1] |
| Bromine-based | |||
| Liquid Bromine | Escherichia coli, Streptococcus faecalis | 1.0 - 2.0 ppm for equivalent activity to 0.6 ppm chlorine | [7] |
| Polybrominated Indole | Gram-positive bacteria (including MRSA, VRE) | Wide spectrum of antibacterial activity | [9] |
| Fluorine-based | |||
| Sodium Fluoride | Streptococcus mutans, Lactobacilli | Effective, but generally less so than chlorhexidine | [8] |
| 4-Fluoroindole | Staphylococcus aureus | Potent activity against Gram-positive bacteria | [1] |
Experimental Protocols for Evaluating Antimicrobial Activity
To rigorously assess and compare the antimicrobial efficacy of halogenated compounds, standardized and validated experimental protocols are essential. The following sections detail the methodologies for three key assays: the Minimum Inhibitory Concentration (MIC) test, the Kirby-Bauer Disk Diffusion Susceptibility Test, and the Time-Kill Curve Assay.
Minimum Inhibitory Concentration (MIC) Test
The MIC test is a fundamental quantitative assay in microbiology that determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11]
Protocol: Broth Microdilution Method [10][12]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the halogenated compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[11]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (typically ~5x10^5 CFU/mL) from an overnight culture, adjusted to a 0.5 McFarland turbidity standard.[10][12]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10][13]
Workflow for the Minimum Inhibitory Concentration (MIC) Test.
Kirby-Bauer Disk Diffusion Susceptibility Test
The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[14][15]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of growth.[14][16]
-
Disk Placement: Aseptically place paper disks impregnated with a known concentration of the halogenated compound onto the surface of the agar. Ensure the disks are placed at a sufficient distance from each other (at least 24 mm apart).[14][17]
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[18]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.[17]
Workflow for the Time-Kill Curve Assay.
Conclusion
Halogenation represents a versatile and powerful strategy for enhancing the antimicrobial activity of a wide range of chemical scaffolds. By understanding the distinct properties and mechanisms of action of different halogens, and by employing standardized and rigorous experimental protocols, researchers can effectively explore the vast chemical space of halogenated compounds to discover and develop the next generation of antimicrobial agents. This guide provides a foundational framework for these endeavors, emphasizing the importance of a systematic and comparative approach to unlock the full potential of halogenation in the fight against infectious diseases.
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Emery Pharma. Time-Kill Kinetics Assay. [Link]
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Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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YouTube. (2025). Halogens like Chlorine Iodine, bromine and fluorine as antiseptics or disinfectants. [Link]
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ResearchGate. (2022). Comparative Evaluation of the Efficacy of Chlorhexidine, Fluoride and the Combined Use of Chlorhexidine and Fluoride Varnishes on Salivary Streptococcus mutans Count in Children with Mixed Dentition: An In Vivo Study. [Link]
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ResearchGate. (2015). Comparison of the antimicrobial efficacy of chlorhexidine, sodium fluoride, fluoride with essential oils, alum, green tea, and garlic with lime mouth rinses on cariogenic microbes. [Link]
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Semantic Scholar. Comparison of the antimicrobial efficacy of chlorhexidine, sodium fluoride, fluoride with essential oils, alum, green tea, and garlic with lime mouth rinses on cariogenic microbes. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5'-Bromospiro[dioxane-2,3'-indolin]-2'-one
A Comprehensive Guide to the Proper Disposal of 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one
This document provides a detailed protocol for the safe handling and disposal of 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is not only a matter of regulatory compliance but a cornerstone of responsible scientific practice. This guide is designed to provide clear, actionable intelligence to manage the waste stream of this compound, ensuring the protection of personnel and the environment.
The structure of 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one, a brominated heterocyclic compound, dictates its classification as hazardous waste. The presence of a halogen (bromine) requires specific disposal pathways, as co-mingling with non-halogenated organic waste can disrupt incineration processes and lead to the formation of hazardous byproducts. Therefore, meticulous segregation is the foundational principle of its waste management.
Hazard Identification and Safety Profile
| Property | Value / Precaution | Rationale & Reference |
| Chemical Name | 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one | N/A |
| Molecular Formula | C₁₂H₁₂BrNO₃ | N/A |
| Known/Anticipated Hazards | Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation. | Based on analogous chemical structures.[1][6] |
| Primary Disposal Route | Segregated Halogenated Organic Waste | Halogenated compounds require specific disposal protocols.[2][7] |
| Incompatible Waste Streams | Non-halogenated solvents, Acids, Bases, Oxidizers. | To prevent dangerous reactions, waste streams must be segregated.[7][8] |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves (Nitrile minimum), Lab Coat. | Standard practice for handling all organic substances.[2] |
Core Disposal Principles: The "Why" Behind the Protocol
The proper disposal of 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one is governed by its chemical nature as a halogenated organic compound .
-
Environmental Persistence: Brominated compounds can be persistent in the environment and may have long-lasting toxic effects on aquatic life.[3] Improper disposal, such as pouring down the drain, is strictly prohibited.[1][9]
-
Incineration Chemistry: Hazardous waste is often disposed of via high-temperature incineration. Halogenated waste requires specialized incinerators equipped with scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion. Mixing this waste with non-halogenated solvents can damage standard incinerators and release pollutants.[2]
-
Regulatory Compliance: National and local regulations (e.g., EPA in the U.S.) mandate the strict segregation and proper disposal of hazardous chemical waste.[10] Failure to comply can result in significant penalties and safety incidents.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for safely managing waste containing 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE. This is the first line of defense against chemical exposure.
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Don chemical-resistant gloves. Nitrile gloves are standard, but inspect them for any signs of degradation before use.[2]
-
Body Protection: A lab coat must be worn at all times.
Step 2: Waste Segregation
This is the most critical step in the disposal process. All waste materials that have come into contact with 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one must be treated as halogenated waste.
-
Liquid Waste: Collect all solutions containing the compound, as well as solvent rinses of the original container, in a dedicated "Halogenated Organic Liquid Waste" container.
-
Solid Waste: Collect any un-used solid compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and contaminated absorbent materials (from a spill cleanup) in a dedicated "Halogenated Organic Solid Waste" container or a robust, sealed plastic bag clearly labeled as such.[11]
Step 3: Containerization and Labeling
Proper containment and labeling prevent accidental mixing of incompatible wastes and ensure safe handling by waste management personnel.
-
Container Choice: Use containers made of a compatible material (e.g., the original product container, or institution-provided waste containers) with a tightly fitting screw cap.[7][8]
-
Filling: Do not fill containers beyond 90% of their capacity to allow for expansion.[12]
-
Labeling: All waste containers must be clearly labeled. Use your institution's hazardous waste tags. The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store waste containers in a designated SAA at or near the point of generation.
-
Location: The SAA should be in a secondary containment tray within a ventilated area, such as a fume hood.[12]
-
Segregation: Keep the halogenated waste container physically separate from other waste types like acids, bases, or non-halogenated organics.[7][8]
-
Container Integrity: Ensure containers are kept closed at all times except when adding waste.[12][13] Regularly inspect for any signs of leakage.
Step 5: Arranging for Disposal
Once the waste container is full (or after a designated accumulation time, typically not exceeding one year), arrange for its collection.[8]
-
Contact EH&S: Follow your institution's procedures to request a pickup from the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal service.[13]
-
Do Not Transport: Do not personally transport hazardous waste across the facility. Only trained EH&S personnel should handle the final removal.[13]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Assess the Spill:
-
Small Spill (<100 mg or a few mL of dilute solution): If you are trained and have the proper equipment, you can clean it up.
-
Large Spill: Evacuate the area immediately and contact your institution's emergency response line or EH&S.
-
-
Cleanup Procedure (Small Spill):
-
Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain the spill using an absorbent material or a spill kit.
-
Carefully collect the absorbent material and any contaminated debris.
-
Place all collected waste into a designated "Halogenated Organic Solid Waste" container or bag.
-
Decontaminate the area with a suitable solvent, followed by soap and water. A saturated sodium thiosulfate solution can also be effective for neutralizing residual bromine compounds.[14][15]
-
Dispose of all cleanup materials as hazardous waste.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one waste.
Caption: Disposal decision workflow for 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one.
References
- BenchChem. (n.d.). Proper Disposal of Spiro[cyclohexane-1,3'-indolin]-2'-one: A Guide for Laboratory Professionals.
- Echemi.com. (2019, July 15). 5-BROMO-3,3-(ETHYLENEDITHIO)-1,3-DIHYDRO-INDOLE-2-ONE Safety Data Sheets.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures.
- Chemtalk. (2008). Bromine water - disposal. Retrieved from Chemtalk - #1 Science Forum For Lab Technicians.
- Reddit. (2017, September 16). Safely handling a liter of Bromine?
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Bromo-5-nitro-1,3-dioxane.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
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BLDpharm. (n.d.). 75822-54-7|5-Bromospiro[indoline-3,2'-[1][2]dioxolan]-2-one. Retrieved from BLDpharm website.
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Personal protective equipment for handling 5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one
A Researcher's Guide to Safely Handling 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one
As a novel research chemical, 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one lacks extensive, specific safety data. However, by analyzing its structural components—a brominated aromatic ring, a spiro-indolinone core, and a dioxane ring—we can construct a robust safety protocol based on established principles for handling analogous chemical classes. This guide provides a comprehensive operational and safety plan, grounded in a proactive risk assessment, to ensure the well-being of laboratory personnel.
Hazard Assessment: A Precautionary Approach
-
Brominated Organic Compounds: These compounds are a diverse class, with many presenting significant health and safety hazards, including toxicity, corrosivity, and reactivity[1]. The bromine atom on the indolinone ring suggests that this compound should be handled as a potentially toxic and irritating substance. Upon decomposition or combustion, it may release toxic fumes of hydrogen bromide and nitrogen oxides[3][4].
-
Spiro-indolinone Core: Data for the similar compound, 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one, indicates it is presumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5].
-
Dioxane Moiety: The related compound 5-Bromo-5-nitro-1,3-dioxane is classified as harmful if swallowed, and capable of causing severe skin burns, eye damage, and potential organ damage through prolonged or repeated exposure[3][6].
Given this information, it is prudent to treat 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one as a hazardous substance that is irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested.
Personal Protective Equipment (PPE): Your Primary Barrier
The use of appropriate PPE is the most critical immediate control measure to prevent exposure. It should be considered the final barrier after engineering controls have been implemented[7][8]. All personnel must be trained on the proper donning, doffing, and disposal of PPE[8].
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene chemotherapy-grade gloves (ASTM D6978 rated).[9][10] | Provides robust protection against chemical permeation. The outer glove should be removed and disposed of immediately after handling the compound, while the inner glove provides continuous protection. Powder-free gloves prevent aerosolization of the compound[7]. |
| Eye & Face Protection | Tightly fitting chemical safety goggles and a face shield, or a full-face respirator.[9][11][12] | Protects against splashes, aerosols, and airborne particles. Standard safety glasses are insufficient[12]. |
| Body Protection | A disposable, polyethylene-coated polypropylene (or similar laminate material) gown that is impermeable to chemicals.[9][10] It should be long-sleeved with tight-fitting knit cuffs. | Standard cloth lab coats are not recommended as they can absorb chemicals, leading to prolonged skin contact[9]. |
| Respiratory Protection | A NIOSH-approved respirator is required if handling the solid compound outside of a certified chemical fume hood or if aerosolization is possible.[10][12] | Protects against inhalation of fine particles, which may cause respiratory tract irritation[5][11]. |
Workflow for Donning and Doffing PPE
Caption: Sequential process for correctly donning and doffing PPE.
Operational Plan: Safe Handling from Receipt to Use
Receiving and Storage:
-
Receiving: Upon receipt, the container should be inspected for damage or leaks in a well-ventilated area while wearing appropriate PPE.
-
Storage: Store the compound in a tightly sealed, clearly labeled container[13]. The storage area must be cool, dry, and well-ventilated, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents, acids, and bases[1][13]. Store on lower shelves to minimize the risk from dropped containers[1].
Handling Procedures:
-
Designated Area: All handling of 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one, including weighing and dilutions, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[11]. The work area should be clearly marked with a warning sign[13].
-
Weighing: When weighing the solid, use a containment balance or perform the task within the fume hood. Use anti-static tools if necessary.
-
Spill Management:
-
Minor Spill (<1g): In a fume hood, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent.
-
Major Spill (>1g): Evacuate the immediate area and alert laboratory personnel. Prevent entry and ensure the area is well-ventilated. Follow established emergency protocols. Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one and any materials contaminated with it must be disposed of as hazardous halogenated organic waste[2][14].
-
Waste Segregation:
-
Establish a dedicated, labeled, and sealed waste container for "Halogenated Organic Waste"[2][14].
-
Never mix halogenated waste with non-halogenated organic waste[2].
-
Aqueous waste containing this compound should also be collected separately. Under no circumstances should any organic liquids be disposed of down the sink[2].
-
-
Container Management: Keep waste containers tightly closed except when adding waste[2]. Store the waste container in a secondary containment bin within a ventilated area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office. All waste must be disposed of in accordance with local, state, and federal regulations, typically via high-temperature incineration[14][15].
Waste Disposal Workflow
Caption: Decision process for segregating and disposing of waste.
By adhering to these rigorous safety, handling, and disposal protocols, researchers can effectively mitigate the risks associated with 5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one, ensuring a safe and compliant laboratory environment.
References
- Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Benchchem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Disposal process for halogenated organic material (Patent). OSTI.GOV.
- Hazardous waste segregation.
- Halogenated Solvents. Washington State University.
- 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one | C10H8BrNO | CID 68991950. PubChem.
- 5-BROMO-3,3-(ETHYLENEDITHIO)-1,3-DIHYDRO-INDOLE-2-ONE Safety Data Sheets. Echemi.com.
- Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.
- Standard Operating Procedure: Bromine Safety.
- Standard Operating Procedure: Bromine. Scribd.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- Personal Protective Equipment for Use in Handling Hazardous Drugs.
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5'-Bromospiro[[1][2]dioxane-2,3'-indolin]-2'-one. CymitQuimica. Available from:
- Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH&Co.KG.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
